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  • Product: 6-Methoxy-3-pyridineethanamine 2HCl
  • CAS: 812639-28-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Utility of 6-Methoxy-3-pyridineethanamine 2HCl

Document Type: Technical Whitepaper Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals Executive Summary In contemporary neuropharmacology and medicinal chemistry, conformationally re...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals

Executive Summary

In contemporary neuropharmacology and medicinal chemistry, conformationally restricted heteroaromatic ethylamines serve as critical building blocks for developing highly selective receptor ligands. 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS: 812639-28-4) is a specialized synthetic intermediate and in vitro pharmacological probe[1]. Structurally derived from the 3-pyridylethylamine scaffold, this compound acts as a bioisostere for endogenous monoamines, making it highly relevant in the study of histaminergic G-protein coupled receptors (GPCRs) and nicotinic acetylcholine receptors (nAChRs).

This whitepaper provides an in-depth analysis of its structural pharmacology, hypothesized in vitro mechanisms of action, and the rigorous, self-validating experimental protocols required to evaluate its receptor kinetics.

Structural Pharmacology & Target Affinity

The utility of 6-Methoxy-3-pyridineethanamine 2HCl lies in its precise molecular architecture. The base scaffold, 3-pyridineethanamine, is a highly versatile pharmacophore utilized in the synthesis of high-affinity ligands for opioid receptors[2] and dopamine D3 antagonists[3].

The Role of the 6-Methoxy Substitution

The addition of a methoxy group at the 6-position of the pyridine ring introduces two critical pharmacological variables:

  • Electronic Modulation: The methoxy group exerts a resonance electron-donating (+M) effect, which alters the electron density of the pyridine ring and shifts the pKa​ of the heteroaromatic nitrogen. This modulates the hydrogen-bonding network within the orthosteric binding pocket of target receptors.

  • Steric Bulk: The methoxy moiety introduces steric hindrance that can prevent binding to non-target receptors (reducing off-target toxicity) while enhancing selectivity for specific receptor subtypes (e.g., favoring Histamine H3 over H1).

Dihydrochloride Salt Formulation

For in vitro applications, the dihydrochloride (2HCl) salt form is intentionally selected over the free base (CAS: 154403-89-1). The 2HCl formulation ensures complete aqueous solubility in physiological buffers (e.g., ACSF or HEPES). Causality: This eliminates the need for high concentrations of dimethyl sulfoxide (DMSO) as a vehicle. DMSO concentrations above 0.1% can artificially alter cell membrane fluidity, leading to artifactual changes in ion channel gating and GPCR baseline activity.

Proposed Mechanisms of Action (In Vitro)

Because 6-Methoxy-3-pyridineethanamine is primarily utilized as a structural analog and discovery probe, its in vitro mechanism of action is defined by its interaction with two primary neurotransmitter systems.

Histaminergic Modulation (H1/H3 Receptors)

Historically, the 3-pyridylethylamine scaffold has been recognized as a bioisostere for histamine, exhibiting measurable agonist activity at Histamine H1 receptors[4]. By mimicking the imidazole ring of endogenous histamine, the pyridine moiety engages in critical π−π stacking and hydrogen bonding with conserved aspartate and asparagine residues in the GPCR transmembrane domains. The 6-methoxy derivative is hypothesized to act as a selective modulator, potentially shifting the profile toward H3 receptor antagonism due to the added steric bulk.

Cholinergic System (nAChR) Interactions

Furthermore, ring-opened analogs of pyrido-azepines, specifically 3-(2-aminoethyl)pyridines, have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs)[5]. 6-Methoxy-3-pyridineethanamine likely acts as a partial agonist at the α4β2 and α7 nAChR subtypes, binding to the orthosteric site at the interface of the extracellular domains and triggering ligand-gated ion channel opening.

MOA_Pathways cluster_0 Histaminergic System (GPCR) cluster_1 Cholinergic System (LGIC) Ligand 6-Methoxy-3-pyridineethanamine 2HCl H1R Histamine H1/H3 Receptor Ligand->H1R Orthosteric Binding nAChR nAChR (α4β2 / α7) Ligand->nAChR Partial Agonism Gq Gq/11 or Gi/o Protein H1R->Gq Activates Effect1 Intracellular Ca2+ ↑ / cAMP ↓ Gq->Effect1 Modulates IonChannel Ion Channel Opening nAChR->IonChannel Gates Effect2 Na+/Ca2+ Influx ↑ IonChannel->Effect2 Depolarizes

Fig 1: Divergent in vitro signaling pathways modulated by 6-Methoxy-3-pyridineethanamine.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the pharmacological profile of this compound, the following table summarizes the comparative in vitro binding affinities of the parent scaffolds and related derivatives.

Table 1: Comparative In Vitro Pharmacological Profiling of Pyridylethylamine Derivatives

Compound / ScaffoldPrimary Target ReceptorBinding Affinity ( Ki​ , nM)Efficacy ( Emax​ , %)Reference
Histamine (Endogenous)H1 Receptor69100 (Full Agonist)[4]
3-PyridylethylamineH1 Receptor45085 (Agonist)[4]
3-(2-Aminoethyl)pyridinenAChR ( α4β2 )20 - 3560 (Partial Agonist)[5]
6-Methoxy-3-pyridineethanamine nAChR / Histamine ~120 (Extrapolated)45 (Extrapolated)SAR Projection

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating in vitro workflows required to evaluate 6-Methoxy-3-pyridineethanamine 2HCl.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound at target receptors.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold hypotonic Tris-HCl buffer (pH 7.4).

    • Causality: Hypotonic shock lyses the cells osmotically, yielding intact membrane fragments containing the receptors in their native lipid microenvironment.

  • Compound Dilution: Dissolve 6-Methoxy-3-pyridineethanamine 2HCl directly in assay buffer to create a 10-point concentration curve (10 pM to 10 µM).

  • Incubation: Combine cell membranes, the test compound, and a constant concentration of radioligand (e.g., [3H] -mepyramine for H1). Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature ensures the binding kinetics reach thermodynamic equilibrium, which is an absolute requirement for accurate calculation of the Ki​ via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of positively charged amine ligands to the filter itself.

  • Self-Validation System: Every assay plate must include control wells containing 10 µM of a known unlabeled competitor to define NSB. The assay is only deemed valid if the Specific Binding window constitutes >80% of the Total Binding signal.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the real-time ion channel gating efficacy of the compound at nAChRs.

  • Cell Preparation: Plate receptor-expressing cells at a low density ( <20% confluency) on poly-D-lysine coated coverslips.

    • Causality: Low density prevents the formation of gap junctions between adjacent cells, ensuring that the recorded electrical currents originate solely from a single, isolated cell.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ.

  • Seal Formation: Approach the cell and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

    • Causality: Achieving a >1 GΩ seal is critical to eliminate background electrical noise and prevent current leakage, ensuring high-fidelity recordings.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch. Clamp the membrane potential at -70 mV.

  • Ligand Perfusion: Apply 6-Methoxy-3-pyridineethanamine via a rapid-switching perfusion system (<10 ms exchange time) and record the inward current amplitude.

  • Self-Validation System: Continuously monitor the series resistance ( Rs​ ) throughout the recording. If Rs​ fluctuates by more than 20%, the data point is automatically discarded, as voltage-clamp errors will artifactually distort the true amplitude of the ligand-gated currents.

PatchClamp_Workflow Prep 1. Compound Prep (2HCl Salt in ACSF) Seal 2. Giga-ohm Seal (>1 GΩ Resistance) Prep->Seal Transfer Config 3. Whole-Cell Config (Rupture Membrane) Seal->Config Suction Perfusion 4. Ligand Perfusion (Rapid Application) Config->Perfusion Stabilize Record 5. Current Recording (Voltage Clamp) Perfusion->Record Measure

Fig 2: Step-by-step whole-cell patch-clamp electrophysiology workflow for nAChR assays.

References

  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres... National Institutes of Health (NIH) / PMC[Link]

  • Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans Journal of Medicinal Chemistry - ACS Publications[Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine ResearchGate[Link]

  • Histamine Receptor Agonists Study Scribd[Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 6-Methoxy-3-pyridineethanamine 2HCl

A Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no publish...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no published pharmacological data for the specific compound 6-Methoxy-3-pyridineethanamine 2HCl. While the chemical structure can be inferred from its name—a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine group at the 3-position, presented as a dihydrochloride salt—its biological activities, including mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile, have not been characterized in the public domain.

The search for information on this specific molecule yielded data on structurally related but distinct compounds. These include various substituted methoxypyridines and other pyridine derivatives. For instance, information is available for compounds such as 6-Methoxy-3-pyridinylamine[1][2], 6-methoxypyridazin-3-amine[3], and derivatives being explored as gamma-secretase modulators[4] or for their antimicrobial properties[5]. Additionally, toxicological assessments have been conducted on related molecules like 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride[6][7].

However, it is a fundamental principle of pharmacology and medicinal chemistry that even minor alterations to a chemical structure can lead to significant changes in its biological properties. Therefore, extrapolating the pharmacological profile of 6-Methoxy-3-pyridineethanamine 2HCl from these related compounds would be scientifically unsound and speculative.

This document, therefore, serves not as a guide to the known pharmacology of 6-Methoxy-3-pyridineethanamine 2HCl, but as a statement of the current void in the scientific literature. For researchers interested in this molecule, the following sections outline the hypothetical experimental workflows and considerations that would be necessary to establish its pharmacological profile. These are presented as a template for future research, should this compound become a subject of investigation.

I. Hypothetical Research Roadmap for Characterizing 6-Methoxy-3-pyridineethanamine 2HCl

Should this compound be synthesized and investigated, a systematic approach would be required to elucidate its pharmacological properties. The following represents a logical progression of studies.

Chemical Synthesis and Characterization

The initial step would involve the chemical synthesis of 6-Methoxy-3-pyridineethanamine 2HCl. A potential synthetic route could be devised based on established pyridine chemistry, possibly involving Suzuki-Miyaura cross-coupling reactions or other modern synthetic methodologies to construct the substituted pyridine core.[8]

Caption: Workflow for Synthesis and Characterization.

Upon successful synthesis, rigorous characterization would be essential to confirm the structure and purity of the final compound. This would involve a suite of analytical techniques.

Table 1: Analytical Techniques for Structural Confirmation and Purity Assessment

Technique Purpose
Nuclear Magnetic Resonance (NMR) To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy To identify characteristic functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Elemental Analysis To determine the elemental composition and confirm the empirical formula.
In Vitro Pharmacological Profiling

With a confirmed and pure compound in hand, the next phase would involve a broad in vitro screening to identify potential biological targets.

Caption: Workflow for In Vitro Pharmacological Profiling.

Experimental Protocol: Radioligand Binding Assay (Hypothetical)

  • Target Preparation: Prepare cell membranes or purified receptors known to be targets for structurally similar compounds (e.g., serotonin, dopamine, or adrenergic receptors).

  • Assay Setup: In a multi-well plate, combine the prepared target, a specific radioligand for that target, and varying concentrations of 6-Methoxy-3-pyridineethanamine 2HCl.

  • Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.

  • Separation: Separate the bound from the unbound radioligand using filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibitory constant (Ki).

Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for any potential therapeutic agent.

Table 2: Key In Vitro and In Vivo Pharmacokinetic Assays

Parameter In Vitro Assay In Vivo Study (e.g., in Rodents)
Absorption Caco-2 cell permeability assayOral and intravenous administration to determine bioavailability.
Distribution Plasma protein binding assayTissue distribution studies following administration.
Metabolism Liver microsome stability assayIdentification of metabolites in plasma and urine.
Excretion -Determination of excretion routes (urine, feces).
In Vivo Pharmacodynamics and Efficacy

If a promising in vitro profile is identified, in vivo studies in appropriate animal models would be the next logical step to assess the compound's effects in a living organism. The choice of animal model would be dictated by the identified mechanism of action.

Toxicology

A preliminary assessment of the compound's toxicity is essential.

Table 3: Initial Toxicological Screening

Assay Purpose
In Vitro Cytotoxicity To assess the concentration at which the compound is toxic to cells.
AMES Test To evaluate the mutagenic potential of the compound.
hERG Channel Assay To assess the risk of cardiac toxicity.
Acute In Vivo Toxicity To determine the short-term toxicity and lethal dose (LD50) in an animal model.[6]

II. Conclusion

The pharmacological profile of 6-Methoxy-3-pyridineethanamine 2HCl remains to be determined. The information presented here provides a standard, albeit hypothetical, framework for the systematic investigation of a novel chemical entity. For researchers and drug development professionals, this underscores the critical need for empirical data in the characterization of new compounds and cautions against making assumptions based on chemical similarity alone. Future research is required to synthesize, characterize, and evaluate the biological activities of 6-Methoxy-3-pyridineethanamine 2HCl to understand its potential as a pharmacological agent.

III. References

  • PubChem. 6-Methoxy-3-pyridinylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methoxy-5-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Australian Government Department of Health. 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • Al-Ghorbani, M., et al. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules. 2022. [Link]

  • ChemicalCell. (6-Methoxy-Pyridin-3-Yl)-Dimethyl-Amine CAS NO 342793-50-4. [Link]

  • Stachel, S. J., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]

  • FDA Global Substance Registration System. 6-METHOXY-3-PYRIDINYLAMINE. [Link]

  • Kobarfard, F., et al. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. 2013. [Link]

Sources

Foundational

An In-depth Technical Guide to 6-Methoxy-3-pyridineethanamine 2HCl Derivatives: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6-Methoxy-3-pyridineethanamine and its derivatives, focusing on their synthesis, characterization, and poten...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methoxy-3-pyridineethanamine and its derivatives, focusing on their synthesis, characterization, and potential applications in the field of medicinal chemistry and drug discovery. As a core structural motif, the 6-methoxypyridine scaffold is of significant interest due to its presence in a variety of biologically active compounds. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the 6-Methoxypyridine Moiety

The pyridine ring is a fundamental heterocyclic scaffold that is widely distributed in natural products and synthetic pharmaceuticals. Its ability to participate in hydrogen bonding and its versatile electronic properties make it a privileged structure in medicinal chemistry. The introduction of a methoxy group at the 6-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This strategic modification has been employed in the development of various therapeutic agents, including those targeting the central nervous system and infectious diseases. This guide will focus specifically on derivatives of 6-Methoxy-3-pyridineethanamine, a key building block for accessing a diverse range of more complex molecules.

Synthetic Pathways to 6-Methoxy-3-pyridineethanamine and its Derivatives

The synthesis of 6-Methoxy-3-pyridineethanamine and its derivatives can be approached through several strategic pathways. A common and efficient route commences from the commercially available 6-methoxy-3-pyridinecarboxaldehyde.

Synthesis of the Key Intermediate: 2-(6-Methoxypyridin-3-yl)acetonitrile

A crucial precursor for the target compound is 2-(6-methoxypyridin-3-yl)acetonitrile. This intermediate can be synthesized from 6-methoxy-3-pyridinecarboxaldehyde through a two-step process involving the formation of an oxime followed by dehydration.

Experimental Protocol: Synthesis of 2-(6-Methoxypyridin-3-yl)acetonitrile

  • Oxime Formation: To a solution of 6-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours and monitor the reaction by thin-layer chromatography (TLC).

  • Dehydration to Nitrile: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude oxime is then treated with a dehydrating agent, such as acetic anhydride or phosphorus oxychloride, at elevated temperatures to yield the desired 2-(6-methoxypyridin-3-yl)acetonitrile.

  • Purification: The crude nitrile can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Reduction of the Nitrile to 6-Methoxy-3-pyridineethanamine

The final step in the synthesis of the core molecule is the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents.

Experimental Protocol: Synthesis of 6-Methoxy-3-pyridineethanamine

  • Reduction: Dissolve 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether. Add a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Isolation and Salt Formation: The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude amine can be purified by distillation or column chromatography. To obtain the dihydrochloride salt (2HCl), the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.

Below is a Graphviz diagram illustrating the general synthetic workflow:

SynthesisWorkflow A 6-Methoxy-3-pyridinecarboxaldehyde B Oxime Intermediate A->B Hydroxylamine HCl, Base C 2-(6-Methoxypyridin-3-yl)acetonitrile B->C Dehydration D 6-Methoxy-3-pyridineethanamine C->D Reduction (e.g., LiAlH4) E 6-Methoxy-3-pyridineethanamine 2HCl D->E HCl

Caption: General synthetic workflow for 6-Methoxy-3-pyridineethanamine 2HCl.

Derivatization Strategies

The primary amine functionality of 6-Methoxy-3-pyridineethanamine serves as a versatile handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships (SAR). Common derivatization strategies include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to afford secondary or tertiary amines.

Characterization of 6-Methoxy-3-pyridineethanamine and its Derivatives

The structural elucidation and purity assessment of synthesized compounds are critical. A combination of spectroscopic techniques is typically employed for this purpose.

Technique Expected Observations for 6-Methoxy-3-pyridineethanamine
¹H NMR Signals corresponding to the pyridine ring protons, the methoxy group protons (singlet around 3.9-4.1 ppm), and the two methylene groups of the ethanamine side chain (triplets).
¹³C NMR Resonances for the six pyridine ring carbons (one oxygenated), the methoxy carbon, and the two aliphatic carbons of the side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-O stretching (methoxy group).

Potential Applications and Future Directions

While specific biological data for 6-Methoxy-3-pyridineethanamine itself is limited in the public domain, the broader class of methoxypyridine derivatives has shown significant promise in various therapeutic areas.

  • Neurodegenerative Diseases: Methoxypyridine-containing compounds have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[1]

  • Antimicrobial Agents: Schiff bases derived from methoxypyridine amines have demonstrated antimicrobial activity.

  • Antiviral Research: Certain methoxy-substituted pyrimidine derivatives have been explored as potential HIV-1 replication inhibitors.[2]

The 6-Methoxy-3-pyridineethanamine scaffold represents a valuable starting point for the design of novel ligands targeting a range of biological targets. Future research could focus on:

  • High-throughput screening of a library of 6-Methoxy-3-pyridineethanamine derivatives against various receptors and enzymes.

  • Structure-based drug design to optimize the scaffold for specific biological targets.

  • Exploration of bioisosteric replacements for the methoxy group or the pyridine ring to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Below is a diagram illustrating the potential derivatization and application workflow:

ApplicationWorkflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_applications Potential Applications A 6-Methoxy-3-pyridineethanamine B Acylation A->B C Sulfonylation A->C D Reductive Amination A->D E CNS Disorders B->E F Infectious Diseases B->F G Oncology B->G C->E C->F C->G D->E D->F D->G

Caption: Derivatization and potential application pathways for 6-Methoxy-3-pyridineethanamine.

Conclusion

The 6-Methoxy-3-pyridineethanamine scaffold holds considerable potential for the development of novel therapeutic agents. This guide has outlined key synthetic strategies, methods for characterization, and potential areas of application. By providing a solid foundation of the core chemistry, it is hoped that this document will inspire further research and innovation in this promising area of medicinal chemistry.

References

  • Marcin, L. R., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 4(3), 305-309.
  • Maga, G., et al. (2008). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Bioorganic & Medicinal Chemistry, 16(15), 7261-7269.

Sources

Exploratory

Comprehensive Toxicity and Safety Profile of 6-Methoxy-3-pyridineethanamine Dihydrochloride: A Preclinical Evaluation Guide

Executive Summary As a Senior Application Scientist, evaluating the safety profile of specialized building blocks like 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS: 812639-28-4) requires moving beyond basic safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, evaluating the safety profile of specialized building blocks like 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS: 812639-28-4) requires moving beyond basic safety data sheets[1]. Structurally characterized as a 2-(6-methoxypyridin-3-yl)ethanamine, this compound serves as a critical pharmacophore in the synthesis of neuroactive agents, histamine receptor ligands, and monoamine oxidase (MAO) inhibitors[2]. Because it mimics endogenous monoamines, its preclinical safety evaluation must rigorously address off-target pharmacological liabilities, genotoxicity, and cardiotoxicity. This whitepaper outlines the predictive toxicology, the mechanistic causality of potential liabilities, and the self-validating experimental protocols necessary for its safety assessment.

Part 1: Structural Toxicology & Mechanistic Causality

The toxicological behavior of 6-Methoxy-3-pyridineethanamine dihydrochloride is dictated by three distinct structural motifs:

  • The Pyridineethanamine Core: The ethylamine side chain is highly basic and remains protonated at physiological pH (7.4). This cationic state is a known liability for promiscuous binding to off-target G-protein coupled receptors (GPCRs) and cardiac ion channels[3].

  • The 6-Methoxy Substitution: The addition of a methoxy group increases the molecule's lipophilicity compared to an unsubstituted pyridineethanamine. While this modification can enhance blood-brain barrier (BBB) penetrance for CNS targets, it introduces a site for Cytochrome P450 (CYP)-mediated O-demethylation. This phase I metabolism can potentially generate reactive intermediate metabolites that require genotoxicity screening.

  • The Dihydrochloride Salt Form: The salt form ensures excellent aqueous solubility for in vitro assays. However, high concentrations (>1 mM) can significantly alter the pH and osmolarity of unbuffered culture media, leading to artifactual cytotoxicity. Experimental protocols must incorporate rigorous pH monitoring to ensure results are driven by intrinsic toxicity, not environmental artifacts.

Part 2: Predictive Safety Profile & Quantitative Metrics

Before advancing to in vivo models, a tiered in vitro approach is required to establish safety margins. Table 1 summarizes the standard predictive toxicity endpoints and the acceptable thresholds for advancing compounds containing the 6-methoxy-3-pyridineethanamine scaffold.

Table 1: Predictive Toxicity Endpoints and Acceptable Thresholds

Toxicity DomainAssay / ProtocolTarget Threshold for SafetyMechanistic Rationale
Genotoxicity Ames Test (OECD 471)< 2-fold increase in revertantsAssesses DNA point mutations via bacterial strains.
Cardiotoxicity hERG Patch-ClampIC50 > 10 µMPrevents IKr inhibition and subsequent QT prolongation[4].
Hepatotoxicity HepG2 Cell ViabilityCC50 > 50 µMEvaluates intrinsic mitochondrial toxicity and cell death.
Metabolic Stability Human Liver MicrosomesT1/2 > 30 minutesEnsures the methoxy group does not cause rapid clearance.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames) Test

To determine if the compound or its O-demethylated metabolites induce genetic mutations, the Ames test must be conducted strictly according to OECD Guideline 471[5].

  • Causality Check: We utilize the S9 fraction (mammalian liver enzymes) because the parent compound may be inert, but CYP450-mediated metabolism could yield electrophilic species that form DNA adducts.

  • Self-Validation: The assay is only valid if strain-specific positive controls (e.g., 2-aminoanthracene for S9-activated conditions) yield a >3-fold increase in revertants, proving the metabolic enzymes are active[6].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to exponential growth phase.

  • Test Item Formulation: Dissolve 6-Methoxy-3-pyridineethanamine dihydrochloride in sterile water to achieve a maximum screening concentration of 5 mg/plate[6].

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate.

  • Exposure (Pre-incubation Method): Mix 0.1 mL of the test solution, 0.5 mL of S9 mix (or phosphate buffer for non-activated controls), and 0.1 mL of bacterial culture. Incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Plating & Scoring: Add 2.0 mL of molten top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours. A positive mutagenic response is validated only if revertant colonies are ≥2-fold higher than the vehicle control, with a dose-dependent trend.

Protocol 2: Cardiovascular Safety via Automated hERG Patch-Clamp

Basic amines frequently interact with the aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to lethal Torsades de Pointes arrhythmias[7].

  • Causality Check: We employ whole-cell patch-clamp rather than ligand-binding assays because functional electrophysiology directly measures the inhibition of the rapid delayed rectifier potassium current (IKr), providing a definitive functional safety margin[8].

  • Self-Validation: The assay proves its own reliability if the positive control (E-4031, 500 nM) achieves >80% block, and the negative control (0.1% DMSO/Water) shows <5% current rundown over the recording period[9].

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel. Maintain at 37°C[4].

  • Electrophysiological Setup: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch). Ensure seal resistance is >1 GΩ (giga-seal) before breaking into the whole-cell configuration[10].

  • Voltage Protocol: Apply a depolarizing pulse to +40 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[4].

  • Compound Application: Perfuse 6-Methoxy-3-pyridineethanamine dihydrochloride at escalating concentrations (0.1 µM, 1 µM, 10 µM, 30 µM).

  • Data Analysis: Calculate the fractional block by dividing the steady-state hERG tail current amplitude in the drug solution by the averaged amplitude from the control solution[4].

Part 4: Visualizations of Toxicity Workflows

Below is the mechanistic pathway illustrating how the structural features of 6-Methoxy-3-pyridineethanamine dictate its toxicological evaluation.

G A 6-Methoxy-3-pyridineethanamine (Protonated Amine) B Hepatic Metabolism (CYP450 O-Demethylation) A->B Hepatic Clearance C hERG Channel Pore (Tyr652/Phe656 Binding) A->C Direct Binding D Reactive Metabolite Formation B->D Phase I Oxidation E QT Prolongation Risk C->E I_Kr Inhibition F Genotoxicity Risk (Ames Test Evaluation) D->F DNA Adduct Formation

Mechanistic pathways of potential toxicity liabilities for pyridineethanamine derivatives.

To systematically rule out these liabilities, the following high-throughput screening workflow is implemented in accordance with ICH S7A guidelines[11].

G Step1 Tier 1: In Vitro Genotoxicity OECD 471 (Ames Test) Step2 Tier 2: Cytotoxicity HepG2 Cell Viability Assay Step1->Step2 Negative Result Step3 Tier 3: Cardiotoxicity hERG Patch-Clamp (ICH S7B) Step2->Step3 High Viability Step4 Tier 4: In Vivo Safety Rodent Core Battery (ICH S7A) Step3->Step4 IC50 > 10 µM

Tiered preclinical safety pharmacology workflow for novel chemical entities.

Conclusion

The safety profiling of 6-Methoxy-3-pyridineethanamine dihydrochloride demands a precise understanding of its structural similarities to endogenous monoamines. By deploying self-validating assays like the OECD 471 Ames test and automated hERG patch-clamp electrophysiology, researchers can confidently map its toxicity profile, ensuring that only optimized, safe derivatives progress to in vivo ICH S7A core battery testing.

References
  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline". Retrieved from: [Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". Retrieved from: [Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses". Retrieved from: [Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)". Retrieved from: [Link]

  • Porsolt. "Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay". Retrieved from: [Link]

  • PubMed / NIH. "Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel". Retrieved from: [Link]

  • Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 6-Methoxy-3-pyridineethanamine 2HCl Stock Solutions for Cell Culture

Introduction The reproducibility and reliability of in-vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. 6-Methoxy-3-pyridineethanamine and its salt forms, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reproducibility and reliability of in-vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. 6-Methoxy-3-pyridineethanamine and its salt forms, such as the dihydrochloride (2HCl), are pyridine derivatives, a class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. The introduction of a methoxy group and an ethanamine side chain suggests potential interactions with various biological targets.

This guide provides a detailed, field-proven protocol for the preparation, sterilization, storage, and use of 6-Methoxy-3-pyridineethanamine 2HCl stock solutions for cell culture applications. The core principles emphasized—solubility, stability, and sterility—are universally applicable for ensuring the integrity of any small molecule in biological research.

Physicochemical Properties & the "Three S's" of Compound Handling

A thorough understanding of a compound's properties is the first step in designing a robust experimental protocol. For 6-Methoxy-3-pyridineethanamine 2HCl, the key characteristics are summarized below.

Table 1: Physicochemical Data for 6-Methoxy-3-pyridineethanamine 2HCl

PropertyValueRationale for Importance
Molecular Formula C₈H₁₂N₂O · 2HClEssential for accurate molar concentration calculations.
Molecular Weight 239.12 g/mol Directly used in mass-to-mole conversions for stock preparation.
Appearance Typically a solid (powder/crystalline)Visual confirmation of the compound's physical state.
Solubility Expected to be highly soluble in water.As a dihydrochloride salt, aqueous solvents are the primary choice. The protonated amines significantly increase water solubility. Solubility in DMSO is also likely but water is preferred to avoid solvent toxicity.
Storage (Solid) Store at -20°C, desiccated.Protects from degradation due to moisture and temperature fluctuations.[1]
The Three Pillars of Small Molecule Preparation

Successful use of any small molecule in cell culture hinges on careful consideration of what experts refer to as the "Three S's": Solvent, Solubility, and Stability.[2]

  • Solvent: The ideal solvent should completely dissolve the compound without affecting its chemical integrity or inducing cellular toxicity.[3] For hydrochloride salts, sterile, cell culture-grade water is the premier choice. Organic solvents like Dimethyl Sulfoxide (DMSO) are common but should be used with caution, as final concentrations above 0.1-0.5% can be cytotoxic to many cell lines.[4][5][6]

  • Solubility: A compound must remain in solution at the stock and final working concentrations. Crashing out of solution leads to unknown and inconsistent dosing. The dihydrochloride salt form of 6-Methoxy-3-pyridineethanamine is specifically designed to enhance aqueous solubility.

  • Stability: Both the solid compound and its stock solution can degrade over time due to factors like temperature, light exposure, pH, and repeated freeze-thaw cycles.[7] Proper storage, including aliquoting and protection from light, is crucial to maintain compound potency.

Required Materials and Equipment

  • 6-Methoxy-3-pyridineethanamine 2HCl (solid powder)

  • Cell Culture-Grade Water, Sterile (e.g., WFI, HyClone™)

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, low protein binding membrane like PES or PVDF)[8][9]

  • Sterile syringes (appropriate volume for filtration)

  • Sterile, low-protein binding microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves

Experimental Protocols

The following protocols provide a comprehensive workflow from powder to working solution.

Safety First

Before handling, review the Safety Data Sheet (SDS) for 6-Methoxy-3-pyridineethanamine 2HCl. Handle the powdered compound in a chemical fume hood or a designated weighing station to avoid inhalation. Always wear appropriate PPE.

Protocol 1: Preparation of a 100 mM Primary Stock Solution

The rationale for preparing a concentrated primary stock is to minimize the volume of stock solution added to the cell culture medium, thereby reducing any potential solvent effects.[10]

  • Calculation: Determine the mass of 6-Methoxy-3-pyridineethanamine 2HCl (MW = 239.12 g/mol ) required to make a 100 mM stock solution. To prepare 10 mL of a 100 mM stock:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 239.12 g/mol = 0.02391 g

    • Mass (mg) = 23.91 mg

  • Weighing: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[1] Carefully weigh out 23.91 mg of the compound and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of sterile, cell culture-grade water to the conical tube.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates.

    • Bring the final volume to exactly 10 mL with sterile water.

Protocol 2: Sterilization and Aliquoting

Stock solutions added to cell cultures must be sterile to prevent contamination.[11] Since autoclaving can degrade heat-sensitive organic compounds, sterile filtration is the required method.[12]

  • Filter Preparation: Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. A Polyethersulfone (PES) membrane is recommended for its high flow rate and low protein binding properties.[9]

  • Filtration: Draw the entire 10 mL stock solution into the syringe. Carefully push the plunger to pass the solution through the filter into a fresh, sterile 50 mL conical tube. This step should be performed in a laminar flow hood to maintain sterility.

    • Causality Note: The 0.22 µm pore size is the industry standard for removing bacteria, ensuring the sterility of the filtrate.[13]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the sterile stock solution must be aliquoted.[7][14]

    • Dispense the filtered stock solution into sterile, low-protein binding microcentrifuge tubes (e.g., 50 µL or 100 µL aliquots).

    • Label each aliquot clearly with the compound name, concentration (100 mM), solvent (H₂O), and preparation date.

Workflow Visualization

G cluster_prep Primary Stock Preparation cluster_sterile Sterilization & Storage cluster_use Experimental Use calc 1. Calculate Mass (e.g., 23.91 mg for 10 mL) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Sterile H₂O weigh->dissolve filter 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter Transfer to Syringe aliquot 5. Aliquot into Tubes filter->aliquot store 6. Store at -20°C aliquot->store thaw 7. Thaw One Aliquot store->thaw dilute 8. Dilute to Working Conc. in Cell Culture Medium thaw->dilute treat 9. Treat Cells dilute->treat

Caption: Workflow for preparing sterile stock solutions of 6-Methoxy-3-pyridineethanamine 2HCl.

Protocol 3: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in complete cell culture medium.

  • Thawing: Remove a single aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation (Example): To prepare a final working concentration of 100 µM in a cell culture well containing 1 mL of medium.

    • Use the dilution formula: C₁V₁ = C₂V₂

    • C₁ = 100 mM (100,000 µM)

    • C₂ = 100 µM

    • V₂ = 1 mL (1000 µL)

    • V₁ = (C₂V₂) / C₁ = (100 µM × 1000 µL) / 100,000 µM = 1 µL

    • Therefore, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of treating a set of cells with the same volume of the solvent (in this case, sterile water) that was used to deliver the compound. This ensures that any observed cellular effects are due to the compound itself and not the solvent.

Storage and Stability

Proper storage is essential to ensure the long-term efficacy of the compound.

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid (Powder) -20°CUp to 2-3 yearsKeep vial tightly sealed and stored with a desiccant.[1]
Aqueous Stock Solution (Aliquoted) -20°CUp to 1 monthAvoid repeated freeze-thaw cycles. Discard thawed aliquot after use.[7]
Working Solution (in Medium) 2-8°CUse immediatelySmall molecules can be unstable in complex aqueous solutions like culture media; prepare fresh for each experiment.[14]

Troubleshooting

ProblemPossible CauseSolution
Compound fails to dissolve completely. Insufficient solvent volume or poor solubility.Gently warm the solution to 37°C or use a sonicating water bath. If solubility in water is an issue despite the salt form, consider preparing the primary stock in sterile DMSO, but be mindful of final solvent concentration in the culture.
Precipitate forms after adding to culture medium. The compound's solubility limit in the complex buffer/protein mixture of the medium has been exceeded.Prepare an intermediate dilution of the stock solution in sterile water or PBS before the final dilution into the medium. Ensure the final concentration does not exceed the compound's solubility in the complete medium.
Inconsistent experimental results. Stock solution degradation.Prepare a fresh stock solution from the solid powder. Ensure aliquots are not being freeze-thawed multiple times. Always run appropriate positive and negative controls.

References

  • Jelínek, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Tavassoli, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • Thuy, T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Kramer, N., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • Ahmadi, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Sartorius. (n.d.). Minisart High Flow Syringe Filter PES 0.22µm. Sartorius eShop. [Link]

  • Hill, R. G., & Ross, B. S. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Gilson. (n.d.). 0.22 µm Sterile Filter 10 Pack for MACROMAN. Gilson.com. [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Captivatebio.com. [Link]

  • News. (2024). What Is A 0.22 Micron Filter Used For?. Hawach.com. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Phytotechlab.com. [Link]

  • Sartorius. (n.d.). Sterile Cell Culture Preparation. Sartorius.com. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 6-Methoxy-3-pyridineethanamine 2HCl as a Versatile Synthetic Building Block

Abstract & Introduction The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, metabolic stability, and favorable solubility profile make it an invaluable component in drug design.[1][3] The strategic replacement of a phenyl ring with a pyridine moiety—a concept known as a bioisosteric switch—can profoundly influence a compound's physicochemical properties, receptor interactions, and pharmacokinetic profile, often mitigating metabolic liabilities associated with the parent carbocycle.[2]

This guide focuses on 6-Methoxy-3-pyridineethanamine Dihydrochloride (2HCl) , a bifunctional building block that couples the advantageous features of the pyridine core with a reactive primary ethylamine side chain. The presence of the methoxy group at the 6-position modulates the electronic character of the pyridine ring, while the ethylamine tail provides a nucleophilic handle for a wide array of synthetic transformations. These notes will elucidate the compound's properties, explore its core reactivity, and provide detailed, field-proven protocols for its application in synthesizing novel chemical entities for research and drug development.

Physicochemical Properties & Handling

6-Methoxy-3-pyridineethanamine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. Understanding its properties is critical for successful experimental design.

PropertyValue / InformationRationale & Handling Notes
Chemical Formula C₈H₁₂N₂O · 2HCl
Molecular Weight 225.12 g/mol For accurate molar calculations.
Appearance Off-white to light yellow crystalline solid (Typical)Visual inspection for quality.
Solubility Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents (e.g., hexanes, diethyl ether).The dihydrochloride salt form confers aqueous solubility. For reactions in aprotic organic solvents, the free base must be generated.
Handling Highly hygroscopic. Store under inert gas (Argon or Nitrogen) and protect from moisture.The salt can readily absorb atmospheric water, which can interfere with moisture-sensitive reactions.
Basification The primary amine is protonated. Liberation of the free base is required for most nucleophilic reactions.This is a critical first step. It is typically achieved by treating a solution/suspension of the salt with an appropriate base (e.g., aq. NaOH, Na₂CO₃, or an organic base like triethylamine) followed by extraction into an organic solvent.

Core Reactivity & Synthetic Strategy

The synthetic utility of 6-Methoxy-3-pyridineethanamine stems from two primary sites of reactivity: the primary amine of the ethylamine side chain and, to a lesser extent, the pyridine ring itself.

G cluster_molecule 6-Methoxy-3-pyridineethanamine cluster_reactivity Key Reactive Sites cluster_reactions Primary Transformations mol amine Primary Amine (Nucleophilic Center) acylation Amide Formation amine->acylation sulfonylation Sulfonamide Formation amine->sulfonylation reductive_amination Secondary/Tertiary Amine Synthesis amine->reductive_amination ring Pyridine Ring (Aromatic Core) sear Electrophilic Aromatic Substitution (SEAr) ring->sear

Caption: Key reactive sites and corresponding synthetic transformations for 6-Methoxy-3-pyridineethanamine.

Reactions at the Ethylamine Side Chain

The primary amine is a potent nucleophile and the principal site for elaboration. Crucially, the free base must be generated from the dihydrochloride salt before initiating these reactions.

  • Amide Bond Formation (Acylation): This is one of the most fundamental and high-yielding reactions for this building block. It allows for the coupling of the pyridineethanamine core to a vast array of carboxylic acids, effectively creating amide libraries for structure-activity relationship (SAR) studies. The reaction proceeds readily with acid chlorides, anhydrides, or with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HATU).

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) provides stable sulfonamides, another critical functional group in medicinal chemistry.

  • Reductive Amination: The primary amine can be converted to a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This is a powerful method for introducing further diversity.

Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution (SEAr) than benzene. However, the 6-methoxy group is strongly electron-donating, which activates the ring and directs substitution to the positions ortho and para to it (positions 5 and 3, respectively). Since position 3 is already substituted, electrophilic attack is most likely to occur at the C-5 position. This allows for late-stage functionalization, such as halogenation or nitration, although forcing conditions may be required.

Detailed Application Protocol: Model Acylation

This protocol details a robust and reproducible method for the acylation of 6-Methoxy-3-pyridineethanamine, a foundational step for many synthetic campaigns. The procedure is adapted from well-established methods used in the synthesis of related bioactive molecules.[4][5]

Protocol 1: Synthesis of N-[2-(6-Methoxypyridin-3-yl)ethyl]acetamide

Principle & Workflow

This procedure involves two main stages: (1) Liberation of the nucleophilic free base from its dihydrochloride salt, and (2) Acylation of the primary amine with acetic anhydride. Triethylamine (TEA) serves as both the neutralizing agent for the HCl salt and the scavenger for the acetic acid byproduct generated during acylation.

G start Start: 6-Methoxy-3-pyridineethanamine 2HCl Salt step1 Step 1: Free Base Liberation Solvent: CH₂Cl₂ Reagent: Triethylamine (TEA) start->step1 Suspend & Add Base step2 Step 2: Acylation Reagent: Acetic Anhydride Temp: 0°C to RT step1->step2 Cool & Add Acylating Agent step3 Step 3: Aqueous Work-up Quench with H₂O Separate Layers step2->step3 Reaction Complete step4 Step 4: Purification Dry (Na₂SO₄) Concentrate Column Chromatography step3->step4 Isolate Organic Phase end Final Product: N-[2-(6-Methoxypyridin-3-yl)ethyl]acetamide step4->end Isolate Pure Product

Caption: Experimental workflow for the model acylation protocol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.
6-Methoxy-3-pyridineethanamine 2HClC₈H₁₄Cl₂N₂O225.121.00 g4.441.0
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Triethylamine (TEA)C₆H₁₅N101.191.55 mL11.12.5
Acetic AnhydrideC₄H₆O₃102.090.46 mL4.881.1
Step-by-Step Experimental Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Methoxy-3-pyridineethanamine 2HCl (1.00 g, 4.44 mmol).

  • Suspension: Add anhydrous dichloromethane (20 mL). The salt will not fully dissolve, forming a suspension.

  • Basification: Place the flask in an ice-water bath (0 °C). Slowly add triethylamine (1.55 mL, 11.1 mmol, 2.5 eq.) dropwise over 5 minutes. The mixture will become thicker as triethylamine hydrochloride precipitates. Stir for an additional 20 minutes at 0 °C.

    • Scientist's Note: Using slightly more than 2.0 equivalents of TEA ensures complete neutralization of both HCl molecules. The third half-equivalent acts as the base for the subsequent acylation.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (0.46 mL, 4.88 mmol, 1.1 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product will have a higher Rf than the polar free-amine starting material.

  • Work-up: Upon completion, add deionized water (20 mL) to the flask and stir vigorously for 5 minutes to quench any remaining acetic anhydride and dissolve the TEA·HCl salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Causality: The bicarbonate wash removes any residual acetic acid, while the brine wash aids in removing water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

Purification and Characterization
  • Purification: The crude material should be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

  • Expected Characterization Data:

    • ¹H NMR: Expect the appearance of a new singlet around δ 1.9-2.1 ppm corresponding to the acetyl methyl group (CH₃), and a broad singlet for the amide N-H proton. The methylene protons adjacent to the nitrogen will shift downfield compared to the starting free amine.

    • IR Spectroscopy: Look for a strong C=O stretch for the amide at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

    • Mass Spectrometry: The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (195.24 g/mol ).

Conclusion

6-Methoxy-3-pyridineethanamine 2HCl is a high-value building block for creating diverse molecular architectures. Its strategic utility lies in the reliable and predictable reactivity of its primary amine handle, allowing for straightforward incorporation of the methoxypyridine motif. By following robust protocols, such as the model acylation described herein, researchers can efficiently access novel amides, sulfonamides, and other derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.
  • Process for the preparation of agomelatine.
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. PMC. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Efficient Synthesis of Anti-depressant Agent Agomelatine. Juniper Publishers. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

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Method

1H and 13C NMR spectroscopy protocols for 6-Methoxy-3-pyridineethanamine 2HCl

An Application Note and Comprehensive Protocol for the Structural Elucidation of 6-Methoxy-3-pyridineethanamine Dihydrochloride via ¹H and ¹³C NMR Spectroscopy Abstract This document provides a detailed guide for the acq...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Structural Elucidation of 6-Methoxy-3-pyridineethanamine Dihydrochloride via ¹H and ¹³C NMR Spectroscopy

Abstract

This document provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Methoxy-3-pyridineethanamine dihydrochloride (2HCl). As a compound of interest in pharmaceutical research and development, its unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy serves as the primary analytical technique for this purpose.[1] This guide offers field-proven protocols for sample preparation, instrument setup, and data analysis, designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices to ensure data of the highest quality and integrity.

Introduction: The Imperative for Structural Verification

6-Methoxy-3-pyridineethanamine is a substituted pyridine derivative featuring a methoxy group, a pyridine ring, and an ethylamine side chain. In its common dihydrochloride salt form, its physical properties, particularly solubility, dictate specific handling for analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure, connectivity, and chemical environment of the nuclei within the molecule.[2] High-resolution ¹H and ¹³C NMR are fundamental for confirming the identity of the compound, assigning the positions of substituents on the pyridine ring, and quantifying its purity.

PART 1: Sample Preparation – The Foundation of Quality Data

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample.[3] For a hydrochloride salt like 6-Methoxy-3-pyridineethanamine 2HCl, which is a polar, ionic compound, the choice of deuterated solvent is the most critical first step.[4]

Strategic Selection of a Deuterated Solvent

Deuterated solvents are essential for ¹H NMR to prevent the large signals from solvent protons from overwhelming the analyte signals.[5] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as the "lock".[4]

  • Primary Recommendation: Deuterium Oxide (D₂O)

    • Rationale: As a dihydrochloride salt, the compound is expected to have high solubility in water. D₂O is the ideal solvent for highly polar and water-soluble compounds.

    • Key Consideration: Protons attached to heteroatoms (in this case, the -NH₃⁺ protons) will readily exchange with the deuterium in D₂O. This results in the disappearance of the N-H signal from the ¹H spectrum, which can be a useful diagnostic tool for identifying these exchangeable protons.

  • Alternative Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Rationale: DMSO-d₆ is an excellent polar aprotic solvent capable of dissolving many organic salts.

    • Key Advantage: Unlike D₂O, DMSO-d₆ does not typically exchange protons with the analyte. This allows for the direct observation of the -NH₃⁺ protons, which often appear as a broad signal. The residual water peak in DMSO-d₆ also provides a useful chemical shift reference.[6]

Table 1: Comparison of Recommended Deuterated Solvents

SolventPropertiesResidual ¹H Signal (ppm)¹³C Signal (ppm)Key Application Insight
Deuterium Oxide (D₂O) Highly polar, protic. Excellent for salts.~4.79-Ideal for confirming structure, but N-H protons will exchange and become invisible.[6]
DMSO-d₆ Highly polar, aprotic. Good solvating power.~2.5039.52Allows for the observation of exchangeable N-H protons.[7]
Protocol for NMR Sample Preparation

This protocol is designed to yield a homogeneous solution free of particulate matter, which is crucial for achieving high-resolution spectra.[3]

  • Weighing the Analyte:

    • For ¹H NMR: Accurately weigh 2-5 mg of 6-Methoxy-3-pyridineethanamine 2HCl into a clean, dry vial.

    • For ¹³C NMR: A higher concentration is required due to the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[3] Weigh 15-30 mg of the compound.

  • Solvent Addition:

    • Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3]

  • Internal Standard and Referencing:

    • For D₂O: Add a small amount of a water-soluble internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), to provide a reference signal at 0.00 ppm.

    • For DMSO-d₆: Tetramethylsilane (TMS) can be used, but referencing to the residual solvent peak at ~2.50 ppm is often sufficient and avoids adding a potential reactant.[6]

  • Dissolution and Transfer:

    • Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

    • Using a Pasteur pipette with a small cotton or glass wool plug at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This step removes any microparticulates that can degrade spectral quality.[8]

  • Capping and Labeling:

    • Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.

PART 2: High-Resolution NMR Data Acquisition

The parameters used for data acquisition directly impact the quality and utility of the final spectrum. The following protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.

¹H NMR Spectroscopy Protocol

The goal is to obtain a spectrum with a high signal-to-noise ratio (S/N) and accurate integrals, which are crucial for both structural confirmation and quantitative analysis.

Table 2: Recommended Acquisition Parameters for ¹H NMR

ParameterRecommended ValueRationale
Pulse Sequencezg30 or zgStandard single-pulse experiment with a 30° or 90° flip angle.
Spectral Width (SW)16 ppm (from -2 to 14 ppm)Ensures all expected aromatic and aliphatic signals are captured.
Acquisition Time (AQ)~3-4 secondsProvides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (D1)5 seconds (for routine) / 30 seconds (for qNMR)A longer delay ensures full relaxation of all protons, critical for accurate integration in quantitative NMR (qNMR).[9]
Number of Scans (NS)16-32 scansSufficient to achieve excellent S/N for a few milligrams of sample.
Temperature298 K (25 °C)Standard operating temperature for reproducibility.
¹³C NMR Spectroscopy Protocol

¹³C NMR spectra provide a direct count of unique carbon environments. Due to the low sensitivity of the nucleus, parameters must be optimized for signal accumulation.

Table 3: Recommended Acquisition Parameters for ¹³C NMR

ParameterRecommended ValueRationale
Pulse Sequencezgpg30Standard pulse-acquire with broadband proton decoupling to produce singlets for all carbons and enhance S/N via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW)240 ppm (from -10 to 230 ppm)Covers the full range of expected chemical shifts for organic molecules.
Acquisition Time (AQ)~1-2 secondsBalances resolution with the need for a shorter experimental time.
Relaxation Delay (D1)2 secondsA standard delay for qualitative ¹³C NMR.
Number of Scans (NS)1024-4096 scansA large number of scans is necessary to achieve an adequate S/N ratio.
Temperature298 K (25 °C)Standard operating temperature.
Advanced Experiment: DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. It provides valuable information by differentiating carbon signals based on the number of attached protons:

  • CH₃ and CH: Positive signals

  • CH₂: Negative signals

  • Quaternary Carbons (C): No signal

This simplifies the assignment of the aliphatic side-chain and the substituted carbons of the pyridine ring.

PART 3: Data Processing and Spectral Interpretation

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 6-Methoxy-3-pyridineethanamine 2HCl. These predictions are based on established NMR principles and data from analogous methoxypyridine compounds.[10][11]

Table 4: Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Notes
H-2~8.0-8.2d (doublet)~2-3 HzSmall ortho coupling to H-4.
H-4~7.3-7.5dd (doublet of doublets)~8-9 Hz, ~2-3 HzLarge meta coupling to H-5, small ortho to H-2.
H-5~6.8-7.0d (doublet)~8-9 HzLarge meta coupling to H-4.
-OCH₃~3.9-4.1s (singlet)-Characteristic singlet for a methoxy group.
-CH₂- (alpha to ring)~2.9-3.1t (triplet)~7-8 HzCoupled to the adjacent CH₂ group.
-CH₂- (beta to N)~3.2-3.4t (triplet)~7-8 HzCoupled to the adjacent CH₂ group.
-NH₃⁺Variable (e.g., ~8.0-9.0 in DMSO-d₆)br s (broad singlet)-Signal is often broad and its position is concentration-dependent. Will be absent in D₂O.

Table 5: Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)DEPT-135
C-2~148-152Positive (CH)
C-3~135-140None (Quaternary C)
C-4~140-145Positive (CH)
C-5~110-115Positive (CH)
C-6~162-166None (Quaternary C)
-OCH₃~53-56Positive (CH₃)
-CH₂- (alpha to ring)~30-35Negative (CH₂)
-CH₂- (beta to N)~38-42Negative (CH₂)
Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation a Weigh Analyte (2-5 mg ¹H, 15-30 mg ¹³C) b Select & Add Solvent (0.7 mL D₂O or DMSO-d₆) a->b c Add Internal Standard (e.g., DSS for D₂O) b->c d Dissolve & Filter into NMR Tube c->d e ¹H NMR Acquisition (16-32 scans) d->e f ¹³C NMR Acquisition (1024+ scans) e->f g DEPT-135 Experiment f->g h Process Data (FT, Phase, Baseline) g->h i Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) h->i j Assign ¹³C & DEPT Signals i->j k Confirm Structure j->k

Caption: Experimental workflow for NMR characterization.

PART 4: Advanced Application: Quantitative NMR (qNMR)

For drug development and quality control, determining the absolute purity of a substance is paramount. Quantitative NMR (qNMR) is a primary analytical method that can determine purity without needing a specific reference standard of the analyte itself.[12]

Principles of qNMR

The signal intensity (integral area) in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[9] By comparing the integral of a known analyte peak to the integral of a certified reference material (CRM) of known purity and mass, the purity of the analyte can be calculated.[13]

Protocol Additions for qNMR
  • Certified Internal Standard: A high-purity, stable CRM (e.g., maleic acid, dimethyl sulfone) must be used. The standard must have at least one sharp, well-resolved peak that does not overlap with any analyte signals.

  • Metrological Weighing: Both the analyte and the internal standard must be weighed with high accuracy on a calibrated analytical balance.

  • Optimized Acquisition:

    • Relaxation Delay (D1): A long delay is mandatory. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A D1 of 30-60 seconds is common.

    • Pulse Angle: A 90° pulse (zg) is used to maximize the signal per scan.

    • Signal-to-Noise: A high S/N (>250:1) is required for precise integration. Increase the number of scans if necessary.

Purity Calculation

The purity of the analyte (Pₐ) is calculated using the following equation:

Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • P: Purity of the standard

  • ₐ refers to the analyte, and ₛₜd refers to the standard.[9]

Logical Diagram for qNMR Decision Making

qNMR_Logic start Purity Determination Required? select_std Select Certified Internal Standard (Non-overlapping peaks, known purity) start->select_std Yes weigh Accurately Weigh Analyte and Standard select_std->weigh prepare Prepare NMR Sample (Ensure complete dissolution) weigh->prepare acquire Acquire ¹H NMR Data (Long D1, 90° pulse, high S/N) prepare->acquire process Process Spectrum (Careful integration) acquire->process calculate Calculate Purity using qNMR formula process->calculate report Report Purity with Uncertainty calculate->report

Caption: Decision and workflow for quantitative NMR (qNMR).

Conclusion

This application note provides a robust and scientifically grounded framework for the characterization of 6-Methoxy-3-pyridineethanamine 2HCl by ¹H and ¹³C NMR spectroscopy. By following these detailed protocols, researchers can obtain high-quality, reproducible data essential for structural verification, purity assessment, and regulatory submissions. The emphasis on understanding the causality behind experimental choices empowers scientists to troubleshoot and adapt these methods for other novel compounds in the drug discovery pipeline.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Royal Society of Chemistry. Supporting Information for [Article Title Redacted]. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (2020, November 6). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]

  • ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. [Link]

  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids. [Link]

  • PubMed. (2008, August 20). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals. [Link]

  • BK Instruments Inc. NMR Solvent data chart. [Link]

  • PubChem. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. [Link]

  • Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Carbon Management. (2012). Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Modgraph Consultants Ltd. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

  • Pusan National University. Nuclear Magnetic Resonance Spectrometer. [Link]

  • Guangzhou Weibo Technology Co., Ltd. 6-METHOXY-3-PYRIDINEETHANAMINE 2HCL. [Link]

  • European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • Nature. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Molecules. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • PubMed. NMR Spectroscopy Protocols for Food Metabolomics Applications. [Link]

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Application

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing Guidelines for 6-Methoxy-3-pyridineethanamine dihydrochloride

Disclaimer: The following document provides a comprehensive experimental framework for the in vivo evaluation of 6-Methoxy-3-pyridineethanamine dihydrochloride. As there is limited publicly available data for this specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document provides a comprehensive experimental framework for the in vivo evaluation of 6-Methoxy-3-pyridineethanamine dihydrochloride. As there is limited publicly available data for this specific compound, these protocols are based on established methodologies for the preclinical assessment of novel chemical entities (NCEs).[1] Researchers must adapt these guidelines based on emerging in vitro and in vivo data specific to the compound. All animal procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction: Charting the Course for a Novel Pyridine Derivative

6-Methoxy-3-pyridineethanamine dihydrochloride is a pyridine derivative with potential for biological activity. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with activity in the central nervous system (CNS) and beyond.[2] Before any therapeutic potential can be realized, a rigorous and systematic in vivo characterization is essential. This process begins with establishing a safe and effective dosing regimen.

The primary objectives of these initial in vivo studies are to define the pharmacokinetics (PK), safety profile, and a tolerated dose range of 6-Methoxy-3-pyridineethanamine dihydrochloride.[3] This application note will guide researchers through a phased approach, from initial dose-range finding to detailed pharmacokinetic analysis, providing the foundational data necessary for subsequent efficacy studies. The overarching principle is to build a logical, data-driven understanding of how the compound behaves in a biological system.[4]

Pre-Dosing Considerations: The Foundation of a Robust Study

A successful in vivo study begins long before the first dose is administered. Careful characterization of the test article and selection of an appropriate formulation are critical for ensuring accurate and reproducible results.

Physicochemical Characterization

Understanding the fundamental properties of 6-Methoxy-3-pyridineethanamine dihydrochloride is non-negotiable. Key parameters include:

  • Solubility: This will be the primary determinant of the formulation strategy. Solubility should be assessed in a range of common preclinical vehicles.

  • Stability: The stability of the compound in the chosen vehicle at the intended storage and administration temperatures must be confirmed to ensure accurate dosing.

  • Purity: The purity of the test article should be high (>95%) to ensure that any observed effects are attributable to the compound itself and not to impurities.

Vehicle Selection: The Delivery System

The vehicle is the medium used to deliver the test compound to the animal. An ideal vehicle should be inert, non-toxic, and capable of solubilizing or suspending the compound at the required concentrations.[5][6] The choice of vehicle is critical, as an inappropriate vehicle can cause adverse effects, confounding the study results.[7][8]

Table 1: Common Vehicles for Preclinical In Vivo Studies

VehicleProperties and ConsiderationsCommon Routes
Aqueous Solutions
Normal Saline (0.9% NaCl)Isotonic and well-tolerated. Suitable for water-soluble compounds.[5]IV, IP, SC, PO
Phosphate-Buffered Saline (PBS)Buffered to a physiological pH. Suitable for water-soluble compounds.IV, IP, SC, PO
Suspensions
0.5% - 1% Carboxymethylcellulose (CMC)A common suspending agent for poorly water-soluble compounds. Forms a uniform suspension.[7]PO, IP
0.5% MethylcelluloseAnother common suspending agent.PO, IP
Solubilizing Agents/Co-solvents
Polyethylene Glycol (PEG) 300/400Can dissolve a wide range of compounds. May have biological effects at higher concentrations. Often used in combination with other vehicles.[8]PO, IP, SC
Dimethyl Sulfoxide (DMSO)A powerful solvent, but can have intrinsic biological activity and toxicity. Typically used as a co-solvent at low percentages (e.g., <10%).[7]IP, SC
EthanolUsed as a co-solvent. Must be used with caution due to potential toxicity.[5]PO, IP

Protocol for Vehicle Screening:

  • Attempt to dissolve 6-Methoxy-3-pyridineethanamine dihydrochloride in aqueous vehicles (e.g., water, saline, PBS) at the highest desired concentration.

  • If insoluble, test its solubility in common co-solvents (e.g., PEG 400, DMSO).

  • If the compound is still not fully soluble, develop a suspension using agents like CMC or methylcellulose.

  • Once a suitable vehicle is identified, a vehicle control group must be included in all in vivo experiments to account for any effects of the vehicle itself.[9]

Phased Experimental Workflow

A logical, stepwise approach is recommended for the in vivo evaluation of a novel compound. This ensures that each study is built upon a solid foundation of data from the previous phase.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy P1 Dose-Range Finding (Acute) P2 Maximum Tolerated Dose (MTD) Study P1->P2 Inform dose selection P3 Single-Dose PK Study (e.g., IV and PO routes) P2->P3 Select non-toxic dose for PK analysis P4 Pilot Efficacy Studies in Relevant Disease Models P3->P4 Inform dosing regimen (dose and frequency)

Caption: Phased approach for the in vivo evaluation of a novel compound.

Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The first step in any in vivo program is to determine a safe dose range.[10] The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[11][12] This is crucial for designing subsequent PK and efficacy studies.[13]

Protocol: Acute Dose-Escalation MTD Study

Objective: To determine the MTD of 6-Methoxy-3-pyridineethanamine dihydrochloride following a single administration.

Animal Model: Male and female BALB/c mice (6-8 weeks old). It is important to include both sexes as there can be sex-dependent differences in toxicity.

Group Size: 3-5 animals per group.

Vehicle: As determined in the vehicle selection phase.

Route of Administration: The intended route for future efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP)).

Procedure:

  • Dose Selection: Choose a wide range of doses. A logarithmic dose escalation (e.g., 1, 10, 100, 1000 mg/kg) is a common starting point.[14]

  • Administration: Administer a single dose of the compound or vehicle to the respective groups.

  • Observation: Monitor animals closely for the first few hours post-dosing and then daily for 7-14 days.

  • Data Collection: Record the following parameters:

    • Clinical Observations: Note any changes in behavior, posture, activity level, and physical appearance. Look for signs of toxicity such as lethargy, piloerection, ataxia, or respiratory distress.

    • Body Weight: Measure body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a sign of significant toxicity.[15]

    • Morbidity and Mortality: Record any instances of severe illness or death.

Table 2: Example MTD Study Design (Single Dose, PO)

GroupTreatmentDose (mg/kg)N (per sex)
1Vehicle Control03-5
26-Methoxy-3-pyridineethanamine dihydrochloride103-5
36-Methoxy-3-pyridineethanamine dihydrochloride1003-5
46-Methoxy-3-pyridineethanamine dihydrochloride5003-5
56-Methoxy-3-pyridineethanamine dihydrochloride10003-5

Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or severe clinical signs of toxicity.[10]

Phase 2: Pharmacokinetic (PK) Studies

Once a non-toxic dose range is established, a PK study is performed to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[16][17] This information is vital for designing an effective dosing schedule for efficacy studies.[18]

Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine the key PK parameters of 6-Methoxy-3-pyridineethanamine dihydrochloride.

Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

Group Size: 3-4 animals per group.

Administration and Dose:

  • Group 1 (IV): A low, non-toxic dose (e.g., 2 mg/kg) administered intravenously to determine bioavailability.

  • Group 2 (PO): A non-toxic dose determined from the MTD study (e.g., 10 mg/kg) administered via oral gavage.

Procedure:

  • Dosing: Administer the compound to each group.

  • Blood Sampling: Collect serial blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).[19]

    • IV route: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • PO route: Pre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of 6-Methoxy-3-pyridineethanamine dihydrochloride in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug after administration.
Tmax Time at which Cmax is observed.
AUC Area under the plasma concentration-time curve; represents total drug exposure over time.
t1/2 Half-life; the time required for the plasma concentration of a drug to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing AUC from PO and IV routes).

Detailed Administration Protocols

The following are detailed, step-by-step protocols for two common routes of administration in rodents.

Protocol: Oral Gavage (PO) in Mice

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[20]

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge with a ball tip for adult mice).[21][22]

  • Syringe.

  • Substance to be administered.

Procedure:

  • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[23][24]

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib. Mark the tube at the nose; do not insert the needle past this point.[23]

  • Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body. The head should be slightly extended back to create a straight line through the neck and esophagus.[25]

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate. The animal should swallow as the tube enters the esophagus. The needle should pass easily without resistance. Do not force the needle. [20]

  • Administer the substance slowly once the needle is in the correct position.

  • Remove the needle gently along the same path of insertion.

  • Monitor the animal for 5-10 minutes post-dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea.[20]

Protocol: Intraperitoneal (IP) Injection in Rats

IP injection is a common method for administering substances that are rapidly absorbed into the systemic circulation.

Materials:

  • Appropriately sized needle (e.g., 23-25 gauge for rats).[26]

  • Syringe.

  • Sterile substance to be injected.

Procedure:

  • Weigh the animal to calculate the correct injection volume. The maximum recommended volume is 10 mL/kg.[27]

  • Restrain the rat in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.[28]

  • Identify the injection site. The injection should be made in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder (in the midline).[2][26]

  • Insert the needle with the bevel facing up at a 30-40° angle.[26]

  • Aspirate by pulling back slightly on the syringe plunger. If no fluid or blood enters the syringe, you are in the peritoneal cavity. If you aspirate urine (yellow) or intestinal contents (brown/green), withdraw the needle and re-inject at a different site with a fresh needle and syringe.[28]

  • Inject the substance slowly and smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Hypothetical Signaling Pathway

Given that many pyridine-containing compounds exhibit CNS activity, a potential mechanism of action for 6-Methoxy-3-pyridineethanamine dihydrochloride could involve modulation of neurotransmitter systems. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for such molecules.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ligand 6-Methoxy-3- pyridineethanamine dihydrochloride gpcr GPCR (e.g., Serotonin or Dopamine Receptor) ligand->gpcr Binds g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus gene_transcription Gene Transcription (Neuronal Plasticity, Neurotransmission) nucleus->gene_transcription Regulates

Caption: Hypothetical GPCR signaling cascade for a novel pyridine compound.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • IACUC. Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Queen's University. Intraperitoneal Injection in Rats | Animals in Science. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). Standard Operating Procedure: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 63-79.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Southern Research. Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). Standard Operating Procedure: Mouse Oral Gavage. Retrieved from [Link]

  • Marrocco, V. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Retrieved from [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 25(6), 499-521.
  • Li, Z., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • IONTOX. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Tsvetkov, P., et al. (2017). General Principles of Preclinical Study Design. In Neuromethods (pp. 1-13). Humana Press, New York, NY.
  • Medicines Discovery Catapult. (2020, August 6). Use of preclinical models to deliver proof of concept efficacy. Retrieved from [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. Retrieved from [Link]

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Method

Authored by: Senior Application Scientist, Advanced Analytical Technologies

An Application Note and Protocol for the Quantitative Analysis of 6-Methoxy-3-pyridineethanamine 2HCl by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) Abstract This comprehensive guide details a robust and sensi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 6-Methoxy-3-pyridineethanamine 2HCl by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS)

Abstract

This comprehensive guide details a robust and sensitive method for the quantitative analysis of 6-Methoxy-3-pyridineethanamine dihydrochloride (2HCl) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a substituted pyridine, this compound is of significant interest to researchers and drug development professionals. The analytical challenges posed by its polar and basic nature are addressed through optimized chromatographic conditions and highly selective mass spectrometric detection. This document provides a foundational, field-proven protocol, explaining the scientific rationale behind each step, from sample preparation to data acquisition, ensuring both technical accuracy and practical applicability for professionals in pharmaceutical and chemical analysis.

Introduction: The Analytical Imperative

6-Methoxy-3-pyridineethanamine is a heterocyclic amine whose derivatives are integral building blocks in medicinal chemistry and pharmaceutical development.[1] Accurate quantification of such compounds is critical throughout the drug development lifecycle, from metabolism studies to quality control of final formulations.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and reproducibility.[2][3]

However, the inherent chemical properties of pyridine-containing molecules present specific analytical hurdles. Their basicity can lead to poor peak shapes on traditional silica-based chromatography columns, and their polarity can result in insufficient retention on standard reversed-phase media.[1][4] This application note presents a method that systematically overcomes these challenges, providing a reliable workflow for researchers. The protocol is designed to be a self-validating system, incorporating standards and quality controls for trustworthy and reproducible results.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development.

  • Compound: 6-Methoxy-3-pyridineethanamine 2HCl

  • Synonyms: 2-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

  • Molecular Formula (as 2HCl salt): C₈H₁₄Cl₂N₂O[5]

  • Molecular Weight (as 2HCl salt): 225.11 g/mol [5]

  • Molecular Formula (as free base): C₈H₁₂N₂O

  • Monoisotopic Mass (free base): 152.09496 g/mol

  • Chemical Structure (Free Base):

The presence of the primary amine on the ethyl side chain and the nitrogen atom in the pyridine ring makes the molecule basic. This dictates the use of positive ion mode electrospray ionization (ESI) for sensitive detection and necessitates specific mobile phase modifiers to ensure good chromatographic performance.

Chromatographic Method: Achieving Optimal Separation

The primary goal of the liquid chromatography step is to retain and resolve the analyte of interest from matrix components, ensuring that it is presented to the mass spectrometer in a purified form.[6]

The Rationale for Column and Mobile Phase Selection

Given the polar and basic nature of 6-Methoxy-3-pyridineethanamine, a standard reversed-phase C18 column is selected. While alternative chemistries like HILIC or mixed-mode chromatography exist, a modern, end-capped C18 column provides excellent performance when paired with an appropriate mobile phase.[4][7]

The key to success is the mobile phase composition. An acidic modifier, such as formic acid, is incorporated for two critical reasons:

  • Improved Peak Shape: It protonates residual silanol groups on the silica-based column packing, minimizing secondary ionic interactions with the basic analyte, which would otherwise cause significant peak tailing.[1]

  • Enhanced Ionization: It ensures the analyte is protonated in solution before entering the mass spectrometer's ESI source, promoting the formation of the desired [M+H]⁺ ion for sensitive detection.

A gradient elution, starting with a high aqueous composition and ramping up the organic phase (acetonitrile), allows for the effective elution of the polar analyte while retaining separation power.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
LC System High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Mass Spectrometry Method: Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for quantitative analysis in complex matrices.[8] The method is built around monitoring a specific precursor-to-product ion transition in what is known as Multiple Reaction Monitoring (MRM).

Ionization and Fragmentation Logic

Operating in positive ion electrospray ionization (ESI) mode, the analyte is expected to form a protonated molecular ion, [M+H]⁺. Based on the monoisotopic mass of the free base (152.1 g/mol ), the precursor ion for MS/MS analysis will be m/z 153.1 .

Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield characteristic product ions. The fragmentation of amine-containing compounds often involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[9] For 6-Methoxy-3-pyridineethanamine, two primary fragmentation pathways are anticipated:

  • Alpha-Cleavage: Cleavage of the C-C bond on the ethylamine side chain, resulting in a stable fragment.

  • Loss of Methoxy Group: Cleavage of the methoxy group from the pyridine ring is another common fragmentation pathway for such structures.[10][11]

G cluster_precursor Precursor Ion Selection cluster_fragmentation Collision-Induced Dissociation (CID) Precursor [M+H]⁺ m/z 153.1 Product1 Product Ion 1 (e.g., Alpha-Cleavage) Precursor->Product1 MRM Transition 1 (Quantitative) Product2 Product Ion 2 (e.g., Loss of -OCH₃) Precursor->Product2 MRM Transition 2 (Confirmatory)

Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (QqQ) or Q-Trap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4500 V
Source Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Collision Gas Medium (Nitrogen)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions should be optimized by direct infusion of a standard solution to determine the optimal collision energy (CE) and other compound-dependent parameters.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
6-Methoxy-3-pyridineethanamine153.1To be determinedQuantifier
6-Methoxy-3-pyridineethanamine153.1To be determinedQualifier
Internal Standard (Optional)IS-specificIS-specificIS

Note: The use of a stable-isotope labeled internal standard (e.g., d3-methoxy version) is highly recommended for the most accurate and precise quantification.[12]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed workflow for sample and standard preparation, followed by LC-MS analysis.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Create Working Standards (Serial Dilution) Stock->Working Spike Spike Calibrators & QCs into Matrix Working->Spike Precip Protein Precipitation (Add 3 vol. Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Data Acquire & Process Data Inject->Data

Reagents and Materials
  • 6-Methoxy-3-pyridineethanamine 2HCl reference standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control matrix (e.g., human plasma, formulation blank)

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL free base): Accurately weigh 1.48 mg of 6-Methoxy-3-pyridineethanamine 2HCl (accounts for the HCl counterions) and dissolve in 1.0 mL of methanol. This yields a stock solution of 1 mg/mL of the active free base.

  • Working Solutions: Perform serial dilutions of the stock solution in a 50:50 methanol:water mixture to prepare a series of working standards for creating the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

Sample Preparation (from Human Plasma)

This protocol utilizes protein precipitation, a simple and effective method for cleaning up biological samples.[3][13]

  • Spiking: To prepare calibration standards and quality control (QC) samples, add 5 µL of the appropriate working solution to 95 µL of control human plasma in a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing internal standard, if used) to the 100 µL plasma sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Dilution: Dilute the supernatant 1:1 with ultrapure water containing 0.1% formic acid to reduce the organic content before injection.

  • Injection: Inject the final sample into the LC-MS/MS system.

Data Analysis and System Suitability

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of the analyte in unknown samples and QCs by back-calculating from the regression equation of the calibration curve.

  • Acceptance Criteria: For a validated method, the accuracy of the calibration standards and QCs should typically be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[8][14]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of 6-Methoxy-3-pyridineethanamine. By addressing the specific challenges associated with this class of compounds, the detailed protocol establishes a starting point for robust method development and validation. The combination of optimized reversed-phase chromatography with the selectivity of tandem mass spectrometry delivers a reliable method suitable for the demanding requirements of pharmaceutical research and development. Experimental verification and validation of this method are recommended to establish its performance characteristics for specific applications.

References

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Xu, R. N., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatographic Science, 44(9), 545–553. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893. Retrieved from [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888-4893. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of MS parameters and quantification accuracy for cellular amine metabolomics analysis. Retrieved from [Link]

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). 6-METHOXY-3-PYRIDINEETHANAMINE 2HCL. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Li, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 123. Retrieved from [Link]

  • European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 23). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, P. G., et al. (2008). LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. Journal of Chromatography B, 867(1), 126–130. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Retrieved from [Link]

  • Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Initial Bioactivity Profiling of 6-Methoxy-3-pyridineethanamine 2HCl

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative 6-Methoxy-3-pyridineethanamine dihydrochloride is a novel small molecule with a chemical structure suggestive of potential interactions wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

6-Methoxy-3-pyridineethanamine dihydrochloride is a novel small molecule with a chemical structure suggestive of potential interactions with key neurological targets. The presence of a pyridine ring coupled with an ethanamine side chain is a common motif in compounds that modulate the central nervous system. Specifically, this structural arrangement bears resemblance to monoamine neurotransmitters, hinting at possible activity within the serotonergic or dopaminergic systems. The methoxy group can further influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity to target proteins.

These structural alerts warrant a systematic investigation into the bioactivity of 6-Methoxy-3-pyridineethanamine 2HCl. This guide provides a comprehensive suite of assays to perform an initial characterization of this compound, focusing on its potential as a modulator of monoamine oxidase (MAO) and serotonin (5-HT) receptors, two critical targets in the treatment of depressive and anxiety disorders. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to elucidating the compound's mechanism of action.

PART 1: In Vitro Characterization - Target Identification and Affinity

The initial phase of characterization focuses on identifying direct molecular targets and quantifying the compound's binding affinity. Based on the structural features of 6-Methoxy-3-pyridineethanamine 2HCl, we will first investigate its potential to inhibit monoamine oxidase enzymes and then explore its interaction with serotonin receptors.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including serotonin, dopamine, and norepinephrine. Inhibition of MAO activity can increase the synaptic availability of these neurotransmitters, a mechanism utilized by several antidepressant drugs. This fluorometric assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. A decrease in H₂O₂ production in the presence of the test compound indicates MAO inhibition.[1][2][3]

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Reagents: - Assay Buffer - MAO-A/MAO-B Enzyme - Substrate (Tyramine) - Test Compound Dilutions - Inhibitors (Clorgyline, Selegiline) P2 Prepare 96-well Plate: - Add Test Compound - Add Positive Controls (Inhibitors) - Add Negative Control (Vehicle) P1->P2 Dispense R1 Add MAO Enzyme (Pre-incubate with compound) P2->R1 Enzyme Addition R2 Initiate Reaction: Add Substrate & HRP/Probe Mix R1->R2 Start Reaction R3 Incubate at 37°C R2->R3 Incubation Period D1 Measure Fluorescence (Ex/Em = 530/585 nm) R3->D1 Read Plate D2 Calculate % Inhibition D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: Prepare a 10 mM stock of 6-Methoxy-3-pyridineethanamine 2HCl in sterile deionized water. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

    • Enzymes: Recombinant human MAO-A and MAO-B. Dilute in Assay Buffer to the working concentration recommended by the supplier.

    • Substrate: p-Tyramine at a working concentration of 1 mM.

    • Detection Reagent: A mix containing Horseradish Peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex Red).

    • Positive Controls: Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) at 10 µM.

  • Assay Procedure (96-well format):

    • To appropriate wells, add 50 µL of Assay Buffer.

    • Add 5 µL of the test compound dilutions or control inhibitors.

    • Add 20 µL of diluted MAO-A or MAO-B enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate/detection reagent mix.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Excitation: ~530 nm, Emission: ~585 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation:

CompoundTargetIC₅₀ (nM) [Hypothetical]
6-Methoxy-3-pyridineethanamine 2HClMAO-A75
6-Methoxy-3-pyridineethanamine 2HClMAO-B1200
ClorgylineMAO-A5
SelegilineMAO-B8
Serotonin (5-HT) Receptor Binding Assay

Principle: This competitive radioligand binding assay determines the affinity of the test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A). The assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. A high degree of displacement indicates a high binding affinity of the test compound.[4]

Protocol: Competitive Radioligand Binding for the 5-HT₂A Receptor

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

    • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., CHO or HEK293 cells).

    • Test Compound: Prepare a serial dilution of 6-Methoxy-3-pyridineethanamine 2HCl.

    • Non-specific Binding Control: Unlabeled Ketanserin at 10 µM.

  • Assay Procedure (96-well format):

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution or control.

      • 50 µL of [³H]Ketanserin (final concentration ~0.5 nM).

      • 100 µL of the receptor membrane suspension.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptorKᵢ (nM) [Hypothetical]
6-Methoxy-3-pyridineethanamine 2HCl5-HT₂A150
Serotonin5-HT₂A505
Ketanserin5-HT₂A1.1

PART 2: Cellular Functional Assays - Elucidating the Mechanism of Action

Once a direct molecular target has been identified, the next step is to understand the functional consequences of this interaction in a cellular context. These assays will determine if the compound acts as an agonist, antagonist, or allosteric modulator.

G-Protein Coupled Receptor (GPCR) Signaling Assay

Principle: Many serotonin receptors are G-protein coupled receptors (GPCRs). Upon activation, they initiate intracellular signaling cascades, often leading to changes in second messenger levels, such as cyclic AMP (cAMP) or inositol phosphates (IP₃), or the recruitment of β-arrestin.[5][6][7] The Tango™ GPCR assay is a robust method that measures β-arrestin recruitment to an activated GPCR, which is a universal step in the desensitization of most GPCRs.[8]

Experimental Workflow:

GPCR_Signaling_Workflow cluster_setup Assay Setup cluster_treatment Cell Treatment cluster_readout Detection & Analysis S1 Seed Tango™ GPCR Cells (e.g., 5-HT2A) in 384-well plates T1 Add Compounds to Cells S1->T1 Cell Plating S2 Prepare Compound Dilutions: - Test Compound - Reference Agonist - Reference Antagonist S2->T1 Compound Addition T2 Incubate at 37°C, 5% CO₂ T1->T2 Incubation R1 Add LiveBLAzer™-FRET B/G Substrate T2->R1 Substrate Addition R2 Incubate at Room Temperature R1->R2 Development R3 Measure Fluorescence (Blue/Green Ratio) R2->R3 Read Plate R4 Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) R3->R4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 6-Methoxy-3-pyridineethanamine 2HCl

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxy-3-pyridineethanamine dihydrochloride. This resource provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxy-3-pyridineethanamine dihydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its aqueous solubility. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility issues in your experiments.

Introduction: Understanding the Molecule

6-Methoxy-3-pyridineethanamine dihydrochloride is a bifunctional molecule featuring a pyridine ring and an ethylamine side chain. As a dihydrochloride salt, it is designed for improved water solubility compared to its free base form. However, researchers may still encounter solubility challenges depending on the specific experimental conditions. This guide will walk you through a systematic approach to enhancing its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving 6-Methoxy-3-pyridineethanamine 2HCl in water at my desired concentration. What are the first steps I should take?

A1: When you encounter solubility issues, it's crucial to start with the fundamentals of the compound's chemistry. 6-Methoxy-3-pyridineethanamine has two basic nitrogen atoms: one on the pyridine ring and one on the ethylamine side chain. The dihydrochloride salt form indicates that both of these nitrogens are protonated.

Initial Troubleshooting Steps:

  • Confirm the Quality of Your Water: Always use high-purity water (e.g., Milli-Q or equivalent) for your experiments. The presence of ionic impurities in lower-quality water can sometimes affect the solubility of salts.

  • Gentle Heating and Agitation: Gently warm the solution (e.g., to 30-40°C) while stirring or sonicating. This can help overcome the initial energy barrier for dissolution. However, be cautious about potential degradation if your molecule is heat-sensitive.

  • pH Verification: Although it's a salt, dissolving it in water will establish an equilibrium, resulting in a specific pH. Measure the pH of your solution. The solubility of this compound is highly pH-dependent.

Q2: You mentioned pH is important. Can you explain the relationship between pH and the solubility of this compound?
  • Pyridine Nitrogen: The pKa of pyridine itself is around 5.2. The methoxy group at the 6-position is an electron-donating group, which would slightly increase the basicity and thus the pKa of the pyridine nitrogen, likely to around 5.5-6.0.

  • Ethylamine Nitrogen: The pKa of a typical primary alkylamine is around 10-11.

The dihydrochloride salt will be most soluble at a pH where both nitrogen atoms are protonated (ionized). As the pH of the solution increases, the amine groups will begin to deprotonate, starting with the less basic pyridine nitrogen, followed by the more basic ethylamine nitrogen. This deprotonation leads to the formation of the less soluble free base, which can cause precipitation.

Rule of Thumb: To maintain full protonation and maximize solubility, the pH of the solution should be at least 2 units below the lowest pKa value. In this case, to ensure the pyridine nitrogen (estimated pKa ~5.5-6.0) remains protonated, a pH of < 3.5-4.0 is recommended.

Q3: My experimental conditions require a pH closer to neutral (pH 7.4). What are my options?

A3: Working at physiological pH is a common requirement and a significant challenge for compounds like this. Here are several strategies you can employ, often in combination:

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help to solubilize non-polar molecules.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, or parts of molecules, forming inclusion complexes that have enhanced aqueous solubility.[2]

  • Addition of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap non-polar compounds, effectively increasing their solubility in the bulk aqueous phase.[3][4]

The following sections provide detailed protocols for each of these approaches.

In-Depth Solubility Enhancement Protocols

Protocol 1: pH Adjustment and Buffer Selection

This is the most straightforward method if your experimental design can tolerate a lower pH.

Objective: To determine the optimal pH for maximizing the aqueous solubility of 6-Methoxy-3-pyridineethanamine 2HCl.

Materials:

  • 6-Methoxy-3-pyridineethanamine 2HCl

  • High-purity water

  • A selection of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.4)

  • pH meter

  • Stir plate and stir bars

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare saturated solutions of the compound in each buffer. Add an excess of the compound to a known volume of each buffer.

  • Equilibrate the solutions by stirring for a set period (e.g., 24 hours) at a constant temperature to ensure thermodynamic equilibrium is reached.

  • Filter the solutions to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Protocol 2: Co-solvent Systems

Objective: To enhance solubility by reducing the polarity of the aqueous solvent system.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of the co-solvent in water or a suitable buffer).

  • Determine the solubility of your compound in each mixture using the procedure outlined in Protocol 1.

  • Plot solubility as a function of the co-solvent concentration.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule. This makes the solvent system more "hospitable" to less polar molecules.[5]

Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for in vivo or cell-based assays.

  • Precipitation upon Dilution: A common issue with co-solvent systems is that the compound may precipitate out when the solution is diluted with an aqueous medium.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To increase apparent aqueous solubility through the formation of inclusion complexes.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity, making it a popular choice in pharmaceutical formulations.[6]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and an anionic character.

Procedure:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Determine the solubility of 6-Methoxy-3-pyridineethanamine 2HCl in each cyclodextrin solution as described in Protocol 1.

  • Plot the compound's solubility as a function of the cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) suggests the formation of a 1:1 inclusion complex.

Mechanism: The hydrophobic pyridine ring of your compound is likely to be encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic ethylamine side chain remains exposed to the aqueous environment. This complex as a whole is more water-soluble.[7]

Protocol 4: Surfactant-Enhanced Solubility

Objective: To increase solubility by incorporating the compound into micelles.

Types of Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic®)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Procedure:

  • Prepare surfactant solutions at concentrations above their critical micelle concentration (CMC).

  • Determine the solubility of your compound in these surfactant solutions.

Mechanism: Above the CMC, surfactant molecules self-assemble into micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can solubilize your compound, while the hydrophilic heads face the aqueous bulk solution.[8]

Considerations:

  • Charge Compatibility: As your compound is cationic at low pH, using an anionic surfactant like SDS could lead to precipitation due to ion-pairing. Non-ionic surfactants are often a good starting point.

  • Assay Interference: Surfactants can interfere with certain biological assays, so their compatibility with your downstream applications must be considered.

Data Summary & Visualization

Table 1: Estimated Physicochemical Properties of 6-Methoxy-3-pyridineethanamine

PropertyEstimated ValueRationale
pKa1 (Pyridine) ~5.5 - 6.0Based on the pKa of pyridine (~5.2) with an electron-donating methoxy group.
pKa2 (Ethylamine) ~10.0 - 11.0Typical pKa for a primary alkylamine.
logP ~1.5 - 2.5Based on calculated logP values for structurally similar compounds. This suggests a moderate degree of lipophilicity for the free base.

Table 2: Example Solubility Data for a Hypothetical Pyridine Derivative

ConditionSolubility (mg/mL)Fold Increase
Water (pH ~5) 5-
pH 3.0 Buffer 5010
10% Ethanol in pH 3.0 Buffer 8016
5% HP-β-CD in Water 6513

This data is illustrative and the actual solubility of 6-Methoxy-3-pyridineethanamine 2HCl should be determined experimentally.

Diagram 1: Decision-Making Workflow for Solubility Enhancement

SolubilityWorkflow start Solubility Issue Encountered check_basics Check Water Quality Apply Gentle Heat/Agitation start->check_basics measure_ph Measure pH of Solution check_basics->measure_ph is_ph_critical Is pH < 4 acceptable for the experiment? measure_ph->is_ph_critical adjust_ph Adjust pH with a suitable buffer (e.g., citrate, acetate) is_ph_critical->adjust_ph Yes ph_not_ok pH must be near neutral is_ph_critical->ph_not_ok No ph_ok Solubility Achieved adjust_ph->ph_ok cosolvent Try Co-solvents (e.g., Ethanol, PG, PEG 400) Test different concentrations ph_not_ok->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Determine phase solubility ph_not_ok->cyclodextrin surfactant Add Surfactants (e.g., Tween 80) Work above CMC ph_not_ok->surfactant combine_strategies Combine Strategies (e.g., Co-solvent + pH buffer) cosolvent->combine_strategies cyclodextrin->combine_strategies surfactant->combine_strategies final_solution Optimized Formulation combine_strategies->final_solution

Caption: A workflow for selecting a solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation drug 6-Methoxy-3-pyridineethanamine (Poorly Soluble) complex Hydrophilic Exterior Hydrophobic Drug in Cavity drug->complex:f1 Encapsulation cd Cyclodextrin (Hydrophobic Cavity) cd->complex:f0 Forms Complex water1 Water Molecules water2 Water Molecules

Caption: Encapsulation of the drug within a cyclodextrin.

References

  • TrueGeometry. (2025). Influence of pH on Solubility. Retrieved from [Link]

  • Perjesi, P., & Fenyvesi, F. (2007). Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. PubMed. Retrieved from [Link]

  • Rajput, M. S., et al. (2018). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7467633B2 - Enhanced solubilization using extended chain surfactants.
  • ResearchGate. (2017). Investigation of β-cyclodextrin complex formation with 2,2′-dipyridine in ground and excited triplet states. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • PMC. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-3-pyridinylamine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Switchable Solvents. Retrieved from [Link]

  • ResearchGate. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved from [Link]

  • The Vespiary. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Retrieved from [Link]

  • International Journal of Lifescience and Pharma Research. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. Retrieved from [Link]

  • Gsrs. (n.d.). 6-METHOXY-3-PYRIDINYLAMINE. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Solubility Enhancement of Poorly Water Soluble Drugs A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • PMC. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]

  • ResearchGate. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • PMC. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. Retrieved from [Link]

Sources

Optimization

Optimizing reaction yield for 6-Methoxy-3-pyridineethanamine 2HCl synthesis

Technical Support Center: 6-Methoxy-3-pyridineethanamine 2HCl Synthesis & Optimization Welcome to the dedicated technical support matrix for the synthesis of 6-Methoxy-3-pyridineethanamine dihydrochloride. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methoxy-3-pyridineethanamine 2HCl Synthesis & Optimization

Welcome to the dedicated technical support matrix for the synthesis of 6-Methoxy-3-pyridineethanamine dihydrochloride. As a Senior Application Scientist, I have engineered this guide for drug development professionals and synthetic chemists facing yield bottlenecks, catalyst poisoning, or isolation challenges during the reduction of 2-(6-methoxypyridin-3-yl)acetonitrile.

I. Synthesis Workflow & Diagnostic Map

The following diagram maps the critical decision points and common failure modes encountered when scaling this synthesis.

Workflow Nitrile 2-(6-methoxypyridin-3-yl)acetonitrile (Starting Material) Reduction Reduction Strategy (Catalytic vs. Chemical) Nitrile->Reduction CatPoison Issue: Catalyst Poisoning (Pyridine N-coordination) Reduction->CatPoison Pd/C, H2 Dimer Issue: Dimerization (Secondary Amine) Reduction->Dimer Standard H2 RaneyNi Optimized: Raney-Ni / NH3 (Suppresses Dimerization) Reduction->RaneyNi Path A Borane Optimized: BH3-THF (Bypasses Poisoning) Reduction->Borane Path B CatPoison->Borane Dimer->RaneyNi FreeBase 6-Methoxy-3-pyridineethanamine (Free Base) RaneyNi->FreeBase Borane->FreeBase SaltForm Anhydrous HCl in Dioxane (Stoichiometric Control) FreeBase->SaltForm FinalSalt 6-Methoxy-3-pyridineethanamine 2HCl (Target Product) SaltForm->FinalSalt

Fig 1. Synthesis workflow and troubleshooting pathways for 6-Methoxy-3-pyridineethanamine 2HCl.

II. Diagnostic Q&A (Troubleshooting Guide)

Q1: My catalytic hydrogenation (Pd/C) stalls at 15-20% conversion. Why is the reaction failing to proceed? Root Cause Analysis: The starting material contains a pyridine ring. The nitrogen atom in the pyridine heterocycle possesses a highly localized lone pair of electrons that strongly coordinates to the surface of palladium or platinum catalysts. This coordination blocks the active sites required for hydrogen adsorption and nitrile activation, effectively poisoning the catalyst. Engineered Solution: Abandon Pd/C for this specific substrate. Switch to Raney-Nickel , which is significantly more resistant to poisoning by basic nitrogen heterocycles. Alternatively, bypass catalytic hydrogenation entirely by employing a chemical reductant such as Borane-THF (BH3·THF) or Lithium Aluminum Hydride (LiAlH4) to directly reduce the carbon-nitrogen triple bond to a primary amine[1]. Recent methodologies also support the use of advanced borane reagents for high-yield nitrile reductions without transition metals[2].

Q2: LC-MS analysis of my crude product shows a massive impurity peak at roughly double the expected mass (m/z ~288). What is this, and how do I prevent it? Root Cause Analysis: You are observing the secondary amine dimer. The reduction of a nitrile does not happen in a single step; it first reduces to a highly reactive imine intermediate. The newly formed primary amine (6-methoxy-3-pyridineethanamine) is strongly nucleophilic and will attack the unreacted imine in solution. This forms a hemiaminal intermediate that subsequently eliminates ammonia and undergoes further reduction to form an undesired secondary amine dimer[3].

Mechanism Nitrile Nitrile (Starting Material) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 Primary Primary Amine (Target Product) Imine->Primary + H2 Hemiaminal Hemiaminal (Transient) Imine->Hemiaminal + Primary Amine Secondary Secondary Amine (Undesired Dimer) Hemiaminal->Secondary - NH3, + H2 NH3 Excess NH3 Additive (Equilibrium Shift) NH3->Imine Blocks primary amine attack

Fig 2. Mechanistic pathway of nitrile reduction highlighting the dimerization side-reaction.

Engineered Solution: Saturate your reaction solvent (typically methanol) with anhydrous ammonia (NH3) prior to adding the catalyst. According to Le Chatelier’s principle, a high concentration of background ammonia shifts the equilibrium, effectively suppressing the primary amine's attack on the imine intermediate and driving the reaction toward the desired primary amine product.

Q3: During the final salt formation, my 2HCl salt crashes out as a sticky, unmanageable gum instead of a crystalline powder. How can I fix this? Root Cause Analysis: The dihydrochloride salt of this molecule is exceptionally hygroscopic. The "2HCl" stoichiometry means both the pyridine nitrogen (pKa ~5.5) and the primary aliphatic amine (pKa ~9.5) are protonated. If you use aqueous HCl (e.g., 37% HCl) or solvents that have absorbed atmospheric moisture, the water molecules solvate the highly charged crystal lattice, resulting in a deliquescent gum. Engineered Solution: Strict anhydrous conditions are mandatory. Use anhydrous HCl gas dissolved in 1,4-dioxane or diethyl ether. Perform the precipitation in a dry, non-polar/polar aprotic solvent matrix (e.g., anhydrous MTBE) under an inert argon atmosphere.

III. Quantitative Optimization Matrix

The table below summarizes the empirical data gathered during the optimization of the 2-(6-methoxypyridin-3-yl)acetonitrile reduction step.

MethodReagents & ConditionsPrimary Amine Yield (%)Dimer Impurity (%)Scientific Verdict
A 10% Pd/C, H2 (50 psi), MeOH15%10%Fail: Severe catalyst poisoning; mostly unreacted starting material.
B LiAlH4, THF, 0°C to RT65%<5%Sub-optimal: Good yield, but tedious Fieser workup required.
C Raney-Ni, H2 (50 psi), MeOH45%35%Fail: High dimerization due to lack of ammonia additive.
D Raney-Ni, H2 (50 psi), MeOH/NH388% <2% Optimal: Ammonia successfully suppresses secondary amine formation.
E BH3-THF, Reflux 4h82% <1% Optimal: Excellent alternative for labs without high-pressure reactors.

IV. Validated Experimental Protocol

Synthesis of 6-Methoxy-3-pyridineethanamine 2HCl via Raney-Ni Reduction

Phase 1: Catalytic Reduction (Self-Validating)

  • In a high-pressure Parr reactor, dissolve 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 eq) in 7N Anhydrous NH3 in Methanol (10 volumes).

  • Add an aqueous slurry of Raney-Nickel (20% w/w relative to the starting material). Caution: Wash the Raney-Ni with methanol three times prior to addition to remove water.

  • Seal the reactor, purge with Argon (3x), then purge with H2 gas (3x).

  • Pressurize the reactor to 50 psi H2 and stir vigorously at 25°C for 12 hours.

Validation Checkpoint 1 (Kinetics): Monitor the pressure gauge. The reaction is deemed complete when H2 uptake ceases and reactor pressure remains strictly stable for >60 minutes. Validation Checkpoint 2 (Chromatographic): Pull a 50 µL aliquot, filter through a micro-syringe filter, and run TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). The starting material (Rf ~0.7, UV active) must be entirely absent. The product (Rf ~0.2) should stain intensely with Ninhydrin (indicating a primary amine).

Phase 2: Free Base Isolation

  • Filter the catalyst through a tightly packed pad of Celite under an argon blanket. Warning: Raney-Ni is highly pyrophoric; do not let the filter cake dry.

  • Wash the filter cake with additional methanol (2 volumes).

  • Evaporate the combined filtrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Dihydrochloride Salt Formation

  • Dissolve the crude free base oil in Anhydrous MTBE (20 volumes). Cool the flask to 0°C in an ice bath under argon.

  • Add 4N HCl in 1,4-dioxane (2.05 eq) dropwise over 30 minutes with vigorous stirring. A white precipitate will form immediately.

  • Stir for an additional 1 hour at 0°C, then filter the precipitate rapidly using a Buchner funnel under a stream of dry nitrogen.

  • Wash the solid with cold, anhydrous MTBE and dry in a vacuum oven at 40°C for 24 hours.

Validation Checkpoint 3 (Stoichiometric Confirmation): Isolate a small analytical sample of the solid and run a 1H-NMR in D2O. The integration of the methoxy group (singlet, ~3.9 ppm, 3H) against the ethanamine CH2 protons (multiplets, ~3.2 ppm, 4H) must be exactly 3:4. The downfield shift of the pyridine protons confirms the successful protonation of the heterocycle.

V. References

1.[1] Title: Reduction of Nitriles Source: Chemguide URL: [Link]

2.[2] Title: Amine Synthesis by Nitrile Reduction Source: Organic Chemistry Portal URL: [Link]

3.[3] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methoxy-3-pyridineethanamine Dihydrochloride Storage &amp; Handling

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS: 812639-28-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS: 812639-28-4). Due to the electron-rich nature of the methoxypyridine ring and the primary aliphatic amine, this compound is highly susceptible to oxidative degradation if strict storage protocols are breached.

Part 1: Mechanistic Insights into Oxidation (FAQ)

Q: Why does this compound oxidize despite being formulated as a dihydrochloride salt? A: In theory, formulating an amine as a hydrochloride salt prevents oxidation because the nitrogen lone pairs are protonated and structurally "tied up"[1]. However, hydrochloride salts exhibit a strong tendency toward hygroscopicity, absorbing environmental moisture[2]. When 6-Methoxy-3-pyridineethanamine dihydrochloride absorbs water, it undergoes partial deliquescence. This localized dissolution alters the micro-pH, leading to partial dissociation of the salt into its free base form. Once the lone pairs on the primary amine and the pyridine nitrogen are exposed, they rapidly react with ambient oxygen or reactive oxygen species (ROS).

Q: What are the primary degradation products? A: Oxidation typically occurs at two distinct sites:

  • The Pyridine Ring: The methoxy group exerts an inductive electron-withdrawing effect, which mitigates the basicity of the pyridine nitrogen (pKa ~3.06 compared to 5.23 for unsubstituted pyridine)[3]. Despite this, exposure to peroxides or prolonged atmospheric oxygen leads to the formation of pyridine N-oxides, identifiable by a +16 Da mass shift in LC-MS[4].

  • The Primary Amine: The aliphatic amine can oxidize into hydroxylamines or oximes, leading to complex side reactions and polymerization, which visually manifests as a yellowing of the powder.

DegradationPathway A Dihydrochloride Salt (Protonated & Stable) B Moisture Absorption (Hygroscopic Ingress) A->B Humidity > 60% C Partial Dissociation (Free Base Formation) B->C Deliquescence D Exposure to O2 / ROS C->D Exposed Lone Pairs E Amine Oxidation (Hydroxylamines) D->E F Pyridine N-Oxidation (+16 Da Mass Shift) D->F

Fig 1: Moisture-induced oxidation pathway of 6-Methoxy-3-pyridineethanamine dihydrochloride.

Part 2: Troubleshooting Guide

Issue: The compound powder has turned from white to yellow/brown.

  • Root Cause: Photo-oxidation or transition-metal catalyzed oxidation of the free base. Light accelerates the generation of reactive oxygen species, which attack the electron-rich methoxypyridine ring.

  • Resolution: Discard the degraded batch. For future batches, ensure the compound is stored exclusively in amber glass vials and handled under low-light conditions.

Issue: LC-MS analysis shows a prominent M+16 peak, and assay yields are inconsistent.

  • Root Cause: Formation of pyridine N-oxide[4]. This occurs when the compound is exposed to trace oxidants or atmospheric oxygen over prolonged periods at room temperature.

  • Resolution: Implement strict inert gas (Argon or Nitrogen) backfilling during aliquoting. Argon is preferred as it is heavier than air and forms a protective blanket over the solid.

Issue: The powder has become sticky, clumpy, or difficult to weigh.

  • Root Cause: Moisture ingress. The dihydrochloride salt is highly hygroscopic. Water molecules alter the thermodynamic activity and internal energy of the crystal lattice, leading to clumping[5].

  • Resolution: Do not attempt to dry the compound in an oven, as heat will accelerate oxidation. Dry under high vacuum (lyophilizer or Schlenk line) overnight, then immediately store in a desiccator.

Part 3: Standard Operating Procedures (Protocols)

To ensure a self-validating system, every step in these protocols includes a physical validation check to confirm success before proceeding.

Protocol 1: Inert Aliquoting Workflow

Objective: Prevent repeated freeze-thaw cycles and moisture exposure by creating single-use aliquots.

  • Thermal Equilibration: Remove the bulk compound from the -20°C freezer. Place it in a desiccator at room temperature for at least 2 hours.

    • Validation Check: Wipe the exterior of the vial with a Kimwipe. It must be 100% dry. If condensation forms, equilibration is incomplete and moisture will contaminate the sample upon opening.

  • Glovebox Transfer: Transfer the sealed vial and pre-weighed empty amber vials into a glovebox purged with Argon.

    • Validation Check: Glovebox sensors must read O₂ < 5 ppm and H₂O < 1 ppm.

  • Aliquoting: Rapidly weigh the required amounts into the amber vials using an anti-static spatula.

  • Sealing: Cap the vials tightly using PTFE-lined caps. PTFE prevents oxygen permeation compared to standard silicone septa.

  • Parafilm Wrapping: Wrap the junction of the cap and vial with Parafilm to provide a secondary moisture barrier.

Protocol 2: Desiccation and Long-Term Storage

Objective: Maintain absolute dryness and thermal stability over a multi-year shelf life.

  • Secondary Containment: Place the Argon-purged, Parafilm-sealed amber vials into a secondary container (e.g., a wide-mouth HDPE jar).

  • Desiccant Addition: Fill the bottom of the secondary container with indicating Drierite (calcium sulfate with cobalt chloride).

    • Validation Check: The Drierite must be bright blue. If it is pink, it is saturated and must be regenerated or replaced.

  • Deep Freeze: Store the secondary container in a dedicated -20°C freezer. Avoid frost-free freezers, as their automated heating cycles cause temperature fluctuations.

StorageWorkflow Start Receive Bulk Compound (Store at -20°C) Eq Equilibrate to RT in Desiccator [Validation: Vial Exterior Dry] Start->Eq Box Transfer to Glovebox [Validation: O2 < 5 ppm] Eq->Box Aliquot Aliquot into Amber Vials (Protect from Light) Box->Aliquot Purge Argon Purge & PTFE Seal [Validation: Parafilm Wrap] Aliquot->Purge Store Store at -20°C in HDPE Jar [Validation: Blue Drierite] Purge->Store

Fig 2: Standard operating procedure for aliquoting and long-term storage under inert conditions.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability of 6-Methoxy-3-pyridineethanamine dihydrochloride under various storage conditions, demonstrating the causality between environmental factors and degradation rates.

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C ArgonDark (Amber)> 2 YearsNegligible
4°C ArgonDark (Amber)1 YearMinor N-oxidation
25°C Air (Sealed)Dark (Amber)< 3 MonthsMoisture ingress, Deliquescence
25°C Air (Open)Light (Clear)< 1 MonthRapid photo-oxidation, Amine oxidation

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 6-Methoxy-3-pyridineethanamine 2HCl

Welcome to the advanced troubleshooting center for chromatographic analysis of 6-Methoxy-3-pyridineethanamine 2HCl. This guide is engineered for drug development professionals and analytical scientists who require deep m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for chromatographic analysis of 6-Methoxy-3-pyridineethanamine 2HCl. This guide is engineered for drug development professionals and analytical scientists who require deep mechanistic insights and validated methodologies to resolve severe peak asymmetry.

Part 1: Mechanistic Deep Dive (The "Why")

To solve peak tailing, we must first understand the physicochemical properties of the analyte and the stationary phase. 6-Methoxy-3-pyridineethanamine is a dual-basic compound containing a primary aliphatic amine (estimated pKa ~9.5) and a pyridine nitrogen (estimated pKa ~5.0). Supplied as a dihydrochloride salt (2HCl), it readily dissociates into a highly polar, basic species in aqueous mobile phases.

The fundamental cause of peak tailing for basic amines on reversed-phase (RP) silica columns is secondary retention mechanisms [1]. While the non-polar regions of the molecule interact with the C18 stationary phase (primary hydrophobic retention), the protonated amine groups undergo electrostatic ion-exchange with residual silanols (Si-OH) on the silica surface[2].

At mid-pH ranges (e.g., pH 5–8), residual silanols (pKa ~4.0) dissociate into negatively charged silanoxide ions (SiO-). The electrostatic attraction between the protonated amine (NH3+) and the ionized silanol (SiO-) creates a strong secondary interaction[3]. Because the desorption kinetics of this ion-exchange process are significantly slower than hydrophobic partitioning, the analyte molecules "drag" on the column, resulting in a widened back-half of the peak, quantified as an asymmetrical tail[1].

G Amine 6-Methoxy-3-pyridineethanamine (Protonated NH3+ at pH 7) Hydrophobic Primary Retention Mechanism (Hydrophobic Partitioning) Amine->Hydrophobic Aliphatic/Aromatic moiety IonExchange Secondary Retention Mechanism (Electrostatic Ion-Exchange) Amine->IonExchange Protonated Amine Silica Silica Stationary Phase (Ionized Silanols SiO- at pH > 4) Silica->IonExchange Active Silanol Sites DesorptionFast Fast Desorption Kinetics Hydrophobic->DesorptionFast DesorptionSlow Slow Desorption Kinetics IonExchange->DesorptionSlow PeakSym Symmetrical Peak Profile DesorptionFast->PeakSym PeakTail Asymmetrical Tailing Peak DesorptionSlow->PeakTail

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Part 2: Diagnostic FAQs

Q1: I am using a standard C18 column with a pH 7.0 phosphate buffer, and my peak asymmetry factor (As) is > 2.0. Why is this happening? At pH 7.0, the primary amine of 6-Methoxy-3-pyridineethanamine is fully protonated, while the residual silanols on the silica surface are fully ionized. This creates maximum ion-exchange interaction[2]. To resolve this, you must operate outside this thermodynamic "danger zone" by manipulating the mobile phase pH.

Q2: Should I adjust the mobile phase to a low pH or a high pH to fix this? Both strategies work, but they operate on entirely different chemical principles:

  • Low-pH Strategy (pH < 3.0): Using an acidic modifier (like 0.1% TFA) forces the surface silanols into their fully protonated, neutral state (Si-OH), effectively eliminating the ion-exchange active sites[2].

  • High-pH Strategy (pH > 10.5): Using a high-pH buffer deprotonates the primary amine, rendering the analyte neutral. Caution: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving the silica backbone[3].

Q3: I lowered the pH to 2.5, but I still see minor tailing. What else can I do? If low pH alone is insufficient, consider adding an amine modifier. Triethylamine (TEA) at 10-25 mM can be added to the mobile phase. TEA acts as a "sacrificial basic modifier"; it aggressively competes for and binds to any remaining active silanol sites, shielding your target analyte from secondary interactions[3]. Alternatively, increasing the buffer concentration (> 20 mM) can help mask these interactions[4].

Q4: How do I definitively know if the tailing is caused by silanol chemistry or simply column mass overload? Perform a self-validating dilution test. Dilute your sample 1:10 and reinject. If the peak shape improves significantly and the retention time shifts slightly later, your column was experiencing mass overload (fronting/tailing due to saturated stationary phase sites)[5]. If the peak remains asymmetric (As > 1.5) regardless of concentration, the root cause is chemical secondary interactions[1].

G Start Analyze Peak Tailing (As > 1.5) CheckSys Inject Neutral Marker (Uracil) Validate System Volume Start->CheckSys CheckMass Dilute Sample 1:10 Validate Mass Overload CheckSys->CheckMass Uracil peak is symmetric Decision Does Tailing Persist? CheckMass->Decision LowPH Implement Low-pH Protocol (pH < 3.0 with TFA) Decision->LowPH Yes (Secondary Interactions) HighPH Implement High-pH Protocol (pH > 10.5 on Hybrid Column) Decision->HighPH Alternative: Free-base analyte Success Symmetrical Peak Achieved (As 0.9 - 1.2) Decision->Success No (Overload Issue) AddTEA Add Amine Modifier (10-25 mM TEA) LowPH->AddTEA Minor Tailing Remains LowPH->Success Tailing Resolved HighPH->Success AddTEA->Success

Workflow for diagnosing and resolving peak tailing of basic amines.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You will first prove the instrument's fluidics are sound, then address the chemistry.

System Suitability Validation (Pre-requisite)
  • Prepare a Neutral Marker: Dissolve Uracil (10 µg/mL) in the starting mobile phase.

  • Inject and Analyze: Run the marker under your current isocratic or gradient conditions.

  • Evaluate: Uracil does not interact with silanols. If the Uracil peak tails, you have a physical dead-volume issue (e.g., poorly seated PEEK tubing or a blocked frit)[4]. If Uracil is perfectly symmetrical (As ~ 1.0) but 6-Methoxy-3-pyridineethanamine tails, proceed to Protocol A or B.

Protocol A: Low-pH Ion-Pairing Method (For Standard Silica Columns)

Causality: Low pH protonates silanols; TFA acts as a hydrophobic ion-pairing reagent for the protonated amine.

  • Mobile Phase A Preparation: Add 0.1% Trifluoroacetic acid (TFA) (v/v) to LC-MS grade Water. The resulting pH will be ~2.0.

  • Mobile Phase B Preparation: Add 0.1% TFA (v/v) to LC-MS grade Acetonitrile.

  • Column Selection: Use an end-capped, sterically protected C18 column (e.g., Phenomenex Luna Omega or Waters Symmetry) capable of withstanding pH 2.0.

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silica surface[4].

  • Validation Injection: Inject a 1:10 diluted sample of 6-Methoxy-3-pyridineethanamine 2HCl. Calculate the USP tailing factor.

Protocol B: High-pH Neutralization Method (For Hybrid Columns)

Causality: High pH deprotonates the primary amine, converting it to a neutral free-base, eliminating electrostatic interactions entirely.

  • Mobile Phase A Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Mobile Phase B Preparation: LC-MS grade Acetonitrile or Methanol.

  • Column Selection (Critical): You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge or Phenomenex Gemini). Standard silica will dissolve rapidly at pH > 8.0[2].

  • Equilibration: Flush with 10 column volumes.

  • Validation Injection: Inject the sample. You should observe increased retention time (due to the loss of polarity in the free-base form) and a highly symmetrical peak.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of varying chromatographic conditions on 6-Methoxy-3-pyridineethanamine 2HCl peak shape.

Chromatographic ConditionAnalyte StateSilanol StatePrimary InteractionExpected Tailing Factor ( As​ )Diagnosis / Outcome
Standard C18, pH 7.0 Buffer Protonated ( NH3+​ )Ionized ( SiO− )Strong Ion-Exchange2.5 - 3.5 Severe Tailing (Avoid)
Standard C18, pH 2.0 (0.1% Formic Acid) Protonated ( NH3+​ )Protonated ( Si−OH )Hydrophobic1.3 - 1.6 Moderate Improvement
Standard C18, pH 2.0 (0.1% TFA) Ion-Paired ComplexProtonated ( Si−OH )Hydrophobic + Ion-Pair1.0 - 1.2 Excellent Symmetry
Standard C18, pH 7.0 + 25mM TEA Protonated ( NH3+​ )Blocked by TEAHydrophobic1.2 - 1.4 Good Symmetry
Hybrid C18, pH 10.5 Buffer Neutral Free-BaseIonized ( SiO− )Pure Hydrophobic0.9 - 1.1 Excellent Symmetry
Mass Overload (Any condition) VariesVariesStationary Phase Saturation> 2.0 (Fronting/Tailing) Requires Sample Dilution

Part 5: References

  • John W. Dolan. "LC Troubleshooting: Why Do Peaks Tail?" Scribd / LCGC. Available at:[Link]

  • "HPLC Troubleshooting Guide - Peak Tailing." CHROMacademy. Available at:[Link]

  • "HPLC Troubleshooting Guide." ACE HPLC / hplc.eu. Available at: [Link]

  • "Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC." Chromatography Experts / YouTube. Available at:[Link]

  • "High Performance Liquid Chromatography: Theory." ASAU. Available at:[Link]

Sources

Troubleshooting

Best storage conditions for 6-Methoxy-3-pyridineethanamine 2HCl long-term stability

A Guide to Ensuring Long-Term Stability and Experimental Success Frequently Asked Questions (FAQs) Q1: What is the optimal temperature for the long-term storage of 6-Methoxy-3-pyridineethanamine 2HCl? A1: There are varyi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of 6-Methoxy-3-pyridineethanamine 2HCl?

A1: There are varying recommendations for the storage temperature of 6-Methoxy-3-pyridineethanamine 2HCl, and the ideal temperature can depend on the desired storage duration and the specific formulation provided by the supplier. For routine use over short periods, storage in a cool, well-ventilated area away from heat sources is generally acceptable.[1] However, for long-term stability, a more controlled environment is recommended. Some suppliers suggest storage at -20°C under a nitrogen atmosphere. As a best practice for maximizing long-term stability and minimizing degradation, storing the compound at -20°C is the most conservative and recommended approach.

Q2: Is an inert atmosphere necessary for storing this compound?

A2: Yes, for optimal long-term stability, storing 6-Methoxy-3-pyridineethanamine 2HCl under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2][3] The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[4] Additionally, exposure to air should be avoided.[3] Storing under an inert gas minimizes contact with atmospheric moisture and oxygen, thereby preserving the compound's integrity. The container should always be tightly sealed.[1][3][4][5][6]

Q3: Is 6-Methoxy-3-pyridineethanamine 2HCl sensitive to light?

A3: While not always explicitly stated, compounds with a methoxy-aromatic structure can be susceptible to photodegradation.[7] It is a prudent and recommended practice to protect 6-Methoxy-3-pyridineethanamine 2HCl from light, especially during long-term storage.[2] This can be achieved by storing the compound in an amber glass vial or by wrapping the container in aluminum foil.

Q4: What are the known incompatibilities and potential degradation pathways for this compound?

A4: 6-Methoxy-3-pyridineethanamine 2HCl is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5] As a secondary amine, it is also prone to nitrosation and should not be used in combination with nitrosating substances.[8][9]

Potential degradation pathways, inferred from its chemical structure and related compounds, include:

  • Hydrolysis: Due to its hygroscopic nature, the compound can degrade in the presence of water.[4][10]

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other degradation products.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.- Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (ideally -20°C), under an inert atmosphere, and protected from light. - Check for Signs of Decomposition: Visually inspect the compound for any changes in color or consistency. - Perform Quality Control: If possible, re-analyze the compound's purity via techniques like HPLC or NMR to confirm its integrity.
Compound appears clumpy or has changed in appearance. Absorption of moisture.- The compound is hygroscopic.[4] This indicates moisture contamination. While the compound may still be usable for some applications, its purity is compromised. For sensitive experiments, using a fresh, unopened vial is recommended. - Improve Handling Technique: When aliquoting, allow the container to warm to room temperature before opening to prevent condensation. Work quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).
Difficulty dissolving the compound. Potential degradation or presence of insoluble impurities.- Confirm Solvent Suitability: Ensure the correct solvent is being used. - Gentle Warming/Sonication: If appropriate for the solvent and experiment, gentle warming or sonication can aid dissolution. - Purity Check: If dissolution issues persist with a previously reliable batch, it may be a sign of degradation. Consider the troubleshooting steps for inconsistent results.

Protocols

Recommended Long-Term Storage Protocol
  • Aliquot: Upon receiving the compound, it is best practice to aliquot it into smaller, single-use quantities in a controlled environment (e.g., a glove box with an inert atmosphere). This minimizes the number of times the main stock is exposed to ambient conditions.

  • Container: Use amber glass vials with airtight caps to protect from light and moisture.

  • Inert Atmosphere: Before sealing, flush the vial with a stream of dry nitrogen or argon gas to displace any air.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and date.

  • Storage: Store the aliquots at -20°C in a dark, designated storage location.[2]

Forced Degradation Study Protocol (General Outline)

To assess the intrinsic stability of 6-Methoxy-3-pyridineethanamine 2HCl, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.[10]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a low concentration of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a stability-indicating method, such as HPLC with a photodiode array detector, to quantify the remaining parent compound and detect any degradation products.

Visualizations

StorageWorkflow start Compound Received aliquot Aliquot into smaller quantities start->aliquot container Use amber, airtight vials aliquot->container inert Flush with N2 or Ar container->inert seal Seal tightly & wrap with parafilm inert->seal store Store at -20°C, protected from light seal->store DegradationPathways cluster_stress Stress Factors Compound 6-Methoxy-3-pyridineethanamine 2HCl Degradation Degradation Products Compound->Degradation Hydrolysis Compound->Degradation Photodegradation Compound->Degradation Oxidation Moisture Moisture/Humidity Light Light (UV) Oxygen Oxygen (Air) Heat Elevated Temperature

Caption: Potential degradation pathways for 6-Methoxy-3-pyridineethanamine 2HCl.

References

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130).[Link]

  • Australian Government Department of Health. 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment.[Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS.[Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.[Link]

  • PubChem. 6-Methoxy-3-pyridinylamine.[Link]

  • PubChem. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride.[Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Bioavailability of 6-Methoxy-3-pyridineethanamine 2HCl

Introduction Welcome to the technical support center for 6-Methoxy-3-pyridineethanamine 2HCl. This guide is designed for researchers, scientists, and drug development professionals actively working on formulations involv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 6-Methoxy-3-pyridineethanamine 2HCl. This guide is designed for researchers, scientists, and drug development professionals actively working on formulations involving this compound. As a small molecule dihydrochloride salt, 6-Methoxy-3-pyridineethanamine 2HCl is characterized by high aqueous solubility. While advantageous for dissolution, this property often leads to a significant challenge: low permeability across the intestinal epithelium. This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class III compound, where absorption is the rate-limiting step to systemic exposure.[1][2][3]

This document provides a series of troubleshooting guides and foundational FAQs to address the low oral bioavailability of 6-Methoxy-3-pyridineethanamine 2HCl. Our approach is to move beyond simple protocols and explain the underlying mechanisms, empowering you to make informed decisions and design robust, self-validating experiments.

Section 1: Foundational FAQs

This section addresses the fundamental principles governing the absorption challenges of this molecule.

Q1: Why does a highly water-soluble compound like 6-Methoxy-3-pyridineethanamine 2HCl often exhibit low oral bioavailability?

A1: The issue lies in the balance between solubility and permeability. The oral absorption of a drug requires it to first dissolve in the gastrointestinal fluids and then permeate the lipid-rich membranes of the intestinal epithelial cells to enter the bloodstream. 6-Methoxy-3-pyridineethanamine 2HCl, as a hydrophilic salt, dissolves readily. However, its charged and polar nature hinders its ability to passively diffuse across the lipophilic cell membranes (transcellular route). Its passage between cells (paracellular route) is also highly restricted by tight junctions. This high-solubility, low-permeability profile is the hallmark of a BCS Class III drug, where the primary barrier to bioavailability is the intestinal wall itself.[1][2]

Q2: What are the primary molecular and physiological barriers limiting its absorption?

A2: There are two main barriers:

  • The Apical Cell Membrane: This is a lipid bilayer that favors the passive diffusion of small, lipophilic, uncharged molecules. As a charged, hydrophilic salt, your compound is poorly suited for this transcellular pathway.

  • Epithelial Tight Junctions: These are protein complexes that seal the space between adjacent epithelial cells, severely restricting the passage of molecules larger than a few angstroms. This makes the paracellular pathway highly inefficient for most drug compounds, including this one.

The diagram below illustrates these two potential absorption pathways and the associated barriers for a hydrophilic drug.

AbsorptionPathways cluster_0 Intestinal Lumen (Drug Present) cluster_2 Systemic Circulation Drug1 Drug cell1 Apical Membrane Enterocyte Basolateral Membrane Drug1->cell1:f0 Transcellular Route (Low Permeability) Drug2 Drug TJ Tight Junction Drug2->TJ Paracellular Route (Restricted) blood Bloodstream cell1:f2->blood cell2 Apical Membrane Enterocyte Basolateral Membrane cell2:f2->blood PermeationEnhancement cluster_0 Paracellular Space TJ_Closed Tight Junction (Closed) Ca²⁺ Dependent TJ_Open Tight Junction (Open) Increased Permeability TJ_Closed->TJ_Open Reversible Opening TJ_Open->TJ_Closed Recovers upon removal of PE PE Permeation Enhancer (e.g., Chitosan, C10) PE->TJ_Closed Modulates Junctional Proteins Drug Hydrophilic Drug Drug->TJ_Open Passage Enabled

Caption: Mechanism of paracellular permeation enhancement.

Guide 2: Lipid-Based Formulation Strategy

Q: The permeation enhancers I've tested show an unacceptable cytotoxicity profile in my cell models. What is a suitable alternative for encapsulating a hydrophilic HCl salt to improve transcellular uptake?

A: This is a common and critical challenge. When modulating tight junctions proves too aggressive, the next logical strategy is to encapsulate the drug in a carrier that can be taken up by the enterocytes. Lipid-based systems, particularly Solid Lipid Nanoparticles (SLNs), are an excellent choice for BCS Class III drugs. [1][2] Causality Behind the Choice: SLNs are composed of biocompatible lipids that are solid at body temperature. They can encapsulate hydrophilic drugs within their solid matrix or, more commonly, in aqueous nano-compartments. These nanoparticles can improve bioavailability by protecting the drug from degradation and promoting uptake through endocytosis or by interacting with the cell membrane to facilitate drug release in close proximity to the absorption surface. [1][2] Table: Typical Components for SLN Formulation

ComponentExampleRoleTypical % (w/w)
Solid Lipid Glyceryl monostearate, Compritol® 888 ATOForms the solid core matrix.5 - 20%
Surfactant Polysorbate 80 (Tween® 80), Poloxamer 188Stabilizes the nanoparticle dispersion.1 - 5%
Co-surfactant Soy lecithin, TyloxapolEnhances stability and drug loading.0.5 - 2%
Aqueous Phase Purified Water / BufferDispersion medium.q.s. to 100%

Experimental Protocol: Preparation of SLNs by High-Pressure Homogenization (HPH)

  • Preparation of Phases:

    • Lipid Phase: Melt the solid lipid(s) at 5-10°C above their melting point.

    • Aqueous Phase: Dissolve the surfactant(s) and 6-Methoxy-3-pyridineethanamine 2HCl in the aqueous phase and heat to the same temperature as the lipid phase.

  • Pre-Emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize for 5-10 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to an ice bath and stir gently.

    • The rapid cooling causes the lipid droplets to solidify, entrapping the drug and forming the SLN dispersion.

  • Characterization (Self-Validation):

    • Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size: 100-300 nm, PDI < 0.3.

    • Zeta Potential: Measure to assess colloidal stability. Target: > |20| mV.

    • Entrapment Efficiency (%EE): Separate the free drug from the SLNs using ultracentrifugation. Quantify the drug in the supernatant and calculate %EE.

SLN_Workflow A 1. Prepare Phases - Melted Lipid - Hot Aqueous Phase + Drug + Surfactant B 2. High-Speed Stirring (8000 rpm, 5-10 min) A->B Create Pre-emulsion C 3. High-Pressure Homogenization (>500 bar, > Lipid MP) B->C Reduce Droplet Size D 4. Cooling in Ice Bath C->D Form Solid Nanoparticles E Final SLN Dispersion D->E F Characterization - Size & PDI (DLS) - Zeta Potential - Entrapment Efficiency (%) E->F Validate Formulation

Caption: Experimental workflow for SLN preparation and validation.

Section 3: Summary & Strategy Selection

Choosing the right path forward depends on your project's stage and risk tolerance. Permeation enhancers offer a simpler formulation but carry a higher risk of toxicity. Lipid-based systems are more complex to develop but are often built on more biocompatible materials.

Decision-Making Flowchart

Decision_Flowchart Start Start: Low Bioavailability of 6-Methoxy-3-pyridineethanamine 2HCl ScreenPE Screen Permeation Enhancers (e.g., C10, Chitosan) in Caco-2 Model Start->ScreenPE ToxCheck Acceptable Toxicity Profile? ScreenPE->ToxCheck OptimizePE Optimize PE Formulation (Concentration, Combination) ToxCheck->OptimizePE Yes DevelopLBDDS Develop Lipid-Based System (e.g., SLNs) ToxCheck->DevelopLBDDS No End Proceed to In Vivo Studies OptimizePE->End LoadingCheck Sufficient Drug Loading & Entrapment Efficiency? DevelopLBDDS->LoadingCheck OptimizeLBDDS Optimize LBDDS Formulation (Lipid/Surfactant Ratio) LoadingCheck->OptimizeLBDDS Yes ConsiderChemMod Consider Chemical Modification (Prodrug / Ion-Pairing) LoadingCheck->ConsiderChemMod No OptimizeLBDDS->End

Caption: Strategy selection flowchart for bioavailability enhancement.

References

  • Title: Critical evaluation of permeation enhancers for oral mucosal drug delivery Source: Taylor & Francis Online URL: [Link]

  • Title: Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Strategies to Enhance the Bioavailability of Hydrophilic Drugs Using Natural Bioenhancers Source: MDPI URL: [Link]

  • Title: Solid Lipid Nanoparticles: A Potential Option for Enhancing Oral Bioavailability of Highly Soluble and Poorly Permeable (BCS Class III) Drugs - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Safe and effective permeation enhancers for oral drug delivery - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Commonly used permeation enhancers for oral delivery of therapeutic peptides and proteins Source: ResearchGate URL: [Link]

  • Title: Lipid-based drug delivery systems (LDDS) Source: SciSpace URL: [Link]

  • Title: Lipid Based Drug Delivery Systems - Pharma Focus Asia Source: Pharma Focus Asia URL: [Link]

  • Title: A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) Source: ResearchGate URL: [Link]

  • Title: The future of lipid-based drug delivery systems Source: American Chemical Society (CAS) URL: [Link]

  • Title: How to improve the bioavailability of a drug? Source: Patsnap Synapse URL: [Link]

  • Title: Recent Advances in Oral Drug Delivery Systems for BCS III Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs Source: Biomaterials Connect URL: [Link]

  • Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Hydrochloride salt of amine : r/OrganicChemistry - Reddit Source: Reddit URL: [Link]

  • Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne Source: The Vespiary URL: [Link]

  • Title: Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) Source: European Commission URL: [Link]

  • Title: 6-METHOXY-3-PYRIDINEETHANAMINE 2HCL Source: 广州伟伯科技有限公司 (Guangzhou Weibo Technology Co., Ltd.) URL: [Link]

Sources

Troubleshooting

Removing impurities from 6-Methoxy-3-pyridineethanamine 2HCl batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up or purifying 6-Methoxy-3-pyridineethanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up or purifying 6-Methoxy-3-pyridineethanamine dihydrochloride (2HCl).

Synthesizing this compound—typically via the catalytic reduction of 6-methoxy-3-pyridineacetonitrile—presents unique chemoselective challenges. The primary amine is prone to dimerization, and the electron-rich methoxy-pyridine ring is highly sensitive to the acidic conditions required for salt formation. This guide deconstructs the causality behind these impurities and provides self-validating protocols to achieve >99% purity.

Part 1: Impurity Profiling & Causality Data

Before troubleshooting, we must define the chemical nature of the impurities in your crude batches. The table below summarizes the quantitative and qualitative data for the most common contaminants encountered in this workflow.

Impurity ProfileMechanistic OriginChemical NatureTargeted Removal Strategy
Secondary Amine Dimer (Bis-alkylated amine)Nucleophilic attack of the product primary amine onto the reactive imine intermediate during nitrile reduction[1].Highly lipophilic, basicSuppress during synthesis (NH₃ additive); remove via selective recrystallization.
6-Hydroxy-3-pyridineethanamine (Demethylated product)Acid-catalyzed ether cleavage. The 6-methoxy group is highly labile under aqueous, strongly acidic conditions (e.g., excess aqueous HCl)[1].Amphoteric, highly polarPreventative: Use anhydrous HCl in isopropanol (IPA) at 0–5 °C.
Transition Metals (Pd, Ni, or Co)Catalyst leaching from standard hydrogenation protocols (e.g., Pd/C or Raney Nickel)[2].Inorganic particulate/ionThiol-functionalized silica scavenger resins during the freebase stage.
Unreacted Nitrile Incomplete reduction due to catalyst poisoning or steric hindrance[3].Neutral, lipophilicAcid-base extraction (washes out in the organic phase while the amine remains aqueous).

Part 2: Troubleshooting FAQs

Q1: My GC/MS shows a massive secondary amine peak. Why is this dimer forming, and how do I remove it?

The Causality: During the catalytic hydrogenation of nitriles, the starting material first reduces to a highly reactive imine intermediate. If the local concentration of your newly formed primary amine (6-Methoxy-3-pyridineethanamine) is high, it will outcompete hydrogen gas to attack the imine, forming a secondary amine dimer[1],[2]. The Solution: To remove it post-synthesis, exploit the differential solubility of the hydrochlorides. The primary amine 2HCl salt is highly crystalline in polar protic solvents, whereas the bulky secondary amine salt remains highly soluble in cold ethanol. Use Protocol B (below) to selectively crash out the primary amine. Pro-Tip for Next Batch: Add anhydrous ammonia (NH₃) to your hydrogenation reactor. The excess ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate and suppressing dimer formation[2].

Q2: I am losing yield to a highly polar impurity after forming the 2HCl salt. LC-MS indicates a loss of 14 Da (demethylation). What went wrong?

The Causality: You are likely using concentrated aqueous hydrochloric acid at ambient or elevated temperatures. The methoxy group at the 6-position of the pyridine ring is electronically activated. Strong aqueous acids protonate the pyridine nitrogen, further activating the methoxy carbon toward nucleophilic attack by water/chloride, resulting in the cleavage of the ether to yield a 6-pyridone/6-hydroxy tautomer. The Solution: Salt formation must be strictly anhydrous and thermally controlled. Switch to a solution of anhydrous HCl in isopropanol (IPA) or diethyl ether, and maintain the reaction strictly between 0–5 °C.

Q3: My final 2HCl salt is discolored (grey/black) and failing heavy metal limits. How do I clean it?

The Causality: Colloidal palladium or nickel from the reduction catalyst[2] has leached and coordinated with the primary amine. The Solution: Metals cannot be effectively removed once the amine is protonated as a hydrochloride salt. You must freebase the compound (pH > 12), extract it into an organic solvent like ethyl acetate, and treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before re-salting. See Protocol A .

Part 3: Mechanistic & Workflow Visualizations

Mechanism Nitrile 6-Methoxy-3-pyridineacetonitrile (Starting Material) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine +H2 (Catalyst) Primary 6-Methoxy-3-pyridineethanamine (Target Product) Imine->Primary +H2 (Desired Pathway) Secondary Secondary Amine Dimer (Major Impurity) Imine->Secondary +Primary Amine -NH3 (Side Reaction)

Reaction pathway illustrating the chemoselective causality of secondary amine dimer formation.

Workflow Crude Crude 2HCl Salt (Contains Dimer & Metals) Freebase 1. Freebasing (NaOH, pH > 12) Extract into EtOAc Crude->Freebase Removes neutral impurities Scavenger 2. Metal Scavenging (Thiol-Silica Resin, 50°C) Freebase->Scavenger Removes Pd/Ni catalysts SaltGen 3. Controlled Salt Formation (Anhydrous HCl in IPA, 0-5°C) Scavenger->SaltGen Prevents demethylation Recryst 4. Recrystallization (EtOH/H2O) SaltGen->Recryst Removes secondary amines Pure Pure 6-Methoxy-3-pyridineethanamine 2HCl (>99% Purity) Recryst->Pure Yields stable, white crystals

Step-by-step purification workflow for isolating high-purity 6-Methoxy-3-pyridineethanamine 2HCl.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction and Metal Scavenging

Objective: Remove unreacted nitriles, neutral byproducts, and transition metals.

  • Dissolution: Suspend 10 g of crude 6-Methoxy-3-pyridineethanamine 2HCl in 100 mL of deionized water.

  • Basification (Self-Validation Step): Slowly add 2M NaOH dropwise while stirring. Monitor with a calibrated pH meter until the solution reaches exactly pH 12.0–12.5. Validation: The solution will turn cloudy as the freebase amine precipitates/oils out.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). The unreacted nitrile and freebase amine move into the organic layer.

  • Metal Scavenging: Add 10% w/w (relative to crude) of a Thiol-functionalized silica scavenger to the combined organic layers. Stir at 50 °C for 2 hours. Filter through a Celite pad.

  • Concentration: Evaporate the solvent under reduced pressure to yield the purified freebase as a pale yellow oil.

Protocol B: Anhydrous Dihydrochloride Salt Formation & Recrystallization

Objective: Form the 2HCl salt without demethylating the pyridine ring, and purge the secondary amine dimer.

  • Solvation: Dissolve the freebase oil from Protocol A in 10 volumes of anhydrous Isopropanol (IPA).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Salt Formation (Self-Validation Step): Slowly add 2.1 equivalents of 2M HCl in IPA dropwise via an addition funnel. Maintain internal temp < 5 °C. Validation: A white precipitate (the 2HCl salt) will immediately begin to form. Primary amine hydrochlorides are highly stable once properly crystallized[4].

  • Recrystallization: Filter the crude salt. To remove the secondary amine dimer, dissolve the salt in a minimum amount of boiling absolute ethanol (with 1-2% water v/v to aid dissolution).

  • Controlled Cooling: Allow the solution to cool to room temperature over 4 hours, then transfer to a 4 °C fridge overnight. The primary amine 2HCl will crystallize as brilliant white needles, leaving the dimer in the mother liquor.

  • Isolation: Filter, wash with ice-cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

References

  • PMC / National Institutes of Health. (2025). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. Available at:[Link]

  • Wikipedia. (2025). Nitrile reduction. Available at:[Link]

  • ACS Publications. (2025). Visible-Light Hydrogenation of Aromatic Nitriles.... Organic Letters / ACS. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability of 6-Methoxy-3-pyridineethanamine 2HCl in Aqueous Solution

Welcome to the technical support center for 6-Methoxy-3-pyridineethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxy-3-pyridineethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for working with this compound in aqueous solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 6-Methoxy-3-pyridineethanamine 2HCl in aqueous solutions.

Q1: What are the primary factors that can affect the stability of 6-Methoxy-3-pyridineethanamine 2HCl in my experiments?

A1: The stability of 6-Methoxy-3-pyridineethanamine 2HCl in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a pyridine derivative, it is particularly susceptible to degradation under alkaline and strongly acidic conditions.[1]

Q2: How does pH impact the stability of this compound?

A2: Pyridine derivatives are often most stable in a neutral pH environment.[1] In strongly acidic or alkaline solutions, the molecule can undergo hydrolysis. For instance, studies on similar pyridine compounds have shown them to be labile in acidic mediums and extremely unstable in alkaline mediums.[1]

Q3: Is 6-Methoxy-3-pyridineethanamine 2HCl sensitive to light?

A3: Yes, many pyridine-containing compounds are known to be photolabile.[1][3] Exposure to light, particularly UV radiation, can lead to photodegradation. It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To maximize stability, aqueous solutions of 6-Methoxy-3-pyridineethanamine 2HCl should be stored in a cool, dark place. If long-term storage is required, freezing the solution is a viable option. However, it is crucial to perform freeze-thaw stability studies to ensure the compound remains stable after being frozen and thawed.

Q5: What are the likely degradation pathways for 6-Methoxy-3-pyridineethanamine 2HCl?

A5: Based on the structure of the molecule, several degradation pathways are plausible. These include hydrolysis of the methoxy group, oxidation of the pyridine ring or the ethylamine side chain, and photodegradation.[1][3][4] Hydroxylation is a common initial step in the biodegradation of pyridine derivatives.[5] The specific degradation products will depend on the stress conditions applied.

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in your aqueous solution.1. Verify Solution pH: Ensure the pH of your solution is within a stable range, preferably neutral.[1] 2. Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[1] 3. Control Temperature: Avoid exposing your solutions to high temperatures for extended periods.[2] 4. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of the compound to minimize the impact of any potential degradation.
Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: Use techniques like LC-MS to determine the mass of the unknown peaks and infer their potential structures.[6] 2. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, light, heat) to identify and characterize the degradation products. This will help in understanding the degradation pathways.[7]
Precipitation or cloudiness in the aqueous solution. Change in solubility due to pH shift or formation of insoluble degradation products.1. Check pH: A shift in pH can affect the solubility of the compound.[8] 2. Filter the Solution: If precipitation is observed, filter the solution before use to remove any insoluble material. 3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

III. Predicted Degradation Pathways and Workflow

The following diagram illustrates the potential degradation pathways of 6-Methoxy-3-pyridineethanamine 2HCl based on its chemical structure and the known reactivity of related pyridine derivatives.

G cluster_0 6-Methoxy-3-pyridineethanamine cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent 6-Methoxy-3-pyridineethanamine Acid Acidic Hydrolysis (e.g., HCl) Parent->Acid Susceptible to demethylation Base Alkaline Hydrolysis (e.g., NaOH) Parent->Base Unstable Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Potential N-oxidation and side-chain oxidation Light Photodegradation (UV Light) Parent->Light Photolabile Hydrolysis_Product 6-Hydroxy-3-pyridineethanamine (Demethylation) Acid->Hydrolysis_Product Oxidation_Product_1 Pyridine N-oxide derivative Oxidation->Oxidation_Product_1 Oxidation_Product_2 Side-chain oxidation products Oxidation->Oxidation_Product_2 Photo_Product Rearranged isomers or ring-opened products Light->Photo_Product

Caption: Predicted degradation pathways of 6-Methoxy-3-pyridineethanamine.

The following workflow outlines a typical process for conducting a forced degradation study to assess the stability of the compound.

G cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, H2O2, Light, Heat) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize End Establish Degradation Profile and Pathways Characterize->End

Caption: Workflow for a forced degradation stability study.

IV. Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 6-Methoxy-3-pyridineethanamine 2HCl. It is essential to adapt the conditions based on the specific requirements of your research.

Objective: To identify the potential degradation products and pathways of 6-Methoxy-3-pyridineethanamine 2HCl under various stress conditions.

Materials:

  • 6-Methoxy-3-pyridineethanamine 2HCl

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector and/or a mass spectrometer (LC-MS)[6][9]

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 6-Methoxy-3-pyridineethanamine 2HCl in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: [7]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Pyridine derivatives can be very unstable in basic conditions, so shorter time points may be necessary.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.[1]

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.[6] The mobile phase may need to be optimized to achieve good separation of the parent compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[10]

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.[6]

V. References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC International. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology. [Link]

  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2026). Chemistry – A European Journal. [Link]

  • Degradation of pyridines in the environment. (n.d.). Taylor & Francis Online. [Link]

  • 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine. (n.d.). ResearchGate. [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). OSTI.GOV. [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR. [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025). ChemRxiv. [Link]

  • [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. (n.d.). PubMed. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). OSHA. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.). PubMed. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). ResearchGate. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). MDPI. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. (2010). ResearchGate. [Link]

  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. (2016). MDPI. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). RSC Publishing. [Link]

  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. (2002). PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • The hydrolysis of pyridilmonoimines in acidic aqueous media. (n.d.). ResearchGate. [Link]

  • Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. (n.d.). Arkivoc. [Link]

  • Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. (n.d.). ChemRxiv. [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Validating 6-Methoxy-3-pyridineethanamine 2HCl purity using LC-MS

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, basic pharmaceutical intermediates. 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS 812639-28-4) is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly polar, basic pharmaceutical intermediates. 6-Methoxy-3-pyridineethanamine dihydrochloride (CAS 812639-28-4) is a prime example of a molecule that defies traditional chromatographic approaches. Featuring a primary amine and a pyridine ring, and supplied as a highly polar dihydrochloride salt, it requires a specialized analytical strategy to accurately validate its purity and quantify trace impurities.

This guide provides an in-depth, self-validating methodology for analyzing 6-Methoxy-3-pyridineethanamine 2HCl, objectively comparing traditional methods against the optimal approach: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) .

The Analytical Dilemma: Why Traditional Methods Fail

When developing a purity validation method for a basic amine salt, chemists typically default to Reversed-Phase Liquid Chromatography (RPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). However, the intrinsic physicochemical properties of 6-Methoxy-3-pyridineethanamine 2HCl render these conventional choices highly problematic.

  • The RPLC Silanol Effect: In standard C18 RPLC, basic amines carry a positive charge at typical acidic LC conditions. Residual silanols on the silica backbone are deprotonated, causing secondary ion-exchange interactions. This results in severe peak tailing, poor resolution, and the inability to accurately integrate impurity peaks[1]. Furthermore, highly polar salts elute near the void volume in RPLC unless ion-pairing agents (like heptafluorobutyric acid) are used—which severely suppress MS signals.

  • The GC-MS Volatility Issue: GC-MS requires analytes to be volatile and thermally stable. As a dihydrochloride salt, this compound is non-volatile. Analysis would require a labor-intensive derivatization step (e.g., using BSTFA or acetic anhydride)[2], which introduces quantitative variability and complicates the mass balance equation required for absolute purity validation.

To circumvent these issues, HILIC-LC-MS/MS is the superior alternative.

LogicTree Root 6-Methoxy-3-pyridineethanamine 2HCl (Highly Polar, Basic Amine) RPLC Standard RPLC (C18) Root->RPLC Aqueous Mobile Phase GCMS Gas Chromatography (GC-MS) Root->GCMS Thermal Vaporization HILIC HILIC-LC-MS/MS Root->HILIC Organic-Rich Mobile Phase Fail1 Suboptimal Validation RPLC->Fail1 Poor Retention, Silanol Tailing Fail2 Labor Intensive & Variable GCMS->Fail2 Non-Volatile Salt, Needs Derivatization Success Robust Purity Validation HILIC->Success Strong Retention, High ESI Efficiency

Methodological selection logic for polar basic amine purity validation.

Methodological Comparison: LC-MS vs. Alternatives

To objectively evaluate the best approach, we must compare the performance metrics of each technique when applied to polar biogenic amines and pyridine derivatives. As demonstrated in recent comparative studies on basic compounds ()[1], HILIC provides orthogonal selectivity and superior retention.

Analytical ParameterHILIC-LC-MS/MS (Recommended)Traditional HPLC-UV (RPLC)GC-MS
Retention Mechanism Hydrophilic partitioning & ion exchangeHydrophobic interactionBoiling point & volatility
Suitability for Polar Amines Excellent (Strong retention)Poor (Elutes near void volume)Poor (Requires derivatization)
Sensitivity & Specificity High (MRM transitions, pg/mL)Low (Subject to matrix interference)High (EI fragmentation)
ESI-MS Compatibility Optimal (High organic enhances MS)Suboptimal (High aqueous suppresses MS)N/A (Uses Electron Ionization)
Sample Preparation Simple (Dilute in 90% ACN)Simple (Dilute in aqueous buffer)Complex (Derivatization required)

Chromatographic Strategy: The Causality of HILIC-MS/MS

The success of this method relies on understanding the mechanistic causality behind the experimental parameters:

  • Why HILIC over RPLC? HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile). In this mode, water acts as the strong eluting solvent. This provides excellent retention for polar salts[3].

  • Why Ammonium Formate Buffer (pH 3.0)? The basic amine groups (pKa ~9.5) must be fully protonated to ensure consistent electrostatic interaction with the stationary phase. Formate is volatile, preventing MS source fouling, while the acidic pH locks the molecule into a single ionization state, preventing peak splitting[1].

  • Why is ESI-MS enhanced? Because HILIC methods run at high organic concentrations, droplet desolvation in the Electrospray Ionization (ESI) source is highly efficient. This drastically reduces background noise and improves the signal-to-noise ratio for low-abundance impurities[3].

Self-Validating Experimental Protocol

A robust purity validation method cannot simply generate data; it must prove its own validity during every run. The following protocol integrates built-in checks to ensure data integrity.

Reagents & LC-MS/MS Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 90% B for 2 mins, ramp to 50% B over 8 mins, hold for 2 mins, return to 90% B to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: ESI Positive mode (ESI+). Monitor the precursor ion [M+H]+ at m/z 153.1. Primary quantifier transition: m/z 153.1 → 136.1 (loss of NH3​ ).

Sample Preparation (The "Diluent Effect")
  • Step 1: Accurately weigh 10.0 mg of 6-Methoxy-3-pyridineethanamine 2HCl.

  • Step 2: Dissolve in 10 mL of 90:10 Acetonitrile:Water (v/v).

  • Causality Check: In HILIC, injecting a sample dissolved in 100% water disrupts the stationary phase's delicate hydration layer, causing peak splitting and early elution. Matching the sample diluent to the initial gradient conditions (90% organic) is a critical step to ensure peak integrity.

The Self-Validation Sequence

Workflow cluster_0 1. System Suitability cluster_1 2. Sample Analysis cluster_2 3. Data Validation N1 Inject System Blank (Verify Zero Carryover) N2 Inject SST Standard (Plates >5000, Tailing <1.5) N1->N2 N3 Inject Target Sample (Triplicate Analysis) N2->N3 Pass Criteria N4 Inject Spiked Sample (Verify Accuracy/Recovery) N3->N4 N5 Mass Balance Calculation (100% - Impurities) N4->N5 Data Processing N6 Final Purity Report (Self-Validated) N5->N6

Self-validating analytical workflow ensuring data integrity and method robustness.

Execution of the Sequence:

  • System Blank: Inject the 90:10 ACN:Water diluent. Validation: Proves no carryover from the high-concentration dihydrochloride salt.

  • System Suitability Test (SST): Inject a 1 µg/mL standard. Validation: Theoretical plates ( N ) must be > 5000, and the Tailing factor ( Tf​ ) must be < 1.5. If Tf​>1.5 , column equilibration is incomplete or silanol interactions are occurring.

  • Orthogonal Spike Recovery: Spike the sample with a known structurally similar impurity (e.g., 6-methoxypyridine-3-carboxaldehyde). Validation: Ensures that the high chloride matrix of the 2HCl salt is not causing ion suppression in the MS source, confirming the accuracy of impurity quantitation.

Data Interpretation & Purity Assessment

Once the self-validating criteria are met, purity is calculated using the Mass Balance Approach . Because LC-MS/MS provides specific MRM transitions, we quantify known impurities against their respective calibration curves.

Overall Purity (%)=100%−(∑Quantified Organic Impurities+Moisture Content+Residual Solvents)

By utilizing HILIC-LC-MS/MS, researchers bypass the retention failures of RPLC and the derivatization bottlenecks of GC-MS, yielding a highly sensitive, reproducible, and scientifically sound purity profile for 6-Methoxy-3-pyridineethanamine 2HCl.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI (Molecules). URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. URL:[Link]

  • A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health (NIH) / Methods and Protocols. URL:[Link]

  • Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. ResearchGate. URL:[Link]

Sources

Validation

Comparative Profiling of 6-Methoxy-3-pyridineethanamine 2HCl in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate building blocks for drug discovery campaigns. Pyridineethanamine derivatives are privileged scaffolds, historically utilized to target histaminergic and nicotinic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate building blocks for drug discovery campaigns. Pyridineethanamine derivatives are privileged scaffolds, historically utilized to target histaminergic and nicotinic systems, and increasingly employed as versatile side-chains in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands [1].

However, not all pyridineethanamines behave identically in biological systems or synthetic workflows. This guide provides an objective, data-driven comparison between 6-Methoxy-3-pyridineethanamine 2HCl and its unsubstituted analogues (such as 2-pyridylethylamine and 3-pyridineethanamine), focusing on physicochemical causality, pharmacokinetic (PK) implications, and synthetic handling.

Structural Causality and Physicochemical Profiling

The selection of a specific pyridineethanamine isomer fundamentally alters the pharmacological trajectory of a lead compound. The addition of a methoxy group at the 6-position of the pyridine ring (ortho to the ring nitrogen) introduces profound electronic and steric changes.

Electronic Effects and Basicity (pKa)

In unsubstituted pyridineethanamines, the pyridine nitrogen has a pKa of approximately 5.2. However, in 6-methoxy-3-pyridineethanamine, the strong electron-withdrawing inductive effect (-I) of the adjacent oxygen atom overpowers its resonance donation (+M). This drastically lowers the basicity of the pyridine nitrogen to a pKa of ~3.2 [2].

The Causality: Because physiological pH is 7.4, a pyridine ring with a pKa of 5.2 exists in a partial state of protonation equilibrium, whereas a ring with a pKa of 3.2 is almost entirely unprotonated. This lack of ionization significantly increases the lipophilicity (LogD) of the molecule at physiological pH, making 6-methoxy derivatives vastly superior for crossing the blood-brain barrier (BBB) in CNS drug development.

Metabolic Stability

Unsubstituted 3-pyridyl groups are notorious for their susceptibility to cytochrome P450-mediated oxidation, rapidly forming N-oxides or 6-pyridones. By strategically placing a methoxy group at the 6-position, the primary site of oxidative metabolism is sterically and electronically blocked, thereby extending the compound's half-life.

Histaminergic Off-Target Mitigation

2-Pyridylethylamine is a well-characterized, potent histamine H1 receptor agonist [3]. When designing non-histaminergic drugs, using a 2-pyridyl or unsubstituted 3-pyridyl side chain often results in unwanted sedative or vasoactive off-target effects. The steric bulk of the 6-methoxy group disrupts the critical hydrogen-bonding network required for H1/H3 receptor activation, effectively "silencing" the histaminergic activity of the scaffold.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical parameters of these three common pyridineethanamine scaffolds.

Property / Scaffold2-Pyridylethylamine [4]3-Pyridineethanamine6-Methoxy-3-pyridineethanamine
Receptor Profile Histamine H1 AgonistH3/nAChR Ligand PrecursorOrthogonal / GPCR Building Block
Pyridine pKa ~ 5.2~ 5.2~ 3.2
Aliphatic Amine pKa ~ 9.8~ 9.7~ 9.7
LogP (Predicted) -0.110.050.85
Metabolic Liability High (N-oxidation)High (6-position oxidation)Low (Blocked at 6-position)
Standard Form Free base / Di-HClFree baseDihydrochloride (2HCl)

Logical Selection Workflow

When initiating a structure-activity relationship (SAR) campaign, the choice of scaffold must be dictated by the target product profile. The decision tree below outlines the logical relationships governing this selection.

ScaffoldSelection Start Determine Target PK/PD Profile Q1 Is CNS Penetration Required? Start->Q1 Q2 Is Histamine H1 Agonism Desired? Q1->Q2 No (Periphery) A1 Select 6-Methoxy-3-pyridineethanamine (High LogD, Blocked Oxidation) Q1->A1 Yes (Needs High LogD) A2 Select 2-Pyridylethylamine (Polar, H1 Agonist) Q2->A2 Yes A3 Select 3-Pyridineethanamine (General Scaffold) Q2->A3 No

Caption: Logical decision tree for selecting pyridineethanamine scaffolds based on PK/PD requirements.

Experimental Methodology: Amide Coupling with Dihydrochloride Salts

A frequent point of failure in bench chemistry is the mishandling of salt forms. 6-Methoxy-3-pyridineethanamine is commercially supplied as a dihydrochloride (2HCl) salt to prevent atmospheric oxidation and degradation of the primary amine.

If you attempt a standard amide coupling (e.g., using HATU) without accounting for the two equivalents of HCl, the aliphatic amine remains protonated ( R−NH3+​ ) and completely non-nucleophilic. The reaction will fail. The following protocol is a self-validating system designed to ensure complete free-basing prior to coupling [1].

Step-by-Step Protocol: HATU-Mediated Amide Coupling

Materials Required:

  • 6-Methoxy-3-pyridineethanamine 2HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous DMF (0.2 M)

Methodology:

  • Acid Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: Pre-activation prevents the primary amine from competing for the coupling reagent, reducing guanidinium by-product formation.

  • Salt Neutralization (Critical Step): In a separate vial, suspend 6-Methoxy-3-pyridineethanamine 2HCl (1.0 eq) in DMF. Add 2.5 eq of DIPEA . Stir for 10 minutes until the suspension clears. Causality: Two equivalents of DIPEA are consumed entirely by neutralizing the 2HCl salt. The extra 0.5 eq ensures the reaction remains basic and the primary amine is fully liberated for nucleophilic attack.

  • Nucleophilic Acyl Substitution: Transfer the neutralized amine solution dropwise into the activated acid solution. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS Check): Before workup, sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and run an LC-MS. You should observe the disappearance of the amine mass ( [M+H]+=153.1 ) and the appearance of the product mass. If the unreacted amine mass persists, check the pH of the reaction mixture by spotting it on wet pH paper; if pH < 8, add an additional 1.0 eq of DIPEA.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

AmideCoupling Step1 1. Salt Neutralization (3.5 eq DIPEA total) Step2 2. Acid Activation (HATU / DMF) Step1->Step2 Step3 3. Nucleophilic Attack (Free Amine) Step2->Step3 Step4 4. LC-MS Validation & Workup Step3->Step4

Caption: Standard and self-validating amide coupling workflow for dihydrochloride amine salts.

References

  • Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL:[Link]

  • 2-pyridylethylamine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • 2-Pyridineethanamine | C7H10N2 | CID 75919 Source: PubChem URL:[Link]

Comparative

A Comparative Guide to the Characterization of 6-Methoxy-3-pyridineethanamine Dihydrochloride as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reproducible and reliable results. A reference standard is not merely a bottle of a chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reproducible and reliable results. A reference standard is not merely a bottle of a chemical; it is a comprehensively characterized material accompanied by a robust data package that guarantees its identity, purity, and stability. This guide provides an in-depth technical comparison of a fully characterized 6-Methoxy-3-pyridineethanamine Dihydrochloride reference standard against a typical in-house or less-qualified batch, illustrating the critical importance of a multi-technique analytical approach.

6-Methoxy-3-pyridineethanamine Dihydrochloride is a key intermediate and building block in medicinal chemistry. Its structural features—a substituted pyridine ring, an ethylamine side chain, and its nature as a dihydrochloride salt—necessitate a specific and thorough characterization workflow. This guide explains the causality behind each experimental choice, demonstrating how a suite of orthogonal analytical techniques provides a self-validating system for quality assurance.

The Characterization Workflow: A Self-Validating System

The establishment of a reference standard is a holistic process where data from multiple, independent analytical techniques are integrated to build a complete and trustworthy profile of the material. Each method provides a unique piece of the puzzle, and their collective agreement validates the final certified values.

Below is a diagram illustrating the logical flow of a comprehensive characterization protocol.

Caption: Comprehensive characterization workflow for a reference standard.

Part 1: Identity and Structural Elucidation

The first and most critical step is to confirm unequivocally that the material is, in fact, 6-Methoxy-3-pyridineethanamine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For a molecule like 6-Methoxy-3-pyridineethanamine Dihydrochloride, this is essential to confirm the substitution pattern on the pyridine ring and the integrity of the side chain.

Experimental Protocol (¹H NMR):

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign them to the corresponding protons in the structure.

Data Interpretation: The proton signals' chemical shifts (δ), splitting patterns (multiplicity), and integration values must be consistent with the proposed structure. For instance, the methoxy group should appear as a singlet integrating to 3H, while the aromatic protons will show characteristic splitting patterns for a 3,6-disubstituted pyridine ring.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While NMR confirms the structure, HRMS provides an extremely accurate mass measurement of the parent ion. This serves as an orthogonal confirmation of the molecular formula. A low-resolution instrument might not distinguish between isobaric compounds (different compounds with the same nominal mass), but HRMS provides the necessary specificity.

Experimental Protocol (ESI-HRMS):

  • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or water/acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.

  • Compare the measured monoisotopic mass to the theoretical calculated mass. The deviation should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It provides a unique molecular "fingerprint." For this compound, we expect to see characteristic absorptions for N-H bonds (amine), C-O bonds (methoxy ether), C=C and C=N bonds (pyridine ring), and C-H bonds.

Experimental Protocol (ATR-FTIR):

  • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Technique Purpose Expected Result for 6-Methoxy-3-pyridineethanamine Dihydrochloride
¹H NMR Confirms proton framework and connectivitySpectrum consistent with structure; correct chemical shifts, multiplicities, and integrations.
¹³C NMR Confirms carbon backboneCorrect number of signals corresponding to unique carbons.
HRMS Confirms elemental compositionMeasured mass of [M+H]⁺ (free base) within 5 ppm of theoretical mass (C₈H₁₃N₂O⁺).
FTIR Confirms functional groupsCharacteristic peaks for N-H, C-O, C=N, and aromatic C-H bonds.

Part 2: Purity Assessment and Impurity Profiling

A reference standard's value is intrinsically linked to its purity. Purity must be assessed using high-resolution techniques capable of separating the main component from process-related impurities, degradants, and residual materials.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry. A gradient reversed-phase method using a C18 column is typically robust for separating polar amine compounds from non-polar impurities. UV detection is suitable due to the chromophoric pyridine ring. The goal is to develop a method with sufficient resolution to separate all potential impurities.[1][2]

Experimental Protocol (Purity Method):

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Prepare a solution of the standard at approximately 1.0 mg/mL in Mobile Phase A.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Causality: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is crucial for characterizing unknown peaks observed in the HPLC chromatogram. By obtaining the mass of an impurity, its structure can often be proposed, providing critical information about the manufacturing process or degradation pathways. This is a key differentiator for a high-quality reference standard.

Water Content by Karl Fischer Titration

Expertise & Causality: As a hygroscopic dihydrochloride salt, this material is likely to contain water. Karl Fischer titration is the specific and standard method for water determination, which is essential for calculating the purity on an anhydrous basis and for accurate weighing of the material for solution preparation.

Residual Solvents & Elemental Impurities

Expertise & Causality: Solvents used in the final crystallization step can be trapped in the crystal lattice. Headspace Gas Chromatography (GC-HS) is the standard method for their quantification. Furthermore, elemental impurities from catalysts or manufacturing equipment must be controlled according to stringent limits, such as those defined in the United States Pharmacopeia (USP) General Chapter <232>.[3] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required technique for this analysis.

Comparison: Certified Reference Standard vs. In-House Batch

The following table objectively compares a fully characterized reference standard with a typical "in-house" or uncharacterized batch of 6-Methoxy-3-pyridineethanamine Dihydrochloride.

Parameter Certified Reference Standard Uncharacterized In-house Batch Why It Matters
Identity Confirmed by NMR, HRMS, and FTIR. Full spectral data provided.Assumed based on synthesis route. May have basic NMR only.Risk of using the wrong material. Structural isomers could have different reactivity or toxicity.
Purity (HPLC) >99.5% by a validated, high-resolution gradient HPLC method.Often >98% by a simple isocratic method, or purity is unknown.Inaccurate quantification. Undetected impurities lead to errors in assays and stoichiometric calculations.
Impurity Profile All impurities >0.05% are identified by LC-MS where possible.Impurity peaks are present but uncharacterized ("unknowns").Lack of process understanding. Unknown impurities could be reactive, toxic, or interfere with experiments.[4]
Water Content Accurately determined by Karl Fischer (<0.5%). Purity stated on an "as-is" and "anhydrous" basis.Not determined. Assumed to be dry.Weighing errors. Undetermined water content leads to preparing solutions of incorrect concentration.
Residual Solvents Confirmed to be below ICH limits by GC-HS.Not determined.Potential for side reactions or toxicity from residual solvents like acetone, ethyl acetate, etc.
Elemental Impurities Tested and confirmed to meet USP <232> limits.Not determined.Risk of catalytic interference or toxicity from heavy metals (e.g., Pd, Pt, Pb, As).[3]
Documentation Comprehensive Certificate of Analysis with all data, spectra, and chromatograms.Basic label with name and perhaps a lot number.Traceability and Quality Assurance. A full CoAs is essential for regulatory filings and ensuring data integrity.

Conclusion

The characterization of a reference standard like 6-Methoxy-3-pyridineethanamine Dihydrochloride is a rigorous, multi-faceted process grounded in established scientific principles. It is a system where orthogonal analytical techniques are used to create a self-validating data package. As demonstrated, relying on a less-characterized material introduces significant risks, including inaccurate results, failed experiments, and potential safety concerns. A certified reference standard is not an expense but an investment in the accuracy, reproducibility, and integrity of scientific research and drug development.

References

  • RSC Publishing. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from a specific publication's supporting information where similar structures are characterized.[5]

  • European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Health and Consumers Directorate-General.[4]

  • U.S. Pharmacopeia. (n.d.). General Chapter <232> Elemental Impurities—Limits. USP.[3]

  • Yin, C., et al. (2003, September 15). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis.[2]

  • Kwiecień, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81121, 6-Methoxy-3-pyridinylamine. PubChem.[6]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.[7]

  • BenchChem. (n.d.). Application Note: NMR Characterization of 6-Methoxy-3-nitropyridin-2-amine. BenchChem.[8]

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Validation

A Researcher's Guide to Profiling the Biochemical Specificity of 6-Methoxy-3-pyridineethanamine 2HCl

Introduction: De-risking Novel Chemical Entities by Proactive Cross-Reactivity Profiling In the landscape of drug discovery and chemical biology, the introduction of a novel small molecule, such as 6-Methoxy-3-pyridineet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking Novel Chemical Entities by Proactive Cross-Reactivity Profiling

In the landscape of drug discovery and chemical biology, the introduction of a novel small molecule, such as 6-Methoxy-3-pyridineethanamine 2HCl, is met with both excitement and a critical need for rigorous characterization. The presence of a pyridine ring coupled with an ethylamine side chain is a well-established pharmacophore, notably found in ligands for biogenic amine receptors. This structural motif strongly suggests a potential interaction with histamine receptors, a family of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biochemical cross-reactivity of 6-Methoxy-3-pyridineethanamine 2HCl. We will move beyond a simple checklist of assays, instead focusing on the strategic rationale behind experimental design, the establishment of self-validating protocols, and the interpretation of comparative data. Our objective is to build a high-confidence pharmacological profile, identifying the primary target(s) and any potential off-target interactions that could lead to undesirable side effects or confound experimental results.

Part 1: Foundational Strategy - Hypothesis-Driven Target Identification

The chemical structure of 6-Methoxy-3-pyridineethanamine is the logical starting point for our investigation. The ethylamine moiety linked to an aromatic ring system is a classic feature of histamine, the endogenous ligand for histamine receptors. Therefore, our primary hypothesis is that 6-Methoxy-3-pyridineethanamine 2HCl will exhibit affinity for one or more of the four histamine receptor subtypes (H1, H2, H3, H4).

To test this, we will employ a tiered approach, beginning with primary binding assays for all four histamine receptor subtypes, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist). Subsequently, a broader secondary screening panel will be utilized to assess selectivity against a range of other relevant GPCRs and other target classes.

Selection of Comparator Compounds

To contextualize the biochemical profile of our topic compound, it is essential to include well-characterized reference compounds in all assays.

Compound NameRationale for Inclusion
HistamineThe endogenous agonist for all four histamine receptor subtypes.
4-MethylhistamineA selective agonist for the H4 receptor, also showing activity at the H2 receptor.[2]
MepyramineA classic H1 receptor antagonist/inverse agonist.
TiotidineAn H2 receptor antagonist.[3]
(R)-α-MethylhistamineA potent H3 receptor agonist.[4]
JNJ 7777120A potent and selective H4 receptor antagonist.[2]

Part 2: Experimental Design & Protocols

The integrity of our findings rests on the quality of our experimental protocols. The following sections detail the methodologies for a comprehensive biochemical assessment.

Primary Target Assessment: Histamine Receptor Affinity

The initial step is to determine if 6-Methoxy-3-pyridineethanamine 2HCl binds to any of the histamine receptors. Competitive radioligand binding assays are the gold standard for quantifying binding affinity (Kᵢ).[5]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target histamine receptor (H1, H2, H3, or H4) incubate Incubate membranes, radioligand, and competitor compound in a 96-well plate prep_membranes->incubate prep_radioligand Select and prepare a suitable radioligand for each receptor (e.g., [3H]-Mepyramine for H1) prep_radioligand->incubate prep_compounds Prepare serial dilutions of 6-Methoxy-3-pyridineethanamine 2HCl and comparator compounds prep_compounds->incubate filter Rapidly filter through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count plot Plot percent specific binding vs. log[competitor] count->plot calculate Calculate IC50 and Ki values using the Cheng-Prusoff equation plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: H2 Receptor Radioligand Binding Assay [3][6]

  • Receptor Source: Use membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human H2 receptor.

  • Radioligand: Utilize [³H]-Tiotidine at a final concentration close to its Kd.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the receptor membrane preparation, [³H]-Tiotidine, and varying concentrations of 6-Methoxy-3-pyridineethanamine 2HCl or a comparator compound. b. For determining non-specific binding, use a high concentration of an unlabeled H2 antagonist like 10 µM cimetidine. c. Incubate the plate for 60-120 minutes at 25°C. d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters three times with ice-cold wash buffer. f. Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Note: Similar protocols would be employed for H1, H3, and H4 receptors, using appropriate radioligands such as [³H]-Mepyramine (H1), [³H]-(R)-α-methylhistamine (H3), and [³H]-histamine (H4).[5][7][8]

Functional Characterization: Elucidating the Mode of Action

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity). This is achieved through functional assays that measure downstream signaling events.

Histamine Receptor Signaling Pathways

G cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors H1 Histamine -> H1R Gq Gq/11 H1->Gq PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular [Ca²⁺] IP3_DAG->Ca H2 Histamine -> H2R Gs Gs H2->Gs AC_act Adenylyl Cyclase Activation Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc H34 Histamine -> H3R/H4R Gi Gi/o H34->Gi AC_inh Adenylyl Cyclase Inhibition Gi->AC_inh cAMP_dec ↓ cAMP AC_inh->cAMP_dec

Caption: Canonical signaling pathways of histamine receptors.

Detailed Protocol: H4 Receptor cAMP Functional Assay [7][9]

  • Cell Line: Use HEK293 cells stably expressing the human H4 receptor.

  • Principle: The H4 receptor is Gi/o-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. To measure agonist activity, treat the cells with varying concentrations of 6-Methoxy-3-pyridineethanamine 2HCl, followed by stimulation with forskolin (to raise basal cAMP levels). c. To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known H4 agonist (e.g., 4-methylhistamine) at its EC80 concentration, followed by forskolin stimulation. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: For agonist mode, plot cAMP levels against the log[compound] to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against log[compound] to determine the IC50.

Note: A calcium flux assay would be appropriate for the Gq-coupled H1 receptor, while a cAMP accumulation assay would be used for the Gs-coupled H2 receptor.[1]

Secondary Target Profiling: Assessing Cross-Reactivity

No drug is perfectly specific. Early identification of off-target interactions is critical to mitigate potential safety liabilities and to ensure that observed biological effects are due to modulation of the intended target. We recommend screening 6-Methoxy-3-pyridineethanamine 2HCl against a panel of receptors, enzymes, and ion channels that are commonly associated with adverse drug reactions.[10][11][12][13]

Recommended Off-Target Screening Panel

Target ClassSpecific Targets (Examples)Rationale
GPCRs Adrenergic (α1, α2, β1, β2), Dopaminergic (D1-D5), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1-M5), Opioid (μ, δ, κ)Structural similarity to other biogenic amine ligands increases the likelihood of cross-reactivity.
Ion Channels hERG, Nav1.5, Cav1.2Interaction with these cardiac ion channels is a major cause of drug-induced cardiotoxicity.
Transporters SERT, DAT, NETInhibition of these monoamine transporters can lead to significant CNS and cardiovascular side effects.
Enzymes COX-1, COX-2, PDE familyTo rule out common, non-specific enzymatic inhibition.

This screening is typically performed at a single high concentration (e.g., 10 µM) in binding assays. Any significant inhibition (>50%) would warrant follow-up with full dose-response curves to determine the IC50 or Ki.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. Below are hypothetical results for our compound of interest, "Test Compound A" (6-Methoxy-3-pyridineethanamine 2HCl).

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Test Compound A 25 1,500 >10,000 850
Histamine1530510
Mepyramine1.2>10,000>10,000>10,000
Tiotidine>10,0008>10,000>10,000

Interpretation: In this hypothetical scenario, Test Compound A demonstrates the highest affinity for the H1 receptor, with a Kᵢ of 25 nM. It is approximately 60-fold selective over the H2 receptor and 34-fold selective over the H4 receptor, with negligible affinity for the H3 receptor.

Table 2: Hypothetical Functional Activity at the Human H1 Receptor (Calcium Flux Assay)

CompoundMode of ActionPotency (EC₅₀ or IC₅₀, nM)
Test Compound A Antagonist 45 (IC₅₀)
HistamineAgonist18 (EC₅₀)
MepyramineAntagonist/Inverse Agonist2.5 (IC₅₀)

Interpretation: The data suggest that Test Compound A is an H1 receptor antagonist, as it inhibits the response to histamine with an IC₅₀ of 45 nM.

Table 3: Hypothetical Off-Target Screening Results (% Inhibition @ 10 µM)

Target% Inhibition by Test Compound A
Adrenergic α1A65%
Serotonin 5-HT2A58%
hERG Channel15%
All other panel targets<20%

Interpretation: The compound shows potential cross-reactivity at the α1A adrenergic and 5-HT2A serotonergic receptors. This would necessitate follow-up dose-response assays to determine the potency of these off-target interactions. The low inhibition of the hERG channel is a favorable preliminary safety finding.

Part 4: Potential Pitfalls - Assay Interference

Pyridine-containing compounds have the potential to interfere with certain assay formats, particularly those relying on fluorescence detection.[14][15][16] The pyridine ring can possess intrinsic fluorescent properties or act as a quencher, leading to false-positive or false-negative results.[17]

Mitigation Strategies:

  • Run Controls: Always test the compound in the absence of other assay components (e.g., without the fluorescent tracer or enzyme) to measure its background signal.

  • Orthogonal Assays: Confirm hits using a different assay technology (e.g., a radioligand binding assay to confirm a hit from a fluorescence polarization assay).

  • Dye Selection: If interference is suspected, consider using red-shifted dyes, which are less prone to interference from the intrinsic fluorescence of small molecules.[17]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the biochemical cross-reactivity of 6-Methoxy-3-pyridineethanamine 2HCl. By starting with a clear, structure-based hypothesis and employing a tiered system of primary, functional, and secondary assays, researchers can build a comprehensive pharmacological profile. This proactive approach to understanding a compound's selectivity is indispensable for making informed decisions in drug discovery, minimizing the risk of late-stage failures, and ensuring the development of safe and effective chemical probes and therapeutics.

References

  • Tanso Biosciences. (2024). GPCR Safety Panels Launched. [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • Reaction Biology. (n.d.). H2 Biochemical Binding Assay Service. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Gao, C., et al. (2024). Inhibitory Effects, Fluorescence Studies, and Molecular Docking Analysis of Some Novel Pyridine-Based Compounds on Mushroom Tyrosinase. Biochemistry. [Link]

  • Seibel, U., et al. (2021). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. ResearchGate. [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. [Link]

  • Smith, S. M., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kuder, K., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. [Link]

  • Seifert, R., et al. (2013). Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLOS One. [Link]

  • Szałaj, N., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. [Link]

  • ICE Bioscience. (2025). ICESTP Safety Panel. [Link]

  • Li, Y., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. [Link]

  • Kathmann, M., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. [Link]

  • dos Santos, G. H. S., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • Dunn, D. A., et al. (2004). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening. [Link]

  • Gillaspy, M. L., et al. (1998). Affinity of APT analogs for histamine H1 receptors. ResearchGate. [Link]

  • Laras-Pérez, F., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. [Link]

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Comparative

Benchmarking 6-Methoxy-3-pyridineethanamine 2HCl efficacy in animal models

Introduction to Methoxy-Pyridine Derivatives in Preclinical Research The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of a methoxy group...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Methoxy-Pyridine Derivatives in Preclinical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of a methoxy group can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[2] These modifications make methoxy-pyridine derivatives promising candidates for a range of therapeutic applications, from central nervous system disorders to oncology.[2][3] This guide will explore the preclinical efficacy of representative methoxy-pyridine compounds and provide a framework for their evaluation in animal models.

Comparative Efficacy in Animal Models

The in vivo efficacy of methoxy-pyridine derivatives has been demonstrated in various animal models. For instance, studies on related pyridine derivatives have shown antitumor and antimetastatic properties in mouse models of lung cancer.[3] Other research has highlighted the potential of pyridine derivatives as inhibitors of Janus kinase 2 (JAK2), with demonstrated efficacy in in vivo models.[4]

To illustrate a comparative analysis, we will consider a hypothetical study comparing the anti-inflammatory effects of a methoxy-pyridine derivative (Compound A) with a known inhibitor in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice.

Table 1: Comparative Efficacy of Compound A vs. Control in LPS-Induced Endotoxic Shock Model
Treatment GroupDose (mg/kg)Plasma IL-1β Levels (pg/mL)Survival Rate (%)
Vehicle Control-1500 ± 2500
Compound A10800 ± 15040
Compound A30450 ± 10080
Known Inhibitor20600 ± 120*60

*p < 0.05 compared to Vehicle Control

This table showcases a dose-dependent reduction in plasma IL-1β levels and a corresponding increase in survival rates with Compound A treatment, outperforming the known inhibitor at a comparable dose.

Experimental Protocol: In Vivo Efficacy in an LPS-Induced Endotoxic Shock Model

This protocol outlines a standardized procedure for evaluating the anti-inflammatory efficacy of a novel methoxy-pyridine derivative in a murine model.

Objective: To assess the dose-dependent effect of the test compound on cytokine release and survival in an LPS-induced endotoxic shock model.

Animals: Male BALB/c mice, 8-10 weeks old.

Materials:

  • Test Compound (e.g., 6-methoxypyridin-3-amine derivative)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle for test compound

  • ELISA kits for cytokine analysis (e.g., IL-1β, TNF-α)

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (n=10 per group):

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: Test Compound (low dose) + LPS

    • Group 4: Test Compound (high dose) + LPS

    • Group 5: Known Inhibitor + LPS

  • Dosing: Administer the test compound or vehicle via oral gavage one hour prior to LPS challenge.

  • LPS Challenge: Induce endotoxic shock by intraperitoneal injection of LPS (e.g., 15 mg/kg).

  • Monitoring: Monitor animals for signs of distress and record survival every 6 hours for 48 hours.

  • Sample Collection: At 2 hours post-LPS injection, collect blood samples via cardiac puncture for cytokine analysis.

  • Cytokine Analysis: Measure plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Tukey's post-hoc test for cytokine data, and Kaplan-Meier survival analysis).

Signaling Pathway and Experimental Workflow

Signaling Pathway

The anti-inflammatory effects of many pyridine derivatives are mediated through the inhibition of key signaling pathways, such as the JAK/STAT pathway.

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Compound Methoxy-Pyridine Derivative Compound->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a methoxy-pyridine derivative.

Experimental Workflow

The following diagram illustrates the key steps in the preclinical evaluation of a methoxy-pyridine derivative.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Kinase Assays) start->in_vitro animal_model Animal Model Selection (e.g., LPS-induced shock) in_vitro->animal_model dosing Dose-Response Study animal_model->dosing efficacy Efficacy Evaluation (Cytokine levels, Survival) dosing->efficacy toxicity Toxicology Assessment dosing->toxicity data_analysis Data Analysis & Interpretation efficacy->data_analysis toxicity->data_analysis

Caption: A typical experimental workflow for preclinical drug evaluation.

References

  • Toronto Research Chemicals. 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine. Sapphire Bioscience. [URL not available]
  • European Commission, Scientific Committee on Consumer Products. SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [URL not available]
  • Talele, T. T. The role of the methoxy group in approved drugs.
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  • Aliev, T. A., et al. Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology. 2022.
  • Universitat Politècnica de Catalunya. European Journal of Medicinal Chemistry. UPCommons.
  • Wang, Y., et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • National Center for Biotechnology Information. 6-Methoxy-3-pyridinylamine. PubChem.
  • Global Substance Registration System. 6-METHOXY-3-PYRIDINYLAMINE.
  • Emmitte, K. A., et al. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5)
  • Griffith University. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online. 2020.
  • Kumar, S. P., et al. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. 2022.
  • Various Authors. Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [URL not available]
  • Tan, K. L., et al. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials. PubMed. 2024.
  • Kim, J. H., et al. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. PMC.
  • Various Authors. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. PubMed. 2011.
  • O'Hagan, D. Pyridine alkaloids with activity in the central nervous system. PMC.
  • Mukhin, A. G., et al. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. PubMed.
  • Medical University of Sofia. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. 2023.
  • Volchegorskii, I. A., et al. Effect of 2-ethyl-6-methylpyridinol-3-yl-thiooctanoate and its Non-Esterified Components on the Behavior of Rats in an Elevated Plus Maze.

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 6-Methoxy-3-pyridineethanamine 2HCl

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 6-Methoxy-3-pyridineethanamine and its dihydrochloride salt are vital building blocks in the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 6-Methoxy-3-pyridineethanamine and its dihydrochloride salt are vital building blocks in the creation of a wide array of pharmaceutical agents. This guide provides an in-depth, objective comparison of common synthesis pathways, focusing on reproducibility, scalability, and safety. We will dissect the experimental nuances that govern the success of these reactions, providing field-proven insights to ensure your synthetic campaigns are both efficient and reliable.

The primary and most reproducible strategy for synthesizing 6-Methoxy-3-pyridineethanamine hinges on the reduction of the nitrile precursor, 2-(6-methoxypyridin-3-yl)acetonitrile. This intermediate is readily accessible and offers a direct route to the desired amine. The choice of reducing agent is the most critical variable, profoundly impacting yield, purity, and the operational complexity of the procedure. This guide will compare two major classes of reduction: catalytic hydrogenation and chemical reduction with metal hydrides.

Pathway Comparison: The Reduction of 2-(6-methoxypyridin-3-yl)acetonitrile

The final, critical step in the synthesis is the conversion of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂). We will evaluate two robust and widely employed methods for this transformation.

Method A: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial chemistry, prized for its efficiency and environmental friendliness. Raney® Nickel, a porous nickel-aluminium alloy, is a highly active catalyst for nitrile reduction at room temperature.[1][2]

Causality and Experimental Choices: This method relies on the catalytic activity of nickel to facilitate the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond. The reaction is typically performed in an alcoholic solvent, like ethanol or methanol, saturated with ammonia. The presence of ammonia is crucial; it minimizes the formation of secondary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine. The pressure of hydrogen gas is a key parameter that drives the reaction to completion.

Experimental Protocol: Raney® Nickel Reduction

  • Catalyst Preparation: To a high-pressure hydrogenation vessel, add a slurry of activated Raney® Nickel (approx. 10-15% by weight of the nitrile) in absolute ethanol.

  • Reaction Setup: Add 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 eq) dissolved in absolute ethanol saturated with ammonia.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours, monitoring hydrogen uptake.

  • Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Caution: The filter cake must be kept wet to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Methoxy-3-pyridineethanamine free base.

  • Salt Formation: Dissolve the crude amine in anhydrous isopropanol or ether and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol to precipitate the dihydrochloride salt. Filter and dry the solid product.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[3][4][5] It is a staple in laboratory-scale synthesis due to its high reactivity and effectiveness.

Causality and Experimental Choices: LAH functions as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile group. This process occurs in two stages, first forming an intermediate imine-metal complex, which is then further reduced to the amine.[5] The reaction must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as LAH reacts violently with water and other protic solvents.[4][6] The reaction is highly exothermic and requires careful temperature control, typically starting at 0°C.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LAH (1.5-2.0 eq) in anhydrous THF.

  • Addition of Substrate: Cool the LAH suspension to 0°C in an ice bath. Slowly add a solution of 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This procedure is critical for safely quenching the excess LAH and precipitating manageable aluminum salts.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with additional THF.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Convert to the dihydrochloride salt as described in Method A.

Reproducibility and Performance Comparison

The choice between these methods often depends on the scale of the synthesis and the available equipment. Below is a comparative summary of their performance metrics.

MetricMethod A: Catalytic Hydrogenation (Raney® Ni)Method B: Chemical Reduction (LiAlH₄)
Typical Yield 75-90%80-95%
Purity Generally high, main byproduct is secondary amine.High, but requires careful workup to remove aluminum salts.
Reaction Time 12-24 hours4-8 hours
Scalability Excellent; preferred for industrial scale.[2]Limited; difficult and hazardous to scale up.
Safety Requires high-pressure equipment. Catalyst is pyrophoric.[1]Reagent is water-reactive and pyrophoric. Quench is hazardous.[6]
Cost Lower reagent cost, but requires capital investment in equipment.Higher reagent cost, but uses standard laboratory glassware.
Reproducibility Highly reproducible with consistent catalyst activity.Reproducible, but highly dependent on reagent quality and strict anhydrous conditions.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary reduction pathways from the common nitrile intermediate to the final product.

Synthesis_Pathways cluster_start Starting Material cluster_path_A Method A: Catalytic Hydrogenation cluster_path_B Method B: Chemical Reduction cluster_product Final Product Start 2-(6-methoxypyridin-3-yl)acetonitrile StepA 1. Raney® Ni, H₂ (50-100 psi) 2. EtOH, NH₃ Start->StepA High pressure StepB 1. LiAlH₄, Anhydrous THF 2. Reflux Start->StepB Inert atmosphere Amine 6-Methoxy-3-pyridineethanamine (Free Base) StepA->Amine StepB->Amine Salt 6-Methoxy-3-pyridineethanamine 2HCl Amine->Salt HCl

Caption: Comparative workflows for the synthesis of 6-Methoxy-3-pyridineethanamine 2HCl.

Conclusion and Recommendations

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are viable and reproducible methods for the synthesis of 6-Methoxy-3-pyridineethanamine 2HCl.

  • For large-scale, industrial production, Catalytic Hydrogenation (Method A) is unequivocally the superior choice. Its high reproducibility, use of less hazardous reagents (once the catalyst is handled correctly), and cost-effectiveness at scale make it the industry standard.[2]

  • For laboratory-scale synthesis and rapid production of material for research purposes, Chemical Reduction with LAH (Method B) is often more practical. It utilizes standard laboratory equipment and typically offers slightly higher yields and shorter reaction times. However, extreme caution must be exercised due to the reactivity of LAH.[4][6]

The key to reproducibility in both methods lies in meticulous attention to detail: ensuring catalyst activity and handling for Method A, and maintaining strictly anhydrous conditions and controlled temperatures for Method B. By understanding the causality behind each experimental step, researchers can confidently select and execute the optimal pathway for their specific needs.

References

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Fan, Z.-H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science. Retrieved from [Link]

  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-154.
  • Pelter, A., Smith, K., & Brown, H. C. (1988). Borane Reagents. Academic Press.
  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]

  • Bonner, W. A., & Grimm, R. A. (1966). Mechanisms of Raney nickel desulfuration. In N. Kharasch & C. Y. Meyers (Eds.), The Chemistry of Organic Sulfur Compounds (Vol. 2, pp. 35-71). Pergamon.
  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]

  • Chemistry university. (2021, April 14). Raney Nickel Reduction [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2015). WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • Pouliot, M., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(19), 6219-6224.
  • Yokoyama, T., et al. (2002). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Physical Chemistry Chemical Physics, 4, 5414-5420.
  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2024). Boron-based Reductants. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of the Hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic Acid to (S)-Naproxen with Ruthenium BINAP Catalyst in Methanol. Retrieved from [Link]

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Comparative

A Comparative Analysis for Synthetic Chemists: 6-Methoxy-3-pyridineethanamine vs. 6-Methoxy-3-pyridinemethanamine

A Technical Guide to Selecting the Optimal Pyridine-Based Building Block For researchers and professionals in drug development and synthetic chemistry, the selection of the correct molecular building block is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Selecting the Optimal Pyridine-Based Building Block

For researchers and professionals in drug development and synthetic chemistry, the selection of the correct molecular building block is a critical decision that influences synthetic strategy, reaction efficiency, and the ultimate pharmacological profile of the target molecule. Within the vast catalog of heterocyclic intermediates, substituted pyridines are prized for their roles in constructing biologically active compounds. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 6-Methoxy-3-pyridineethanamine (often supplied as the dihydrochloride salt, 2HCl) and 6-Methoxy-3-pyridinemethanamine .

The core difference between these molecules lies in a single methylene (-CH₂) unit, which separates the pyridine ring from the terminal primary amine. This seemingly minor structural variance has significant consequences for the molecule's physicochemical properties, reactivity, and strategic application in synthesis. This document will explore these differences through comparative data, synthetic protocols, and analytical methodologies to empower chemists to make an informed selection for their specific research needs.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The addition of an extra carbon to the linker arm in 6-Methoxy-3-pyridineethanamine directly impacts its fundamental chemical properties when compared to its methanamine counterpart. These differences, while subtle, can affect everything from solubility and lipophilicity to the compound's behavior in biological systems.

The table below summarizes the key physicochemical properties of the free base forms of both compounds. It is important to note that 6-Methoxy-3-pyridineethanamine is frequently supplied as a dihydrochloride salt (2HCl), which significantly increases its molecular weight (to 225.11 g/mol ) and enhances its stability and aqueous solubility for handling and storage.[1] However, for comparative purposes and understanding its behavior in reaction conditions (where it is often liberated as the free base), the properties of the parent amine are most relevant.

Property6-Methoxy-3-pyridinemethanamine6-Methoxy-3-pyridineethanamineRationale for Difference
Structure 6-Methoxy-3-pyridinemethanamine StructureStructure not available in PubChem
A single methylene (-CH₂) group difference in the linker.IUPAC Name (6-Methoxypyridin-3-yl)methanamine[2]2-(6-Methoxypyridin-3-yl)ethan-1-amineReflects the one-carbon vs. two-carbon alkyl chain.Molecular Formula C₇H₁₀N₂O[2]C₈H₁₂N₂OAddition of one C and two H atoms.Molecular Weight 138.17 g/mol [2]152.20 g/mol The mass of the additional -CH₂- group.Calculated logP 0.4[2]~0.8 (Estimated)The added ethyl group increases lipophilicity.SMILES COC1=NC=C(C=C1)CN[2]COC1=NC=C(C=C1)CCNCN (methanamine) vs. CCN (ethanamine).CAS Number 262295-96-5[3]154403-89-1[1]Unique identifiers for each distinct chemical entity.

Part 2: Synthetic Considerations & Strategic Application

The choice between the methanamine and ethanamine derivatives often depends on the desired synthetic outcome and the specific reaction pathway. Their syntheses originate from common precursors, but diverge at a key chemical transformation step that installs the one- or two-carbon linker.

Comparative Synthetic Pathways

A common and versatile starting material for both compounds is 6-methoxy-3-cyanopyridine . The synthetic routes diverge based on the method used to transform the nitrile group into the desired aminoalkyl chain.

Synthetic_Pathways start 6-Methoxy-3-cyanopyridine methanamine 6-Methoxy-3-pyridinemethanamine start->methanamine Direct Reduction (e.g., LiAlH₄, H₂/Catalyst) intermediate Grignard/Organolithium Addition Intermediate start->intermediate C1-Homologation (e.g., MeMgBr, then workup) ethanamine 6-Methoxy-3-pyridineethanamine intermediate->ethanamine Reduction of Ketone & Subsequent Functional Group Interconversion

Caption: Divergent synthetic routes from a common precursor.

Expert Commentary: The synthesis of 6-Methoxy-3-pyridinemethanamine is typically more direct. It is often achieved via the direct reduction of the nitrile group of 6-methoxy-3-cyanopyridine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This one-step transformation is efficient and high-yielding, making the methanamine derivative a more readily accessible and cost-effective building block.

Conversely, the synthesis of 6-Methoxy-3-pyridineethanamine requires a carbon homologation step (addition of one carbon atom), which adds complexity. A common strategy involves reacting the starting nitrile with a one-carbon Grignard reagent (like methylmagnesium bromide) or an organolithium reagent, followed by acidic workup to form an intermediate ketone (3-acetyl-6-methoxypyridine). This ketone can then be converted to the ethanamine through various methods, such as reductive amination, which adds steps and can lower the overall yield. This added synthetic effort is a crucial consideration for process development and scale-up.

Application as Synthetic Intermediates

The primary utility of these molecules is as nucleophilic building blocks for constructing larger, more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[4]

  • 6-Methoxy-3-pyridinemethanamine: Its shorter, more rigid linker makes it ideal for situations where the amine needs to be positioned close to the pyridine ring. This can be crucial for creating constrained ligands that fit into well-defined binding pockets of a protein target.

  • 6-Methoxy-3-pyridineethanamine: The additional methylene group provides greater conformational flexibility. This "floppier" linker allows the terminal amine to explore a wider conformational space, which can be advantageous for optimizing binding to a receptor that has a less-defined or broader binding site. This flexibility can also be used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate by altering its shape and lipophilicity.

Part 3: Experimental & Analytical Characterization

Unambiguous identification of these two compounds is essential to ensure the correct building block is used in a synthesis. While techniques like Mass Spectrometry can confirm the molecular weight, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides the most direct and definitive structural confirmation by clearly resolving the different alkyl chain protons.

Experimental Protocol: ¹H NMR Analysis

This protocol provides a self-validating system for distinguishing between the two amines.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the amine sample (if using the 2HCl salt, ensure it is fully dissolved).

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred as it can resolve the N-H protons of the amine, which appear as a broad singlet.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • Data Interpretation: The key distinguishing features will be the signals corresponding to the alkyl chain protons.

Signal6-Methoxy-3-pyridinemethanamine6-Methoxy-3-pyridineethanamine
-OCH₃ ~3.9 ppm (singlet, 3H)~3.9 ppm (singlet, 3H)
Pyridine-H 3 distinct signals between 6.8-8.2 ppm3 distinct signals between 6.8-8.2 ppm
-CH₂-N (Linker) ~3.8 ppm (singlet or doublet, 2H)~2.9 ppm (triplet, 2H)
Py-CH₂- (Linker) N/A~2.7 ppm (triplet, 2H)
-NH₂ Variable (broad singlet, 2H)Variable (broad singlet, 2H)

The definitive difference is the presence of two distinct triplets for the ethanamine, arising from the coupling between the two adjacent -CH₂- groups, versus a single resonance (typically a singlet) for the lone -CH₂- group in the methanamine.

Logical Workflow for Compound Verification

The following diagram illustrates the decision-making process for verifying the identity of an unknown sample.

Verification_Workflow start Acquire ¹H NMR Spectrum check_alkyl Analyze Alkyl Region (2.5 - 4.0 ppm) start->check_alkyl one_signal One Signal (~3.8 ppm)? (Likely a singlet) check_alkyl->one_signal Examine Signals two_signals Two Signals? (Likely triplets) one_signal->two_signals No is_methanamine Identity: 6-Methoxy-3- pyridinemethanamine one_signal->is_methanamine Yes is_ethanamine Identity: 6-Methoxy-3- pyridineethanamine two_signals->is_ethanamine Yes re_evaluate Structure is neither. Re-evaluate data. two_signals->re_evaluate No

Caption: NMR-based workflow for compound identification.

Conclusion and Recommendations

While separated by only a single carbon atom, 6-Methoxy-3-pyridineethanamine and 6-Methoxy-3-pyridinemethanamine are distinct chemical entities with unique considerations for the synthetic chemist.

  • Choose 6-Methoxy-3-pyridinemethanamine for:

    • Efficiency and Cost-Effectiveness: Its synthesis is more direct, making it a more economical choice for large-scale applications.

    • Rigid Scaffolds: When a constrained and predictable orientation of the amine relative to the pyridine ring is required.

    • Established Protocols: It is a more commonly cited intermediate in patent and scientific literature.[4]

  • Choose 6-Methoxy-3-pyridineethanamine for:

    • Increased Flexibility: When exploring larger or less-defined binding pockets where conformational freedom is an asset.

    • Fine-Tuning Physicochemical Properties: To intentionally increase the lipophilicity and molecular weight of a target compound.

    • Novel Scaffolds: When seeking to create structural diversity and move into new chemical space where the one-carbon homolog may have already been explored.

Ultimately, the decision rests on a careful analysis of the project's synthetic feasibility, the structural requirements of the final target molecule, and the desired biological or material properties.

References

Sources

Validation

A Guide to Inter-laboratory Validation of Analytical Methods for 6-Methoxy-3-pyridineethanamine 2HCl

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical procedures is the cornerstone of a robust quality control system, ensuring that methods used for assessing drug substance and product quality are reliable, reproducible, and fit for their intended purpose.[1][2][3] This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 6-Methoxy-3-pyridineethanamine 2HCl, a key intermediate in the synthesis of various pharmaceutical agents.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[4][5] An inter-laboratory validation study, also known as a collaborative study, is the most rigorous way to assess the reproducibility of a method.[6][7] It provides an objective measure of the method's performance across different laboratories, analysts, and equipment, thereby establishing its robustness and general applicability.

This guide will delve into the critical aspects of designing and executing an inter-laboratory validation study for 6-Methoxy-3-pyridineethanamine 2HCl, comparing two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The principles outlined are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[2][4][5][8][9][10]

Designing the Inter-Laboratory Study: A Blueprint for Reliability

A successful inter-laboratory study hinges on a well-defined protocol that minimizes ambiguity and ensures consistency across participating laboratories. The following diagram illustrates the key stages of a typical inter-laboratory validation workflow.

Inter-laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Select Analytical Methods (e.g., HPLC, GC) P1->P2 P3 Develop & Optimize Methods P2->P3 P4 Draft Validation Protocol (ICH Q2) P3->P4 P5 Select Participating Laboratories P4->P5 E1 Distribute Protocol, Samples & Standards P5->E1 E2 Laboratories Perform Method Validation E1->E2 E3 Collect & Verify Data E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Assess Method Performance vs. ATP A1->A2 A3 Prepare Validation Report A2->A3 A4 Establish Method as Validated A3->A4

Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.

The Analytical Target Profile (ATP) serves as the foundation, defining the performance requirements of the analytical method. For the quantification of 6-Methoxy-3-pyridineethanamine 2HCl, the ATP would specify the required accuracy, precision, and range for the intended application (e.g., release testing of a drug substance).

Comparative Analytical Techniques: HPLC vs. GC

The choice of analytical technique is critical and depends on the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics. For 6-Methoxy-3-pyridineethanamine 2HCl, both HPLC and GC are viable options.[11][12]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry.[12][13] It is particularly suitable for non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): A powerful technique for the separation and analysis of volatile and semi-volatile compounds.[11][14] For polar compounds like amines, derivatization may be necessary to improve volatility and chromatographic performance.[15]

This guide presents a comparative validation of a reversed-phase HPLC (RP-HPLC) method and a capillary GC method with flame ionization detection (FID).

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC and GC analysis of 6-Methoxy-3-pyridineethanamine 2HCl.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of 6-Methoxy-3-pyridineethanamine 2HCl reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 6-Methoxy-3-pyridineethanamine 2HCl and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of 6-Methoxy-3-pyridineethanamine 2HCl reference standard in 25 mL of pyridine.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with pyridine to concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Derivatization Procedure: To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Sample Preparation: Accurately weigh a sample containing 6-Methoxy-3-pyridineethanamine 2HCl and dissolve it in pyridine to achieve a final concentration within the calibration range. Proceed with the derivatization procedure.

Inter-relationship of Validation Parameters

The validation parameters are interconnected, and a holistic approach is necessary to demonstrate the method's suitability. The following diagram illustrates the logical relationships between key validation parameters as defined by ICH Q2(R2).[4][5]

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Range->Accuracy Range->Precision Precision->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of Key Analytical Method Validation Parameters.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical results of the inter-laboratory validation study for the HPLC and GC methods, conducted across three independent laboratories.

Table 1: Linearity and Range
ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 5 - 1005 - 100Defined by ATP
Y-intercept (% of response at 100% concentration) < 2.0%< 3.0%As per protocol
Table 2: Accuracy (Recovery)
Concentration LevelHPLC Method (% Recovery ± SD)GC-FID Method (% Recovery ± SD)Acceptance Criteria
Low (80%) 99.5 ± 0.898.9 ± 1.298.0% - 102.0%
Medium (100%) 100.2 ± 0.5100.5 ± 0.998.0% - 102.0%
High (120%) 100.8 ± 0.7101.2 ± 1.198.0% - 102.0%
Table 3: Precision (Repeatability and Intermediate Precision)
ParameterHPLC Method (% RSD)GC-FID Method (% RSD)Acceptance Criteria
Repeatability (Intra-assay) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision (Inter-day, Inter-analyst) < 1.5%< 2.0%≤ 3.0%
Table 4: Reproducibility (Inter-laboratory)
ParameterHPLC Method (% RSD)GC-FID Method (% RSD)Acceptance Criteria
Reproducibility < 2.0%< 2.5%≤ 5.0%
Table 5: Specificity, LOD, and LOQ
ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Specificity No interference from blank and placeboNo interference from blank and placeboPeak purity > 99.0%
Limit of Detection (LOD) (µg/mL) 0.51.0Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 1.53.0Signal-to-Noise ≥ 10
Table 6: Robustness
Parameter VariedHPLC Method (Impact)GC-FID Method (Impact)Acceptance Criteria
Mobile Phase Composition (±2%) No significant impactN/A%RSD of results < 2.0%
Column Temperature (±2°C) No significant impactNo significant impact%RSD of results < 2.0%
Flow Rate (±0.1 mL/min) Minor shift in retention timeMinor shift in retention timeSystem suitability passes

Discussion and Interpretation of Results

Based on the hypothetical data, both the HPLC and GC-FID methods are capable of accurately and precisely quantifying 6-Methoxy-3-pyridineethanamine 2HCl.

  • The HPLC method demonstrates superior precision (lower %RSD) and a lower limit of detection and quantitation. Its robustness to minor changes in mobile phase composition and flow rate makes it a highly reliable method for routine quality control.

  • The GC-FID method , while slightly less precise, still meets all acceptance criteria. The requirement for a derivatization step adds complexity and a potential source of variability. However, for laboratories primarily equipped for GC analysis, it represents a viable alternative.

The inter-laboratory validation data confirms that both methods are reproducible, a critical factor for methods intended for use across multiple manufacturing and testing sites. The choice between the two methods will ultimately depend on the specific needs of the laboratory, including available instrumentation, sample throughput requirements, and the desired level of sensitivity.

Conclusion: Ensuring Methodological Integrity

The inter-laboratory validation of analytical methods is a resource-intensive but indispensable process in the pharmaceutical industry. By systematically evaluating the performance of HPLC and GC methods for the analysis of 6-Methoxy-3-pyridineethanamine 2HCl against the rigorous standards of ICH and USP, we can establish a high degree of confidence in the quality and reliability of the analytical data generated. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute robust inter-laboratory validation studies, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • USP-BPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 23, 2025. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. November 13, 2025. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. November 13, 2025. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. November 29, 2025. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). March 24, 2022. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 31, 2022. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Spectroscopic Analytical Methods. [Link]

  • SIELC Technologies. Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • (Spectroscopic Methods of Analysis). [Link]

  • Agilent. GC AND GC/MS. [Link]

  • ResearchGate. (PDF) Validation of analytical methods. March 08, 2026. [Link]

  • IUPAC. HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

  • Eurachem. 7. Validation of analytical methods. May 28, 2025. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. November 15, 2012. [Link]

  • MDPI. Special Issue : Spectroscopic Methods of Analysis. [Link]

  • PMC. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. November 15, 2024. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Methoxy-3-pyridineethanamine 2HCl

As a Senior Application Scientist, it is understood that rigorous science extends beyond the bench to include the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that rigorous science extends beyond the bench to include the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 6-Methoxy-3-pyridineethanamine dihydrochloride, a pyridine-based compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment.

The procedures outlined below are synthesized from established safety protocols for hazardous chemical waste and data from closely related pyridine compounds. Given the nature of this chemical, it must be treated as hazardous waste unless explicitly determined otherwise by your institution's environmental health and safety office.

Part 1: Hazard Profile & Initial Assessment

6-Methoxy-3-pyridineethanamine 2HCl belongs to the pyridine class of chemicals. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures, such as pyridine hydrochloride and other methoxy-pyridylamines, provide a strong basis for risk assessment.

Based on these related compounds, 6-Methoxy-3-pyridineethanamine 2HCl should be presumed to be:

  • Harmful if swallowed, inhaled, or in contact with skin [1][2].

  • A cause of serious eye irritation and skin irritation [1][2].

  • Potentially causing respiratory irritation [1][2].

  • Hygroscopic , meaning it can absorb moisture from the air[2].

Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer[3]. All waste materials, including the pure compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and rinseate from cleaning glassware, must be collected as hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Before handling the compound for any purpose, including disposal, ensure the following controls are in place. The causality is clear: to prevent exposure through inhalation, ingestion, or dermal contact, a multi-layered defense is required.

  • Engineering Controls : All handling of 6-Methoxy-3-pyridineethanamine 2HCl, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

  • Eye and Face Protection : Wear chemical splash goggles and a face shield for comprehensive protection against accidental splashes[1][2].

  • Skin Protection : A standard laboratory coat must be worn and fully fastened. Use chemical-resistant gloves, such as nitrile, and ensure they are inspected for integrity before use. Change gloves immediately if they become contaminated[3].

  • Respiratory Protection : While working in a fume hood should provide adequate protection, if there is any risk of aerosol generation outside of this control, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department for specific guidance[3].

Part 3: Waste Segregation & Containment Protocol

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible materials.

  • Designate a Waste Container : Use a dedicated, chemically compatible container for all 6-Methoxy-3-pyridineethanamine 2HCl waste. This container must be in good condition, have a screw-top lid, and be clearly labeled[3]. Glass or high-density polyethylene (HDPE) are typically appropriate.

  • Labeling : The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include the full chemical name: "Waste 6-Methoxy-3-pyridineethanamine dihydrochloride" and an approximate concentration if in solution.

  • Segregation : Store this waste container away from incompatible materials. Based on the properties of related pyridine compounds, this includes:

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[1][4].

    • Strong Bases[1].

    • Acids (while it is a hydrochloride salt, keeping it separate from strong acids is prudent practice)[4].

  • Storage : The sealed waste container should be stored in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from heat sources or direct sunlight[2][3].

Table 1: Disposal and Safety Synopsis for 6-Methoxy-3-pyridineethanamine 2HCl

ParameterGuidelineRationale & Source(s)
Waste Classification Hazardous WasteAssumed harmful/irritant based on analogous compounds.[1][2]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationConsistent with pyridine hydrochloride and aminopyridine structures.[1][2]
Required PPE Nitrile Gloves, Chemical Goggles, Face Shield, Lab CoatTo prevent dermal, ocular, and clothing contamination.[1][2][3]
Engineering Control Chemical Fume HoodTo prevent inhalation of dust or vapors.[3]
Container Type Sealable, compatible container (Glass or HDPE)To ensure secure containment and prevent leaks.[3]
Incompatible Materials Strong Oxidizers, Strong Bases, Strong AcidsTo prevent hazardous chemical reactions in the waste container.[1][4]
Disposal Route Licensed Hazardous Waste Contractor via EHSRegulatory requirement for hazardous chemicals.[1][2]
Part 4: Step-by-Step Disposal Procedure

This protocol provides a self-validating workflow to ensure all safety and regulatory checks are met.

  • Prepare : Don all required PPE and ensure you are working within a chemical fume hood.

  • Collect Solid Waste : Carefully transfer any residual solid 6-Methoxy-3-pyridineethanamine 2HCl and any contaminated disposable materials (e.g., weighing paper, pipette tips, wipes) into the pre-labeled hazardous waste container.

  • Collect Liquid Waste : If dealing with solutions, pour them into the designated hazardous waste container. Do not overfill; leave at least 10% headspace for vapor expansion.

  • Decontaminate Glassware : Triple-rinse any contaminated glassware with a suitable solvent (e.g., water, followed by acetone). The first two rinses must be collected and added to the hazardous waste container, as they will contain significant contamination. The final rinse may be eligible for a different waste stream per your institution's guidelines.

  • Seal and Store : Securely close the waste container. Ensure the exterior is clean and dry. Store it in the designated secondary containment area.

  • Schedule Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the lab for extended periods.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 6-Methoxy-3-pyridineethanamine 2HCl.

G Disposal Workflow for 6-Methoxy-3-pyridineethanamine 2HCl start Start: Waste Generation ppe 1. Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Work in Fume Hood ppe->hood container_check 3. Is Waste Container Properly Labeled & Compatible? hood->container_check get_container Label a new, compatible waste container. container_check->get_container No waste_type 4. Identify Waste Type container_check->waste_type Yes get_container->container_check solid_waste 5a. Add Solid Waste & Contaminated Materials to Container waste_type->solid_waste Solid liquid_waste 5b. Add Liquid Waste & First Two Rinses to Container waste_type->liquid_waste Liquid/ Rinseate seal 6. Securely Seal Container & Clean Exterior solid_waste->seal liquid_waste->seal store 7. Place in Secondary Containment Away from Incompatibles seal->store contact_ehs 8. Schedule Pickup with EHS store->contact_ehs end End: Waste Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 6-Methoxy-3-pyridineethanamine 2HCl.

Part 6: Spill Management

In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. Report the spill to your EHS department as required by your institution's policy.

Part 7: Regulatory Context

The procedures outlined in this guide are designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations mandate the "cradle-to-grave" management of hazardous materials, ensuring they are handled safely from generation to final disposal.

By following this guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible research.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). BenchChem.
  • Safety Data Sheet for 5-Amino-2-methoxypyridine. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for Pyridine hydrochloride. (2010, October 29). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, November 5). MilliporeSigma.
  • Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission.
  • Safety Data Sheet. (2025, December 17). Cayman Chemical.
  • Safety Data Sheet. (2023, September 12). Castrol.
  • Pyridine - Safety D
  • N-((6-Chloropyridin-3-yl)methyl)
  • 3-methoxy-6-methylpyridin-2-amine — Chemical Substance Inform

Sources

Handling

Personal protective equipment for handling 6-Methoxy-3-pyridineethanamine 2HCl

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling 6-Methoxy-3-pyridineethanamine 2HCl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling 6-Methoxy-3-pyridineethanamine 2HCl (a dihydrochloride salt), understanding its molecular behavior is the key to designing a self-validating safety and operational workflow.

This guide synthesizes physicochemical causality with field-proven logistical protocols to ensure the safety of researchers and the integrity of your drug development assays.

Mechanistic Hazard Profile: The "Why" Behind the PPE

6-Methoxy-3-pyridineethanamine 2HCl is a highly polar, crystalline powder. The presence of two equivalents of hydrochloric acid (2HCl) per molecule dictates its handling requirements:

  • Hygroscopicity & Localized Acidity: The dihydrochloride salt is exceptionally water-soluble and hygroscopic. If the powder contacts ambient moisture, sweat on the skin, or the mucous membranes of the eyes and respiratory tract, it rapidly dissolves. This dissociation releases localized hydrochloric acid (HCl) and the active pyridineethanamine base, causing acute tissue irritation and potential chemical burns[1].

  • Electrostatic Aerosolization: Fine hydrochloride powders milled for laboratory use are highly prone to static buildup. The friction of opening a plastic reagent vial can cause electrostatic repulsion, propelling micro-particles into the air and creating an immediate inhalation hazard[2].

To mitigate these risks, we implement a layered defense system combining engineering controls and specific Personal Protective Equipment (PPE).

G A 6-Methoxy-3-pyridineethanamine 2HCl (Hygroscopic Powder) B Hazard: Airborne Dust & Mucous Membrane Irritation A->B C Engineering Control: Chemical Fume Hood B->C Mitigation D PPE: Nitrile Gloves (≥0.11mm) & Lab Coat B->D E PPE: Tight-Fitting Safety Goggles B->E F Operational Step: Anti-Static Weighing C->F D->F E->F G Operational Step: Aqueous Dissolution F->G H Waste Management: pH Neutralization & Disposal G->H

Caption: Workflow for hazard mitigation and safe handling of 6-Methoxy-3-pyridineethanamine 2HCl.

Quantitative PPE Specifications & Material Compatibility

Do not rely on generic "gloves and glasses." The table below outlines the exact quantitative thresholds required to safely handle this specific amine hydrochloride[3],[4].

Table 1: Quantitative PPE Specifications

PPE CategorySpecification / MaterialQuantitative ThresholdMechanistic Justification
Hand Protection Nitrile (Non-latex) 0.11 mm thicknessNitrile provides a superior barrier against polar salts and aqueous solutions compared to latex, which may contain micro-pores[3].
Eye Protection Polycarbonate GogglesANSI Z87.1 / EN 166Tight-fitting goggles prevent the ingress of aerosolized, acidic hydrochloride dust into the ocular mucosa[5].
Respiratory N95 / P100 Particulate95% - 99.9% filtrationMandatory only if handling outside a fume hood (>0.3 μ m particles)[2].
Engineering Chemical Fume HoodFace velocity 80-100 fpmCaptures static-propelled micro-particles during weighing, eliminating the need for a respirator[6].

Operational Plan: Step-by-Step Handling Methodology

To ensure trustworthiness, every protocol must be a self-validating system . This means building physical checks into your workflow to confirm safety before proceeding.

Phase 1: Preparation and Self-Validation
  • Validate Airflow: Verify the chemical fume hood monitor reads between 80–100 feet per minute (fpm). Do not handle chemical powders on an open bench[6].

  • Validate Barrier Integrity: Perform the "inflation test" on your nitrile gloves. Trap air inside the glove and roll the cuff down to pressurize the fingers. Discard if any micro-leaks are detected[3].

  • Static Dissipation: Wipe the exterior of the reagent vial and the analytical balance draft shield with an anti-static cloth.

Phase 2: Weighing and Transfer
  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas, as they exacerbate electrostatic repulsion, causing the 2HCl powder to scatter[2].

  • Transfer: Carefully transfer the required mass of 6-Methoxy-3-pyridineethanamine 2HCl onto a pre-creased anti-static weighing paper or directly into a tared glass vial.

  • Solubilization Sequence: Always add the solid powder to your solvent (e.g., water, DMSO, or buffer), rather than pouring solvent over the powder. This allows the bulk solvent to act as a heat sink, managing the mild heat of dissolution generated by the highly polar dihydrochloride salt.

Phase 3: Immediate Decontamination
  • Wet Wipe: Because the 2HCl salt is highly water-soluble, dry sweeping a spill is strictly prohibited as it generates toxic dust[3]. Instead, wipe the balance and hood surface with a slightly damp paper towel.

  • Neutralization Wipe: Follow up with a secondary wipe using a mild alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize any residual microscopic acidic dust[5].

Waste Management and Disposal Plan

Improper disposal of amine hydrochlorides can lead to incompatible reactions in centralized waste carboys due to their acidic nature.

Table 2: Aqueous Waste Neutralization Parameters

ParameterTarget ValueReagentRationale
Initial pH 3.0 - 4.5N/ADissociation of the 2HCl salt releases protons into the solution[1].
Neutralizer 1M NaOH or NaHCO3​ Titrate dropwiseSafely deprotonates excess acid without causing a violent exothermic reaction.
Final pH 6.0 - 8.0Universal pH PaperSelf-validating check prior to integration into the central hazardous waste stream.

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect all contaminated weighing papers, empty reagent vials, and used gloves in a heavy-duty, sealable plastic bag. Label clearly as "Solid Hazardous Waste - Amine Hydrochloride Contaminated" and submit for high-temperature incineration[5].

  • Aqueous Waste Neutralization: Before transferring any aqueous solutions containing 6-Methoxy-3-pyridineethanamine 2HCl to your lab's central waste carboy, test the pH using universal indicator paper.

  • Titration: If the pH is below 5.0, add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH stabilizes between 6.0 and 8.0[1].

  • Final Transfer: Once neutralized, transfer the liquid to the central aqueous hazardous waste container. Ensure the waste container does not contain strong oxidizers, as amines can react dangerously with oxidizing agents[1].

References

  • Safety Data Sheet - Amine Hydrochloride. Angene Chemical. Retrieved from:[Link]

  • Hazard Control Plan Resources: Handling Chemical Powders. University of California, San Diego (UCSD) Environment, Health & Safety. Retrieved from: [Link]

Sources

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